molecular formula C20H21NO2 B078684 Moxaverine CAS No. 10539-19-2

Moxaverine

货号: B078684
CAS 编号: 10539-19-2
分子量: 307.4 g/mol
InChI 键: MYCMTMIGRXJNSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moxaverine is a potent vasodilator belonging to the class of organic compounds known as benzylisoquinolines (Chemical Formula: C20H21NO2) . Its primary research value lies in its ability to act as a phosphodiesterase (PDE) inhibitor, leading to the relaxation of smooth muscle tissue in blood vessel walls . By inhibiting PDE enzymes, this compound reduces the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in elevated intracellular levels of these secondary messengers and promoting vasodilation . This mechanism makes it a valuable tool for studying conditions characterized by restricted blood supply. Main Research Applications: • Investigation of peripheral arterial diseases and models of ischemia . • Study of cerebrovascular disorders and cerebral blood flow dynamics . • Ocular pharmacology research, particularly in glaucoma and retinal blood flow, supported by studies demonstrating effective tissue distribution in the posterior part of the eye following topical administration . • Exploration of smooth muscle physiology and phosphodiesterase function. This product is supplied with detailed analytical documentation to ensure research reproducibility. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMTMIGRXJNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1163-37-7 (hydrochloride)
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057613
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10539-19-2
Record name Moxaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10539-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Moxaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a derivative of papaverine, is a potent smooth muscle relaxant with vasodilatory properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and the modulation of intracellular calcium ion (Ca²⁺) concentration. This dual-pronged approach leads to a cascade of intracellular events culminating in the relaxation of smooth muscle, particularly in the vasculature. This technical guide provides an in-depth exploration of the molecular pathways and experimental evidence underlying this compound's effects on smooth muscle.

Core Mechanism of Action

This compound's efficacy as a smooth muscle relaxant stems from two primary, interconnected mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits the enzymatic activity of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, particularly isoforms PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP and cGMP.[1] These cyclic nucleotides act as crucial second messengers in smooth muscle cells, activating downstream protein kinases that promote relaxation.

  • Modulation of Intracellular Calcium (Ca²⁺): A critical factor in muscle contraction is the influx of extracellular calcium ions into the smooth muscle cell.[1] this compound interferes with this calcium influx, thereby reducing the availability of free intracellular Ca²⁺ required for the activation of contractile machinery.[1] This calcium antagonistic property works in concert with its PDE-inhibiting effects to induce profound smooth muscle relaxation.

Signaling Pathways

The relaxant effect of this compound on smooth muscle is mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE3 & PDE4) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase AC_GC->cAMP_cGMP Catalyzes PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) (Activated) cAMP_cGMP->PKA_PKG Activates MLCP_Activation Myosin Light Chain Phosphatase (MLCP) Activation PKA_PKG->MLCP_Activation Leads to Relaxation Smooth Muscle Relaxation MLCP_Activation->Relaxation

Caption: this compound inhibits PDE, increasing cAMP/cGMP and promoting relaxation.

Calcium Influx Modulation Pathway

Calcium_Modulation_Pathway This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Inhibits Intracellular_Ca Intracellular Ca²⁺ (Decreased) Ca_Channel->Intracellular_Ca Reduces Influx Extracellular_Ca Extracellular Ca²⁺ Calmodulin Calmodulin Intracellular_Ca->Calmodulin Less binding to MLCK Myosin Light Chain Kinase (MLCK) (Inactive) Calmodulin->MLCK Reduced activation of Contraction Smooth Muscle Contraction (Inhibited) MLCK->Contraction Inhibition of Isometric_Tension_Workflow A Tissue Preparation (e.g., Aortic Rings) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (Optimal passive tension) B->C D Pre-contraction (e.g., Phenylephrine, KCl) C->D E Cumulative Addition of this compound D->E F Isometric Tension Recording (Force Transducer) E->F G Data Analysis (Dose-response curve, EC₅₀) F->G Calcium_Imaging_Workflow A Cell Culture (Vascular Smooth Muscle Cells) B Loading with Fura-2 AM A->B C Baseline Fluorescence Measurement (Excitation at 340/380 nm, Emission at 510 nm) B->C D Stimulation with Agonist (e.g., Angiotensin II) C->D E Application of this compound D->E F Fluorescence Imaging (Ratiometric Imaging) E->F G Data Analysis (Change in [Ca²⁺]i) F->G PDE_Assay_Workflow A Prepare Reagents (Recombinant PDE enzyme, cAMP/cGMP substrate, this compound) B Incubate this compound with PDE Enzyme A->B C Initiate Reaction (Add cAMP/cGMP) B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Quantify Remaining cAMP/cGMP (e.g., ELISA, Luminescence-based assay) E->F G Data Analysis (Calculate % inhibition, IC₅₀) F->G

References

Moxaverine as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine is a vasodilator agent utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic effect is primarily attributed to its activity as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in cellular signaling. The resulting increase in intracellular cAMP and cGMP concentrations leads to the relaxation of smooth muscle cells, particularly in the vascular system, causing vasodilation and improved blood flow. This technical guide provides an in-depth overview of this compound's core mechanism of action, summarizes the available quantitative data on its clinical effects and the inhibitory profile of its structural analog papaverine, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which this compound exerts its vasodilatory effects is the inhibition of phosphodiesterase (PDE) enzymes. PDEs comprise a large superfamily of enzymes responsible for the hydrolysis and inactivation of the cyclic nucleotides cAMP and cGMP.

By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP.[1] These cyclic nucleotides act as second messengers, activating downstream protein kinases: cAMP primarily activates Protein Kinase A (PKA), and cGMP primarily activates Protein Kinase G (PKG). The activation of these kinases in smooth muscle cells initiates a signaling cascade that results in muscle relaxation through several mechanisms:

  • Reduction of Intracellular Calcium ([Ca²⁺]i): PKA and PKG phosphorylate various target proteins that lead to the sequestration of Ca²⁺ into the sarcoplasmic reticulum and the extrusion of Ca²⁺ from the cell. This reduction in free cytosolic calcium prevents the activation of calmodulin and myosin light-chain kinase (MLCK).

  • Decreased Calcium Sensitivity: The signaling cascade increases the activity of myosin light-chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to a decrease in the contractile force generated at a given Ca²⁺ concentration.

  • Membrane Hyperpolarization: Activation of potassium channels by these kinases can lead to hyperpolarization of the cell membrane, making contraction less likely.

This multi-faceted process culminates in the relaxation of vascular smooth muscle, leading to vasodilation and an increase in blood flow to tissues.[1] this compound is considered a non-selective inhibitor, meaning it acts on multiple PDE isoenzymes.

Signaling Pathway of this compound-Mediated Vasodilation

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of phosphodiesterases in a vascular smooth muscle cell.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes GC Guanylyl Cyclase cGMP cGMP GC->cGMP Synthesizes Mox This compound PDE Phosphodiesterase (PDE) Mox->PDE Inhibits PDE->cAMP Hydrolyzes PDE->cGMP Hydrolyzes ATP ATP ATP->AC GTP GTP GTP->GC AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GMP GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Decrease in intracellular [Ca²⁺] PKA->Ca_Reduction MLCP_Activation Activation of Myosin Light-Chain Phosphatase PKA->MLCP_Activation PKG->Ca_Reduction PKG->MLCP_Activation Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Reduction->Relaxation MLCP_Activation->Relaxation

Caption: this compound inhibits PDE, increasing cAMP and cGMP, which activates PKA/PKG to induce vasodilation.

Quantitative Data

In Vitro PDE Inhibition
CompoundTarget PDE IsoenzymeIC₅₀ (µM)Reference
PapaverinePDE10A0.019[2]

Note: This data is for papaverine, an analog of this compound. Both are considered non-selective PDE inhibitors, but their specific inhibitory profiles may differ.

Clinical Hemodynamic Effects (Intravenous Administration)

Clinical studies have quantified the vasodilatory effect of intravenously administered this compound by measuring changes in ocular blood flow. These studies consistently demonstrate a significant increase in perfusion in choroidal and optic nerve head tissues.

Parameter MeasuredDosagePatient GroupMean Increase (± SD)p-valueReference
Choroidal Blood Flow150 mg IVHealthy Volunteers22.6% (± 27.9%)0.015[3]
Choroidal Blood Flow150 mg IVAMD/POAG/Controls9% (± 22%)0.012[3]
Optic Nerve Head Blood Flow150 mg IVAMD/POAG/Controls13% (± 33%)0.021[3]
Choroidal Blood Flow150 mg IVAMD/Controls10% (± 23%)0.050[4]
Optic Nerve Head Blood Flow150 mg IVAMD/Controls15% (± 33%)0.049[4]
Mean Flow Velocity (Ophthalmic Artery)150 mg IVAMD/POAG/Controls23% (± 34%)< 0.001[3]
Mean Flow Velocity (Posterior Ciliary Arteries)150 mg IVAMD/POAG/Controls25% (± 35%)< 0.001[3]

Note: Oral administration of this compound (900 mg) did not produce significant changes in ocular blood flow, likely due to low bioavailability.[5]

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay (Radiometric Method)

This section details a representative protocol for determining the inhibitory activity of a compound like this compound against a specific PDE isoenzyme. This two-step radioassay is a standard method for quantifying PDE activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified PDE enzyme.

Materials:

  • Purified recombinant PDE enzyme

  • This compound (dissolved in appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Radiolabeled substrate: [³H]-cAMP or [³H]-cGMP

  • Stop Solution (e.g., 0.1 M HCl)

  • Snake Venom Nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin columns (e.g., Dowex)

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well plates or microtubes, incubator, vortexer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).

  • Enzyme Preparation: Dilute the purified PDE enzyme to its optimal concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup (Step 1: PDE Reaction):

    • In a 96-well plate or microtube, add 20 µL of assay buffer.

    • Add 5 µL of the this compound serial dilutions or vehicle control.

    • Add 25 µL of the diluted PDE enzyme solution and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the [³H]-cAMP or [³H]-cGMP substrate solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding 25 µL of Stop Solution or by boiling for 2 minutes. Place samples on ice.

  • Hydrolysis (Step 2: Nucleotidase Reaction):

    • To each terminated reaction, add snake venom nucleotidase. This enzyme converts the product of the first reaction ([³H]-AMP or [³H]-GMP) into the radiolabeled nucleoside ([³H]-adenosine or [³H]-guanosine).

    • Incubate at 30°C for 10-15 minutes.

  • Separation:

    • Apply the entire sample to an equilibrated anion-exchange resin column.

    • The negatively charged, unreacted substrate ([³H]-cAMP/cGMP) and intermediate product ([³H]-AMP/GMP) will bind to the resin.

    • The uncharged nucleoside product ([³H]-adenosine/guanosine) will flow through.

    • Elute the nucleoside with buffer and collect the eluate in a scintillation vial.

  • Detection and Data Analysis:

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Clinical Trial Protocol for Ocular Blood Flow Measurement

This protocol is a summary of the methodology used in clinical studies to evaluate the in vivo effects of this compound.[3][4]

Study Design: Randomized, double-masked, placebo-controlled, two-way crossover study.

Participants: Healthy volunteers or patient populations (e.g., with age-related macular degeneration or glaucoma).

Procedure:

  • Baseline Measurement: After a rest period, baseline measurements of systemic hemodynamics (blood pressure, heart rate) and ocular parameters (intraocular pressure, ocular blood flow) are taken.

  • Drug Administration: Participants receive an intravenous infusion of either 150 mg this compound in saline or a placebo (saline only) over 30 minutes.

  • Post-Infusion Measurements: Ocular blood flow and systemic parameters are measured at multiple time points after the start of the infusion (e.g., 30, 60, and 90 minutes).

  • Washout Period: A washout period of at least one week separates the two study days.

  • Crossover: On the second study day, participants who received this compound receive the placebo, and vice versa. The same measurement schedule is followed.

  • Measurement Techniques:

    • Laser Doppler Flowmetry (LDF): Used to measure blood flow in the microvasculature of the choroid and optic nerve head.

    • Color Doppler Imaging (CDI): Used to measure blood flow velocity in the retrobulbar vessels, such as the ophthalmic artery and posterior ciliary arteries.

    • Retinal Vessel Analyzer (RVA): Used to measure the diameter of retinal arteries and veins.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a novel PDE inhibitor, from initial screening to in vivo validation.

G cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Validation s1 Primary Screening (HTS, e.g., SPA, Luminescence Assay) s2 Hit Confirmation (Dose-Response Curve Generation) s1->s2 s3 IC₅₀ Determination (e.g., Radiometric Assay) s2->s3 s4 Isoenzyme Selectivity Profiling (Test against panel of PDE isoenzymes) s3->s4 s5 Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) s4->s5 c1 Measure intracellular cAMP / cGMP levels s5->c1 c2 Functional Assays (e.g., Smooth Muscle Cell Relaxation) c1->c2 v1 Animal Model Selection (e.g., Vascular Disease Model) c2->v1 v2 Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) v1->v2 v3 Pharmacodynamic (PD) Studies (e.g., Blood Flow Measurement) v2->v3 v4 Efficacy and Toxicity Studies v3->v4

Caption: General workflow for PDE inhibitor characterization, from in vitro screening to in vivo validation.

Conclusion

This compound functions as a non-selective phosphodiesterase inhibitor, increasing levels of cAMP and cGMP to induce smooth muscle relaxation and vasodilation. While specific data on its in vitro inhibitory profile is limited, clinical studies robustly demonstrate its efficacy in enhancing ocular blood flow upon intravenous administration, supporting its mechanism of action. The experimental protocols and pathways detailed in this guide provide a framework for researchers in the field of pharmacology and drug development to understand and further investigate this compound and other PDE inhibitors. Future research should focus on elucidating the precise isoenzyme selectivity profile of this compound to better understand its therapeutic potential and side-effect profile.

References

Moxaverine's Modulation of Cyclic AMP and cGMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a vasodilator agent, exerts its therapeutic effects primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. This is achieved through the inhibition of phosphodiesterase (PDE) enzymes, leading to a cascade of downstream events that culminate in smooth muscle relaxation and increased blood flow. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

This compound is a papaverine-like smooth muscle relaxant utilized in the management of peripheral and cerebral vascular disorders.[1] Its clinical efficacy is rooted in its ability to increase intracellular concentrations of the second messengers cAMP and cGMP.[1] These cyclic nucleotides are pivotal in regulating a vast array of physiological processes, including vascular tone, inflammation, and neuronal activity.[2][3] The primary molecular targets of this compound are phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of cAMP and cGMP.[1] By inhibiting these enzymes, this compound effectively amplifies the signaling cascades initiated by these second messengers.

Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism through which this compound elevates intracellular cAMP and cGMP levels is the inhibition of phosphodiesterase enzymes.[1] PDEs are responsible for hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[3] this compound has been shown to be a non-selective PDE inhibitor, with a notable inhibitory effect on several PDE isoenzymes.[1][4]

PDE Isoenzyme Selectivity

While considered a non-selective inhibitor, studies have indicated that this compound exhibits a degree of preference for certain PDE isoenzymes. In particular, it has been identified as an inhibitor of PDE3 and PDE4.[1] Furthermore, research has demonstrated its inhibitory action on calmodulin-dependent cAMP phosphodiesterase (PDE1).[5] The inhibition of these specific PDEs contributes to the accumulation of cAMP and cGMP in vascular smooth muscle cells, leading to vasodilation.[6]

Quantitative Analysis of PDE Inhibition

The inhibitory potency of this compound against phosphodiesterases has been quantified in various studies. In vitro experiments on human pregnant myometrium have determined the 50% PDE-inhibiting concentration (IC50) of this compound to be 3.3 microM.[7] This demonstrates a significant inhibitory effect, comparable to that of papaverine (IC50 of 3.8 microM) and considerably more potent than theophylline (IC50 of 665 microM).[7]

CompoundIC50 (µM) for PDE Inhibition (Human Pregnant Myometrium)
This compound 3.3 [7]
Papaverine3.8[7]
EnprofyllineNot specified
Theophylline665[7]

Effects on Cyclic AMP and cGMP Signaling Pathways

By inhibiting PDEs, this compound initiates a series of downstream events mediated by the accumulation of cAMP and cGMP.

Cyclic AMP (cAMP) Signaling

Increased intracellular cAMP levels activate Protein Kinase A (PKA).[3][8] PKA, in turn, phosphorylates various downstream targets, leading to a multitude of cellular responses. In the context of vascular smooth muscle, PKA activation results in the phosphorylation of proteins that regulate intracellular calcium concentration and the contractile machinery, ultimately leading to muscle relaxation.[9]

cluster_cAMP cAMP Degradation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits 5'-AMP 5'-AMP PDE->5'-AMP cAMP cAMP cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase Adenylate Cyclase->cAMP

This compound's effect on the cAMP signaling pathway.

Cyclic GMP (cGMP) Signaling

Similarly, the accumulation of cGMP activates Protein Kinase G (PKG).[2][10] PKG activation in vascular smooth muscle cells also contributes to relaxation through mechanisms that include decreased intracellular calcium levels and desensitization of the contractile apparatus to calcium.[10][11]

cluster_cGMP cGMP Degradation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits 5'-GMP 5'-GMP PDE->5'-GMP cGMP cGMP cGMP->PDE Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation GTP GTP Guanylate Cyclase Guanylate Cyclase GTP->Guanylate Cyclase Guanylate Cyclase->cGMP

This compound's influence on the cGMP signaling cascade.

Clinical and Physiological Effects

The biochemical effects of this compound on cAMP and cGMP signaling translate into significant physiological responses, most notably vasodilation and increased blood flow.

Vasodilatory Effects

The primary therapeutic effect of this compound is vasodilation, which is a direct consequence of smooth muscle relaxation in the vasculature.[1] This effect is beneficial in conditions characterized by compromised blood circulation.[1]

Effects on Ocular Blood Flow

Numerous studies have investigated the impact of this compound on ocular blood flow, with intravenous administration demonstrating a significant increase in choroidal and optic nerve head blood flow in healthy subjects and patients with ocular diseases.[4][12][13][14][15][16]

Study PopulationThis compound Dose (Intravenous)Effect on Choroidal Blood FlowEffect on Optic Nerve Head Blood Flow
Healthy Volunteers150 mgIncreased by 22.6% (p=0.015)[13][14]Tended to increase by 11.8% (not significant)[13][14]
Patients with AMD and POAG, and controls150 mgIncreased by 9% (p=0.012)[15]Increased by 13% (p=0.021)[15]
Patients with AMD and healthy controls150 mgIncreased by 10% (p=0.050)[16]Increased by 15% (p=0.049)[16]

Note: AMD = Age-related Macular Degeneration; POAG = Primary Open-Angle Glaucoma.

It is important to note that orally administered this compound did not produce the same significant increase in ocular blood flow, which may be attributed to lower bioavailability.[12][17]

Experimental Protocols

The following sections outline generalized protocols for key experiments used to investigate the effects of this compound on PDE activity and cyclic nucleotide levels.

Phosphodiesterase (PDE) Activity Assay

This protocol provides a framework for measuring the inhibitory effect of this compound on PDE activity.

Objective: To determine the IC50 of this compound for specific PDE isoenzymes.

Principle: The assay measures the hydrolysis of radiolabeled cAMP or cGMP by a PDE enzyme in the presence and absence of an inhibitor.

cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Separation cluster_detection Detection & Analysis PDE_prep Prepare PDE Enzyme Solution Incubate Incubate PDE, this compound, and Substrate PDE_prep->Incubate Mox_prep Prepare this compound Dilutions Mox_prep->Incubate Substrate_prep Prepare Radiolabeled cAMP/cGMP Substrate Substrate_prep->Incubate Terminate Terminate Reaction (e.g., boiling) Incubate->Terminate Separate Separate Product from Substrate (e.g., chromatography) Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Workflow for a phosphodiesterase activity assay.

Materials:

  • Purified PDE isoenzyme

  • This compound

  • [³H]-cAMP or [³H]-cGMP

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, a specific concentration of this compound (or vehicle control), and the purified PDE enzyme.

  • Initiation: Start the reaction by adding the radiolabeled cAMP or cGMP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).[18]

  • Conversion to Adenosine/Guanosine: Add snake venom, which contains 5'-nucleotidase, to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.[18]

  • Separation: Use an anion-exchange resin to separate the unreacted charged cAMP/cGMP from the neutral adenosine/guanosine product.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.

Measurement of Intracellular cAMP and cGMP Levels

This protocol describes a general method for quantifying changes in intracellular cyclic nucleotide concentrations in response to this compound treatment.

Objective: To measure the effect of this compound on cAMP and cGMP levels in cultured cells or tissue samples.

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) are commonly used methods. This outline focuses on the ELISA approach.

cluster_cell_prep Cell/Tissue Preparation cluster_lysis Lysis & Extraction cluster_elisa ELISA cluster_readout Readout & Analysis Culture Culture Cells/Prepare Tissue Homogenate Treat Treat with this compound Culture->Treat Lyse Lyse Cells/Tissue Treat->Lyse Extract Extract Cyclic Nucleotides Lyse->Extract Add_to_plate Add Samples/Standards to Antibody-Coated Plate Extract->Add_to_plate Add_conjugate Add Enzyme-Conjugated cAMP/cGMP Add_to_plate->Add_conjugate Incubate_wash Incubate and Wash Add_conjugate->Incubate_wash Add_substrate Add Substrate Incubate_wash->Add_substrate Read_absorbance Read Absorbance Add_substrate->Read_absorbance Calculate Calculate cAMP/cGMP Concentration Read_absorbance->Calculate

General workflow for measuring intracellular cyclic nucleotides.

Materials:

  • Cultured cells or tissue samples

  • This compound

  • Cell lysis buffer

  • Commercial cAMP or cGMP ELISA kit (containing antibody-coated plates, standards, enzyme-conjugated cyclic nucleotides, wash buffer, and substrate)

  • Microplate reader

Procedure:

  • Cell/Tissue Treatment: Incubate cultured cells or tissue preparations with various concentrations of this compound for a specified time.

  • Lysis: Lyse the cells or tissue to release intracellular components.

  • Sample Preparation: Prepare the lysates according to the ELISA kit instructions, which may involve acetylation to improve sensitivity.

  • ELISA:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated cAMP or cGMP, which will compete with the cyclic nucleotides in the sample for binding to the antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate, which will be converted by the enzyme conjugate to produce a colored product.

  • Measurement: Read the absorbance of the wells using a microplate reader. The intensity of the color is inversely proportional to the amount of cyclic nucleotide in the sample.

  • Data Analysis: Generate a standard curve and use it to determine the concentration of cAMP or cGMP in the samples.

Conclusion

This compound's therapeutic efficacy as a vasodilator is firmly rooted in its ability to inhibit phosphodiesterases, leading to the accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling cascades that promote smooth muscle relaxation. The quantitative data on its PDE inhibitory activity and its demonstrated effects on ocular blood flow underscore its clinical potential. The experimental protocols provided herein offer a foundation for further research into the nuanced effects of this compound and the development of novel therapeutics targeting cyclic nucleotide signaling pathways.

References

aIn vitro characterization of Moxaverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Moxaverine Hydrochloride

Introduction

This compound hydrochloride is a vasodilator agent utilized in the management of peripheral and cerebral vascular disorders.[1][2] Structurally a benzylisoquinoline derivative, its therapeutic effects are primarily attributed to the relaxation of smooth muscle cells in blood vessel walls, which enhances blood flow and oxygen delivery to tissues.[1][3] Marketed under various names, including Kollateral forte®, its efficacy has been particularly noted in improving ocular blood flow.[4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its molecular mechanisms, experimental protocols for its assessment, and key pharmacological data.

Chemical and Physical Data:

Identifier Value
IUPAC Name 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Molecular Formula C₂₀H₂₁NO₂
Molar Mass 307.393 g·mol⁻¹
CAS Number 10539-19-2

| PubChem CID | 70882 |

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The principal mechanism through which this compound exerts its vasodilatory effect is the inhibition of phosphodiesterase (PDE) enzymes.[1][3][4] PDEs are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting these enzymes, particularly isoforms like PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP and cGMP.[1] This increase in cyclic nucleotide levels activates downstream protein kinases (PKA and PKG), which in turn phosphorylate various target proteins, culminating in the relaxation of vascular smooth muscle and subsequent vasodilation.[1][3]

G Signaling Pathway of this compound Action cluster_2 This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP ATP_GTP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP PKA_PKG Protein Kinase A/G (PKA/PKG) Activation cAMP_cGMP->PKA_PKG Activates AC_GC->cAMP_cGMP Synthesizes Relaxation Smooth Muscle Relaxation (Vasodilation) PKA_PKG->Relaxation Leads to

Caption: Signaling pathway of this compound as a phosphodiesterase inhibitor.

Quantitative Data: PDE Inhibition

In vitro studies have quantified the PDE-inhibiting potency of this compound. A study on spontaneously contracting human pregnant myometrium demonstrated a direct correlation between PDE inhibition and smooth muscle relaxation.

CompoundTargetAssay SystemIC₅₀ (µM)
This compound PhosphodiesteraseHuman pregnant myometrium3.3[5]
Papaverine PhosphodiesteraseHuman pregnant myometrium3.8[5]
Theophylline PhosphodiesteraseHuman pregnant myometrium665[5]
Experimental Protocol: PDE Inhibition Assay

This protocol describes a representative method for determining the IC₅₀ value of this compound for PDE activity using a commercially available assay kit.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Reconstitute purified PDE enzyme (e.g., PDE3A or PDE4A) in an appropriate buffer.

    • Prepare a stock solution of this compound hydrochloride in DMSO and create a serial dilution series.

    • Prepare the substrate solution (cAMP or cGMP).

  • Assay Procedure:

    • Add 25 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add 25 µL of the diluted PDE enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the cAMP or cGMP substrate solution to all wells.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Detection and Analysis:

    • Terminate the reaction by adding a stop reagent.

    • Add a detection reagent (e.g., a fluorescently labeled antibody that binds to the remaining substrate or a reagent that detects the product, 5'-AMP/5'-GMP).

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G Workflow for a Phosphodiesterase (PDE) Inhibition Assay cluster_workflow start Start prep Prepare Reagents: - PDE Enzyme - this compound Dilutions - cAMP/cGMP Substrate start->prep plate Dispense this compound and Enzyme to 96-well Plate prep->plate preincubate Pre-incubate at 30°C (10 min) plate->preincubate react Initiate Reaction: Add Substrate preincubate->react incubate Incubate at 30°C (30-60 min) react->incubate detect Terminate Reaction and Add Detection Reagent incubate->detect read Measure Signal (e.g., Fluorescence) detect->read analyze Data Analysis: Calculate % Inhibition and Determine IC₅₀ read->analyze end_node End analyze->end_node

Caption: Generalized experimental workflow for a PDE inhibition assay.

Secondary Mechanism: Modulation of Calcium Ion Influx

In addition to its effects on cyclic nucleotides, this compound also interferes with the influx of calcium ions (Ca²⁺) into smooth muscle cells.[1] The influx of extracellular Ca²⁺ is a critical trigger for the cascade of events leading to muscle contraction. By acting as a calcium antagonist, this compound reduces intracellular Ca²⁺ availability, which complements its PDE-inhibiting action to promote profound muscle relaxation and vasodilation.[1]

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol outlines a cell-based assay to measure the effect of this compound on intracellular calcium levels in cultured vascular smooth muscle cells (VSMCs).

  • Cell Culture and Plating:

    • Culture human aortic smooth muscle cells (HASMC) in appropriate media until they reach 80-90% confluency.

    • Seed the cells into a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and an agent like Pluronic F-127 to aid dye solubility.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for 60 minutes.

    • Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Compound Addition and Measurement:

    • Add solutions of this compound at various concentrations or vehicle control to the wells. Incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject a depolarizing agent (e.g., KCl) or a vasoconstricting agonist (e.g., angiotensin II) to stimulate Ca²⁺ influx.

    • Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline for each well.

    • Normalize the response to the maximum signal induced by the agonist in the control wells.

    • Determine the inhibitory effect of this compound on the agonist-induced calcium influx.

G Workflow for a Cell-Based Calcium Influx Assay cluster_workflow start Start culture Culture & Plate Smooth Muscle Cells start->culture load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) culture->load wash Wash Cells to Remove Extracellular Dye load->wash add_mox Add this compound or Vehicle Control wash->add_mox baseline Measure Baseline Fluorescence add_mox->baseline stimulate Stimulate Ca²⁺ Influx (e.g., with KCl) baseline->stimulate record Record Fluorescence Intensity Over Time stimulate->record analyze Analyze Change in Fluorescence to Determine Inhibition record->analyze end_node End analyze->end_node

Caption: Generalized experimental workflow for a fluorescent calcium influx assay.

Conclusion

The in vitro characterization of this compound hydrochloride confirms its primary mechanism of action as a potent inhibitor of phosphodiesterase, with an IC₅₀ value in the low micromolar range.[5] This activity, supplemented by its ability to block calcium ion influx, provides a multi-faceted approach to inducing smooth muscle relaxation.[1] The experimental protocols detailed in this guide offer a robust framework for researchers to quantify these effects and further explore the pharmacological profile of this compound and related vasodilator compounds in a controlled laboratory setting. This foundational in vitro data is crucial for understanding its therapeutic applications in treating vascular disorders.

References

The Preclinical Pharmacological Profile of Moxaverine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a derivative of papaverine, is a non-specific phosphodiesterase (PDE) inhibitor with pronounced vasodilatory properties. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key findings from in vitro and in vivo studies. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic nucleotides and subsequent smooth muscle relaxation. Preclinical investigations have primarily focused on its effects on vascular smooth muscle and ocular blood flow. This guide details its pharmacodynamic effects, pharmacokinetic properties in animal models, and available safety data, presenting quantitative data in structured tables and illustrating key pathways and experimental designs using Graphviz visualizations.

Mechanism of Action: Phosphodiesterase Inhibition

This compound exerts its pharmacological effects primarily through the non-selective inhibition of phosphodiesterase enzymes.[1][2][3][4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within smooth muscle cells. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. The downstream signaling cascade ultimately results in the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, leading to smooth muscle relaxation and vasodilation.[5]

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP_GTP ATP/GTP PDE->ATP_GTP Degrades cAMP/cGMP to AMP/GMP cAMP_cGMP cAMP / cGMP (Increased) ATP_GTP->cAMP_cGMP AC/GC PKA_PKG Protein Kinase A / G (Activated) cAMP_cGMP->PKA_PKG MLCK_p Myosin Light Chain Kinase (Inhibited) PKA_PKG->MLCK_p Ca_decrease Decreased Intracellular Ca2+ PKA_PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_p->Relaxation Ca_decrease->Relaxation

Figure 1: this compound's Mechanism of Action.

Pharmacodynamics

Preclinical pharmacodynamic studies have consistently demonstrated the vasodilatory effects of this compound across various vascular beds. A significant focus of research has been on its potential to enhance ocular blood flow.

Vasodilation

Papaverine, a close analog of this compound, is known to induce smooth muscle relaxation through a dual mechanism involving PDE inhibition and the inhibition of intracellular calcium influx.[5] this compound is also recognized for its direct vasodilatory effect on peripheral vessels.[4][6]

Ocular Blood Flow

Preclinical studies in rabbits have shown that both systemic and topical administration of this compound can increase ocular blood flow, indicating its ability to reach the posterior segment of the eye.[1] In these studies, retinal concentrations of this compound after topical application were comparable to or even higher than those achieved with intravenous administration.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical species, primarily focusing on its distribution to ocular tissues.

Absorption and Distribution

A study in Dutch-belted pigmented rabbits investigated the tissue distribution of topically and intravenously administered 14C-labeled this compound-HCl.[7] Following topical administration, the highest concentrations were observed in the conjunctiva, cornea, and iris/ciliary body. Notably, retinal concentrations were comparable to those after systemic application.[7]

TissueConcentration after Topical Admin. (30 min)Concentration after IV Admin. (30 min)Concentration after Topical Admin. (120 min)Concentration after IV Admin. (120 min)
RetinaComparable to IVData not specifiedHigher than IVData not specified
ScleraHigher than IVLowerHigher than IVLower
ConjunctivaHighest levelsNot specifiedNot specifiedNot specified
CorneaHigh levelsNot specifiedNot specifiedNot specified
Iris/Ciliary BodyHigh levelsNot specifiedNot specifiedNot specified
Aqueous HumorPresentNot specifiedNot specifiedNot specified
Vitreous BodyPresentNot specifiedNot specifiedNot specified
LensNo measurable levelNot specifiedNot specifiedNot specified
PlasmaLower than IVHigherNot specifiedNot specified
Table 1: Ocular Tissue Distribution of this compound in Rabbits.[7]
Bioavailability

While specific preclinical data on oral bioavailability is limited, human studies suggest that this compound has low bioavailability following oral administration, which may account for the lack of effect on ocular blood flow observed with this route in clinical settings.[4][8]

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology profile for this compound is not extensively detailed in the currently available literature. Standard preclinical toxicology evaluations would typically include assessments of single and repeated dose toxicity, genotoxicity, and safety pharmacology.[9][10]

Experimental Protocols

Ocular Distribution Study in Rabbits

Objective: To determine the tissue distribution and relative bioavailability of topically administered this compound-HCl in the rabbit eye.[7]

Experimental Workflow:

Animal Dutch-belted male pigmented rabbits Grouping Two groups: Topical and IV administration Animal->Grouping Dosing Administer 50 µL of isotonic 14C-Moxaverine-HCl solution Grouping->Dosing Topical Topical to each eye Dosing->Topical IV Intravenous Dosing->IV Sacrifice Sacrifice at 30 and 120 minutes Topical->Sacrifice IV->Sacrifice Dissection Dissect eyes and collect tissues (Aqueous humor, vitreous, retina, etc.) Sacrifice->Dissection Lysis Lyse tissues for 12 hours Dissection->Lysis Scintillation Add scintillation cocktail and measure radioactivity Lysis->Scintillation Analysis Determine this compound concentration in each tissue Scintillation->Analysis

Figure 2: Workflow for Ocular Distribution Study.

Methodology:

  • Animal Model: Dutch-belted male pigmented rabbits were used.[7]

  • Drug Formulation: An isotonic solution of this compound-HCl spiked with 14C-labeled this compound-HCl was prepared.[7]

  • Administration:

    • Topical Group: 50 µL of the drug solution was applied to each eye.[7]

    • Systemic Group: The same solution was administered intravenously to determine ocular bioavailability after systemic exposure.[7]

  • Time Points: Animals were sacrificed at 30 and 120 minutes post-administration.[7]

  • Sample Collection: From one eye, samples of aqueous humor and vitreous body were collected. The other eye was excised whole and dissected to separate the various intraocular tissues.[7]

  • Sample Processing: Tissues were lysed for 12 hours.[7]

  • Analysis: Scintillation cocktail was added to the tissue lysates, and radioactivity was measured using a scintillation counter to determine the concentration of this compound in each tissue.[7]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a non-specific phosphodiesterase inhibitor, resulting in vasodilation. Studies in rabbits have demonstrated its ability to penetrate ocular tissues after both topical and systemic administration, highlighting its potential for treating ocular conditions associated with reduced blood flow. However, there is a notable lack of publicly available, detailed quantitative preclinical data, particularly regarding its potency against different PDE isozymes (IC50 values), its pharmacokinetic parameters in various species, and a comprehensive toxicology profile. Further preclinical studies are warranted to fully characterize its pharmacological profile and to support its clinical development for various therapeutic indications.

References

The Potential of aMoxaverine in Modulating Choroidal Blood Flow: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current scientific evidence regarding the use of aMoxaverine (also known as this compound) for increasing choroidal blood flow. athis compound, a non-specific phosphodiesterase inhibitor, has demonstrated vasodilatory effects, leading to its investigation as a potential therapeutic agent for ocular conditions associated with reduced choroidal perfusion. This paper synthesizes quantitative data from key clinical studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways involved in its mechanism of action. The information is presented to serve as a foundational resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction

Reduced choroidal blood flow is a pathophysiological component of several debilitating ocular diseases, including age-related macular degeneration (AMD) and glaucoma. The choroid, a dense network of blood vessels, is crucial for the nourishment and function of the outer retina and the retinal pigment epithelium. Consequently, therapeutic strategies aimed at augmenting choroidal perfusion are of significant interest. athis compound, a vasodilator, has been investigated for its potential to increase ocular blood flow. This whitepaper consolidates the existing research on the effects of athis compound on choroidal hemodynamics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the effects of athis compound on ocular blood flow.

Table 1: Effects of Intravenous athis compound on Ocular Blood Flow in Healthy Volunteers

Parameterathis compound Group (150 mg IV)Placebo Groupp-value vs. PlaceboReference
Choroidal Blood Flow Increase of 22.6 ± 27.9%Not specified0.015[1]
Optic Nerve Head Blood Flow Tendency to increase by 11.8 ± 12.7%Not significantNot significant[1]
Retinal Blood Flow Increase of 19.6 ± 16.5%Not specified0.12 (not significant)[1]
Red Blood Cell Velocity Tendency to increase by 13.6 ± 13.3%Not significantNot significant[1]
Retinal Venous Diameters Tendency to increase by 2.6 ± 2.8%Not significant0.12 (not significant)[1]

Table 2: Effects of Intravenous athis compound on Ocular Blood Flow in Patients with AMD and POAG, and Healthy Controls

ParameterPatient and Control Groups (150 mg IV)p-valueReference
Choroidal Blood Flow Increase of 9 ± 22%0.012[2]
Optic Nerve Head Blood Flow Increase of 13 ± 33%0.021[2]
Mean Flow Velocity in Ophthalmic Artery Increase of 23 ± 34%< 0.001[2]
Mean Flow Velocity in Posterior Ciliary Arteries Increase of 25 ± 35%< 0.001[2]

Table 3: Effects of Intravenous athis compound on Ocular Blood Flow in Patients with AMD and Age-Matched Healthy Subjects

ParameterAMD and Healthy Subjects (150 mg IV)p-valueReference
Choroidal Blood Flow Increase of 10 ± 23%0.050
Optic Nerve Head Blood Flow Increase of 15 ± 33%0.049
Mean Flow Velocity in Ophthalmic Artery Increase of 27 ± 39%< 0.001
Mean Flow Velocity in Posterior Ciliary Arteries Increase of 30 ± 39%< 0.001

Table 4: Effects of Intravenous athis compound on Choroidal Blood Flow in Patients with Primary Open Angle Glaucoma (POAG)

ParameterPOAG Patients (150 mg IV)p-valueReference
Choroidal Blood Flow Increase of 12.1 ± 5.3% (at 60 min)0.03[3]

Table 5: Effects of Orally Administered athis compound on Ocular Blood Flow in Healthy Subjects

Parameterathis compound Group (900 mg oral)Placebo Groupp-value between groupsReference
Choroidal Blood Flow 9.5 ± 17.2%3.8 ± 18.8%0.54[4]
Optic Nerve Head Blood Flow 4.8 ± 10.4%1.8 ± 10.9%0.52[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this whitepaper.

Study of Intravenous athis compound in Healthy Volunteers
  • Study Design: Randomized, double-masked, placebo-controlled, two-way crossover study.[1]

  • Participants: 16 healthy volunteers.[1]

  • Intervention: Intravenous administration of 150 mg of athis compound over 30 minutes.[1]

  • Measurements:

    • Systemic Hemodynamics: Measured before and up to 90 minutes after administration.[1]

    • Choroidal and Optic Nerve Head Blood Flow: Assessed using laser Doppler flowmetry.[1]

    • Retinal Arterial and Venous Diameters: Measured with a Retinal Vessel Analyzer.[1]

    • Retinal Blood Velocity: Assessed with laser Doppler velocimetry.[1]

Study of Intravenous athis compound in Patients with AMD, POAG, and Healthy Controls
  • Study Design: Interventional study.

  • Participants: 20 patients with AMD, 20 patients with POAG, and 20 age-matched healthy control subjects.[2]

  • Intervention: Intravenous administration of 150 mg of athis compound over 30 minutes.[2]

  • Measurements:

    • Choroidal and Optic Nerve Head Blood Flow: Measured using laser-Doppler flowmetry.[2]

    • Retinal Blood Flow: Assessed by combining laser-Doppler velocimetry with retinal vessel analysis.[2]

    • Retrobulbar Blood Flow Velocities: Measured using color Doppler imaging.[2]

    • Timing: Measurements were taken before and at 30, 60, and 90 minutes after the start of the drug administration.[2]

Study of Orally Administered athis compound in Healthy Subjects
  • Study Design: Placebo-controlled, double-masked, two-way crossover study.[4]

  • Participants: 16 healthy subjects.[4]

  • Intervention: Oral administration of 900 mg of athis compound hydrochloride in three equal doses.[4]

  • Measurements:

    • Choroidal and Optic Nerve Head Blood Flow: Assessed using laser Doppler flowmetry.[4]

    • Retrobulbar Blood Velocities: Measured with color Doppler imaging.[4]

    • Timing: Outcome variables were measured at baseline and 5 hours after the first drug administration.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of athis compound in Vascular Smooth Muscle

athis compound is a non-specific phosphodiesterase (PDE) inhibitor. Its vasodilatory effect is achieved by increasing the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in the regulation of vascular smooth muscle tone.

aMoxaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway Vasodilator Signals Vasodilator Signals AC Adenylyl Cyclase (AC) Vasodilator Signals->AC Activates sGC Soluble Guanylyl Cyclase (sGC) Vasodilator Signals->sGC Activates athis compound athis compound PDE Phosphodiesterase (PDE) athis compound->PDE Inhibits AMP AMP PDE->AMP Degrades GMP GMP PDE->GMP Degrades cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation

Caption: athis compound inhibits PDE, increasing cAMP and cGMP, leading to vasodilation.

Experimental Workflow for Clinical Trials

The following diagram illustrates the typical workflow for the clinical trials investigating the effects of athis compound on ocular blood flow.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Participant_Screening Participant Screening (Healthy or Patient Population) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Measurements Baseline Ocular Blood Flow & Systemic Hemodynamics Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization aMoxaverine_Admin athis compound Administration (IV or Oral) Randomization->aMoxaverine_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin Post_Dose_Measurements Post-Administration Measurements (e.g., 30, 60, 90 min) aMoxaverine_Admin->Post_Dose_Measurements Placebo_Admin->Post_Dose_Measurements Data_Analysis Statistical Analysis (Comparison between groups/timepoints) Post_Dose_Measurements->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow of athis compound clinical trials on ocular blood flow.

Discussion

The compiled data indicates that intravenous administration of athis compound can significantly increase choroidal blood flow in healthy individuals and in patients with ocular diseases such as AMD and POAG.[1][2][3] The observed increases in blood flow in the optic nerve head and retrobulbar vessels further support its vasodilatory effects in the ocular circulation.[2]

Conversely, a study on orally administered athis compound did not show a significant increase in ocular blood flow, suggesting that the route of administration and bioavailability are critical factors in its efficacy.[4] The lack of effect on retinal vessel diameters in some studies suggests a potentially selective action on the choroidal vasculature.

The mechanism of action through non-specific PDE inhibition, leading to elevated cAMP and cGMP levels, provides a sound biological basis for the observed vasodilation. However, the "unspecific" nature of its inhibition warrants further investigation into its effects on different PDE isoenzymes and potential off-target effects.

Conclusion and Future Directions

athis compound shows promise as a pharmacological agent for increasing choroidal blood flow, particularly when administered intravenously. The consistent findings across multiple studies in different populations underscore its potential therapeutic value for diseases characterized by choroidal hypoperfusion.

Future research should focus on:

  • Investigating the long-term effects and safety of athis compound administration.

  • Exploring alternative delivery methods, such as topical or intravitreal routes, to enhance ocular bioavailability and minimize systemic side effects.

  • Conducting larger, multicenter clinical trials to confirm these initial findings and to assess the clinical impact on disease progression and visual function.

  • Elucidating the specific PDE isoenzymes targeted by athis compound in the choroidal vasculature to better understand its mechanism of action and to guide the development of more selective therapeutic agents.

References

Investigating the Neuroprotective Properties of Moxaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective properties of Moxaverine in the context of cerebral ischemia is limited in publicly available scientific literature. This guide leverages data from studies on Papaverine , a structurally and functionally similar phosphodiesterase (PDE) inhibitor, to provide a comprehensive overview of the potential neuroprotective mechanisms and experimental frameworks that could be applied to the investigation of this compound. The experimental protocols provided are generalized standard procedures and would require optimization for specific experimental conditions.

Introduction to this compound and its Postulated Neuroprotective Role

This compound is a vasodilator primarily used in the treatment of peripheral and cerebral vascular disorders. Its principal mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with a notable effect on PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various physiological processes.[1] The resulting smooth muscle relaxation and vasodilation improve blood flow, a key factor in mitigating the effects of cerebral ischemia.[1]

Beyond its vasodilatory effects, this compound is reported to possess anti-inflammatory and neuroprotective properties, particularly in the context of ischemic brain injury.[1] By enhancing cerebral blood flow, this compound is thought to reduce the extent of ischemic damage, thereby preserving neuronal function.[1]

Core Mechanism of Action: Phosphodiesterase Inhibition

The neuroprotective effects of this compound are believed to be rooted in its function as a PDE inhibitor. PDEs are enzymes that hydrolyze cAMP and cGMP, thus terminating their signaling. By inhibiting these enzymes, this compound elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling cascades that promote cell survival and function.

A key pathway implicated in neuroprotection is the cAMP/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling cascade. Increased cAMP levels activate PKA, which in turn phosphorylates CREB. Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival, plasticity, and regeneration.

Quantitative Data on the Neuroprotective Effects of a Related PDE Inhibitor: Papaverine

Due to the scarcity of specific neuroprotective data for this compound, this section presents quantitative findings from studies on Papaverine, a well-researched PDE10A inhibitor with demonstrated neuroprotective and anti-inflammatory effects.[2][3][4] These studies provide a valuable proxy for understanding the potential efficacy of this compound.

In Vitro Study: Papaverine on Quinolinic Acid-Induced Excitotoxicity in Human Cortical Neurons
Parameter Measured Observation
Cell Viability (MTS Assay)Pre-treatment with Papaverine significantly increased neuronal viability in the presence of the excitotoxin quinolinic acid.[4]
Intracellular cAMP LevelsPapaverine pre-treatment led to a significant increase in intracellular cAMP levels in neurons exposed to quinolinic acid.[4]
CREB and BDNF ExpressionPapaverine up-regulated the expression of CREB and Brain-Derived Neurotrophic Factor (BDNF).[4]
Apoptosis (Caspase 3/7 activity)Papaverine pre-treatment decreased the activity of caspase 3/7, key executioners of apoptosis.[4]
In Vivo Study: Papaverine in a Mouse Model of Traumatic Brain Injury (TBI)
Parameter Measured Observation
Apoptotic Cells (TUNEL Assay)Papaverine treatment significantly reduced the number of apoptotic cells in the brain tissue following TBI.[5]
NeuroinflammationPapaverine reduced the number of RAGE (Receptor for Advanced Glycation End products) and NF-κB positive cells, indicating a decrease in the inflammatory response.[5]
Neuronal Survival (NeuN Staining)Papaverine treatment increased the number of NeuN positive cells, a marker for mature neurons, suggesting enhanced neuronal survival.[5]
Brain EdemaPapaverine treatment mitigated brain edema following TBI.[5]
In Vivo Study: Papaverine in a Mouse Model of Parkinson's Disease (MPTP-induced)
Parameter Measured Observation
Dopaminergic Neuron DeathPapaverine treatment recovered MPTP-induced dopaminergic neuronal cell death.[2]
Microglial ActivationPapaverine suppressed the activation of microglia, the primary immune cells in the brain.[2]
Intracellular cAMP LevelsPapaverine elevated intracellular cAMP levels in the brain.[2]
CREB PhosphorylationPapaverine increased the phosphorylation of CREB.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective properties.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is a widely used and clinically relevant model of focal cerebral ischemia.

Objective: To induce a temporary blockage of the middle cerebral artery to mimic ischemic stroke and subsequently assess the neuroprotective effects of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Vessel clips

  • Suture materials

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature on the CCA.

  • Make a small incision in the ECA.

  • Insert the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

  • Post-operative care includes monitoring for neurological deficits and providing supportive care.

In Vitro Assay: Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To quantify the viability of neuronal cells after exposure to an insult (e.g., excitotoxicity, oxidative stress) and to assess the protective effect of a test compound.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate for excitotoxicity) and incubate for the desired time (e.g., 24 hours).

  • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection: TUNEL Assay for Brain Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To identify and quantify apoptotic cells in brain tissue sections following an ischemic insult.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Deparaffinization and rehydration reagents (for paraffin sections)

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Stop/Wash buffer

  • Fluorescent mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • For paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.

    • For frozen sections, fix the tissue with paraformaldehyde.

  • Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.

  • Labeling: Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Washing: Stop the reaction and wash the sections to remove unincorporated nucleotides.

  • Detection: If using a fluorescent label, mount the slides with a medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the sections under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green or red, depending on the label used), while all cell nuclei will be stained by DAPI (blue).

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Measurement of Intracellular cAMP Levels (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of cAMP in brain tissue homogenates or cell lysates.

Objective: To measure the effect of this compound on intracellular cAMP levels in neuronal tissue.

Materials:

  • Brain tissue samples or cultured neuronal cells

  • Lysis buffer

  • Commercial cAMP ELISA kit (containing cAMP standard, capture antibody, detection antibody, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For brain tissue, homogenize the tissue in lysis buffer on ice.

    • For cultured cells, lyse the cells directly in the culture plate.

  • Centrifuge the homogenates/lysates to pellet cellular debris and collect the supernatant.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific cAMP ELISA kit. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubating to allow cAMP to bind to the antibody.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding the enzyme substrate, which will produce a color change.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of cAMP in the samples by comparing their absorbance to the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

moxaverine_neuroprotection_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_outcome Outcome This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB ↑ pCREB GeneExpression ↑ Expression of Neuroprotective and Anti-apoptotic Genes (e.g., BDNF, Bcl-2) pCREB->GeneExpression Promotes Transcription Neuroprotection Neuroprotection (↑ Neuronal Survival, ↓ Apoptosis) GeneExpression->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

in_vivo_workflow start Start: Animal Model (e.g., Rat) tMCAO Induce Cerebral Ischemia (tMCAO) start->tMCAO treatment Administer this compound or Vehicle tMCAO->treatment reperfusion Reperfusion treatment->reperfusion assessment Post-Ischemia Assessment reperfusion->assessment behavioral Neurological Deficit Scoring assessment->behavioral histological Histological Analysis (Infarct Volume) assessment->histological molecular Molecular Analysis (TUNEL, Western Blot) assessment->molecular end End: Data Analysis behavioral->end histological->end molecular->end

Caption: General experimental workflow for in vivo investigation.

in_vitro_workflow start Start: Neuronal Cell Culture treatment Pre-treat with this compound or Vehicle start->treatment insult Induce Neuronal Injury (e.g., Excitotoxicity) treatment->insult incubation Incubation insult->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (MTT) assays->viability apoptosis Apoptosis Assay (TUNEL) assays->apoptosis signaling Signaling Pathway Analysis (cAMP ELISA, Western Blot) assays->signaling end End: Data Analysis viability->end apoptosis->end signaling->end

Caption: General experimental workflow for in vitro investigation.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound in cerebral ischemia is still emerging, its established mechanism as a PDE inhibitor, coupled with promising data from the related compound Papaverine, suggests a strong potential for therapeutic application. The proposed cAMP/PKA/CREB signaling pathway provides a solid foundation for further investigation.

Future research should focus on:

  • Directly assessing the neuroprotective efficacy of this compound in both in vitro and in vivo models of cerebral ischemia, utilizing the experimental protocols outlined in this guide.

  • Quantifying the dose-dependent effects of this compound on neuronal viability, apoptosis, and intracellular cAMP/cGMP levels.

  • Confirming the activation of the PKA/CREB signaling pathway in response to this compound treatment in neuronal cells.

  • Investigating the optimal therapeutic window and route of administration for this compound to maximize its neuroprotective effects, considering the observed differences between intravenous and oral administration.

By systematically addressing these research questions, the full neuroprotective potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent for ischemic stroke and other neurodegenerative disorders.

References

The Role of Moxaverine in the Management of Peripheral Vascular Disorders: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- December 12, 2025

Abstract

Peripheral vascular disorders (PVDs), particularly peripheral artery disease (PAD), represent a significant and growing global health concern. The hallmark of PAD is reduced blood flow to the limbs, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia. Current therapeutic strategies aim to manage risk factors and improve blood flow, but a substantial unmet need for more effective pharmacological agents remains. This technical guide explores the potential role of Moxaverine, a non-specific phosphodiesterase (PDE) inhibitor, in the treatment of PVDs. While robust clinical data for its use in PAD of the lower extremities is limited, its mechanism of action as a vasodilator presents a compelling rationale for its potential therapeutic utility. This document will synthesize the available preclinical and clinical data, detail its mechanism of action, and outline the experimental protocols that have been used to evaluate its hemodynamic effects.

Introduction to this compound

This compound is a vasodilator that has been historically used for various circulatory disorders. Its primary mechanism of action is the inhibition of phosphodiesterase enzymes, which play a crucial role in regulating vascular smooth muscle tone. By inhibiting these enzymes, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased blood flow. While much of the recent clinical research on this compound has focused on its effects on ocular blood flow, its fundamental vasodilatory properties suggest a potential application in the broader context of peripheral vascular disorders.

Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a non-specific phosphodiesterase (PDE) inhibitor, with some evidence suggesting a particular affinity for PDE3 and PDE4 isoenzymes[1]. PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are key second messengers in various cellular signaling pathways.

The vasodilatory effect of this compound is primarily mediated through the following steps:

  • Inhibition of PDE: this compound enters vascular smooth muscle cells and inhibits the activity of PDE enzymes.

  • Increased Cyclic Nucleotide Levels: This inhibition leads to an accumulation of intracellular cAMP and cGMP.

  • Activation of Protein Kinases: Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively.

  • Smooth Muscle Relaxation: PKA and PKG phosphorylate various downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This results in the relaxation of vascular smooth muscle cells.

  • Vasodilation and Increased Blood Flow: The relaxation of the smooth muscle in the vessel walls leads to vasodilation, an increase in arterial diameter, and consequently, an improvement in blood flow to the tissues.

Signaling Pathway Diagram

Moxaverine_PDE_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Moxaverine_ext This compound Moxaverine_int This compound Moxaverine_ext->Moxaverine_int Enters cell PDE Phosphodiesterase (PDE) Moxaverine_int->PDE Inhibits 5AMP 5'-AMP PDE->5AMP 5GMP 5'-GMP PDE->5GMP cAMP cAMP cAMP->PDE Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP cGMP->PDE Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP GC->cGMP

This compound's PDE Inhibition Pathway.
Potential Interaction with the RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) pathway is another critical regulator of vascular smooth muscle contraction. While there is no direct evidence of this compound's interaction with this pathway, studies on other PDE inhibitors, such as sildenafil, have shown a potential for crosstalk. Inhibition of PDE5 by sildenafil has been demonstrated to inhibit the RhoA/ROCK pathway, contributing to its vasodilatory effects[2][3]. This suggests that a similar indirect interaction might exist for this compound, representing an area for future investigation.

Quantitative Data from Clinical Studies

While clinical data on this compound's efficacy in treating PAD of the lower extremities are scarce, several studies have quantified its hemodynamic effects in the ocular circulation. These studies provide valuable insights into its vasodilatory potential.

Study PopulationInterventionOutcome MeasureResultp-valueReference
Healthy Volunteers150 mg this compound IVChoroidal Blood Flow↑ 22.6% ± 27.9%0.015[4]
Healthy Volunteers150 mg this compound IVOptic Nerve Head Blood Flow↑ 11.8% ± 12.7%0.12 (NS)[4]
Healthy Volunteers150 mg this compound IVRetinal Blood Flow↑ 19.6% ± 16.5%0.12 (NS)[4]
AMD & POAG Patients, Healthy Controls150 mg this compound IVChoroidal Blood Flow↑ 9% ± 22%0.012[5][6]
AMD & POAG Patients, Healthy Controls150 mg this compound IVOptic Nerve Head Blood Flow↑ 13% ± 33%0.021[5][6]
AMD & POAG Patients, Healthy Controls150 mg this compound IVMean Flow Velocity (Ophthalmic Artery)↑ 23% ± 34%<0.001[5][6]
AMD & POAG Patients, Healthy Controls150 mg this compound IVMean Flow Velocity (Posterior Ciliary Arteries)↑ 25% ± 35%<0.001[5][6]
Healthy Volunteers900 mg this compound OralChoroidal Blood FlowNo significant change0.52 (NS)[7]
Healthy Volunteers900 mg this compound OralOptic Nerve Head Blood FlowNo significant change0.54 (NS)[7]

AMD: Age-Related Macular Degeneration; POAG: Primary Open-Angle Glaucoma; IV: Intravenous; NS: Not Significant.

These data indicate that intravenously administered this compound can significantly increase blood flow in certain vascular beds. The lack of effect with oral administration may be attributable to low bioavailability[7].

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies of published clinical studies on intravenous this compound.

Study Design

A randomized, double-masked, placebo-controlled, crossover study design is typically employed.

Subject Population

Studies have included healthy volunteers as well as patient populations with specific vascular-related conditions (e.g., age-related macular degeneration, primary open-angle glaucoma).

Intervention
  • Treatment Arm: 150 mg of this compound hydrochloride diluted in saline, administered as a continuous intravenous infusion over 30 minutes.

  • Placebo Arm: An equivalent volume of saline solution administered under the same conditions.

Hemodynamic Measurements

A baseline measurement is taken before the infusion, with subsequent measurements at regular intervals (e.g., 30, 60, and 90 minutes) after the start of the infusion.

  • Laser-Doppler Flowmetry: To measure blood flow in the microcirculation (e.g., choroid and optic nerve head).

  • Color Doppler Imaging: To assess blood flow velocity in larger vessels (e.g., ophthalmic and posterior ciliary arteries).

  • Retinal Vessel Analysis: To measure the diameter of retinal arteries and veins.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Screening & Enrollment cluster_day1 Study Day 1 cluster_day2 Study Day 2 (Crossover) Enrollment Subject Enrollment (Healthy Volunteers or Patients) Informed_Consent Informed Consent Enrollment->Informed_Consent Randomization1 Randomization (this compound or Placebo) Informed_Consent->Randomization1 Baseline1 Baseline Measurements (LDF, CDI, RVA) Randomization1->Baseline1 Infusion1 IV Infusion (30 min) Baseline1->Infusion1 Post_Infusion1 Post-Infusion Measurements (30, 60, 90 min) Infusion1->Post_Infusion1 Washout Washout Period Post_Infusion1->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Baseline2 Baseline Measurements (LDF, CDI, RVA) Crossover->Baseline2 Infusion2 IV Infusion (30 min) Baseline2->Infusion2 Post_Infusion2 Post-Infusion Measurements (30, 60, 90 min) Infusion2->Post_Infusion2 Data_Analysis Data Analysis Post_Infusion2->Data_Analysis

Generalized Experimental Workflow.

This compound's Potential Role in Peripheral Vascular Disorders

Despite the paucity of recent clinical trials for this compound in PAD, its established mechanism as a non-specific PDE inhibitor provides a strong theoretical basis for its potential utility. Other PDE inhibitors, such as cilostazol (a PDE3 inhibitor), are approved for the treatment of intermittent claudication.

The vasodilatory effects of this compound could potentially:

  • Improve blood flow to ischemic limb muscles: By relaxing the smooth muscle of peripheral arteries, this compound could increase blood supply to the lower extremities, alleviating the symptoms of intermittent claudication.

  • Enhance microcirculatory perfusion: Improved blood flow in the smaller vessels could promote tissue oxygenation and potentially aid in the healing of ischemic ulcers.

However, it is crucial to acknowledge the limitations of the current evidence. The pronounced effects of intravenous this compound on ocular blood flow do not guarantee a similar magnitude of effect in the vasculature of the limbs. Furthermore, the poor oral bioavailability observed in some studies may pose a significant challenge for its use as a chronic oral medication for PAD.

Future Directions and Conclusion

The existing data on this compound demonstrate its capacity as a vasodilator, primarily through the inhibition of phosphodiesterase. While its application in peripheral vascular disorders of the limbs is not well-documented in recent literature, its mechanism of action aligns with therapeutic goals in this area.

Future research should focus on:

  • Preclinical studies: Investigating the effects of this compound in animal models of peripheral artery disease to quantify its impact on limb blood flow and tissue ischemia.

  • Pharmacokinetic studies: Exploring alternative formulations or delivery methods to improve the oral bioavailability of this compound.

  • Dose-ranging studies: Determining the optimal therapeutic dose for achieving significant vasodilation in the peripheral circulation of the limbs.

  • Clinical trials: Well-designed, randomized controlled trials are necessary to definitively evaluate the efficacy and safety of this compound for the treatment of intermittent claudication and other manifestations of PAD.

References

Unveiling the Anti-inflammatory Potential of Moxaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a well-established phosphodiesterase (PDE) inhibitor, is primarily recognized for its vasodilatory properties. Emerging evidence, however, suggests a promising role for this compound in modulating inflammatory responses. This technical guide delves into the core anti-inflammatory mechanisms of this compound, focusing on its impact on key signaling pathways. We provide a comprehensive overview of its mechanism of action, supported by quantitative data from related compounds, and detail relevant experimental protocols for future research. This document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and harness the anti-inflammatory therapeutic potential of this compound.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various cellular processes. By inhibiting PDEs, this compound elevates intracellular cAMP and cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2] This increase in cAMP is also the cornerstone of its putative anti-inflammatory effects.

The cAMP-PKA Signaling Axis

The elevation of intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors that regulate the expression of inflammatory genes. This signaling cascade is a central point of investigation for the anti-inflammatory properties of this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of at least two critical signaling pathways: the NF-κB and CREB pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]

The increase in cAMP levels induced by this compound can interfere with NF-κB activation. While direct studies on this compound are limited, research on the related compound papaverine has demonstrated that it can suppress the lipopolysaccharide (LPS)-induced activation of NF-κB in microglial cells.[6] This is achieved by inhibiting the phosphorylation of IκB kinase (IKK) and preventing the nuclear translocation of the p65 subunit of NF-κB.[6] It is highly probable that this compound exerts a similar inhibitory effect on the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK This compound This compound PDE PDE This compound->PDE cAMP cAMP PDE->cAMP degrades cAMP->IKK IκB-NF-κB IκB-NF-κB Complex IKK->IκB-NF-κB P IκB IκB Degradation Degradation IκB->Degradation Ub NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Activation of the CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in cellular responses to a variety of stimuli. The PKA activation, downstream of increased cAMP, leads to the phosphorylation and activation of CREB. Activated CREB can have anti-inflammatory effects by promoting the transcription of anti-inflammatory genes and inhibiting the expression of pro-inflammatory mediators.

Quantitative Data

ParameterTreatmentResultReference
Choroidal Blood Flow150 mg this compound (intravenous)9 ± 22% increase (p = 0.012)[7]
Optic Nerve Head Blood Flow150 mg this compound (intravenous)13 ± 33% increase (p = 0.021)[7]
Mean Flow Velocity (Ophthalmic Artery)150 mg this compound (intravenous)23 ± 34% increase (p < 0.001)[7]
Mean Flow Velocity (Posterior Ciliary Arteries)150 mg this compound (intravenous)25 ± 35% increase (p < 0.001)[7]
Choroidal Blood Flow900 mg this compound (oral)No significant change[8][9]

Table 1: Summary of Hemodynamic Effects of this compound. It is important to note that the route of administration significantly impacts the bioavailability and observed effects of this compound.[8][9]

Experimental Protocols

To facilitate further research into the anti-inflammatory effects of this compound, this section provides detailed methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to determine the inhibitory activity of this compound against specific PDE isoforms.

Materials:

  • This compound

  • DMSO

  • Positive control inhibitor (e.g., IBMX)

  • Specific PDE enzyme isoform

  • Assay Buffer

  • Fluorescently labeled substrate

  • Binding Agent

  • 384-well microplate

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations. Prepare a similar dilution series for the positive control.

  • Enzyme and Substrate Preparation: Dilute the PDE enzyme to its optimal working concentration in cold Assay Buffer. Prepare the fluorescent substrate solution in Assay Buffer.

  • Assay Plate Setup: Add 2 µL of the serially diluted this compound, controls (DMSO for 100% activity, positive inhibitor for 0% activity), or buffer to the wells of a 384-well plate.

  • Enzyme Addition: Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorescent substrate to all wells to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Add the Binding Agent to stop the reaction and generate the fluorescence polarization signal. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

PDE_Inhibition_Workflow A Prepare Reagents (this compound, PDE, Substrate) B Dispense Compounds & Controls into 384-well plate A->B C Add PDE Enzyme B->C D Pre-incubate (15 min, RT) C->D E Initiate Reaction with Substrate D->E F Incubate (60 min, 30°C) E->F G Stop Reaction with Binding Agent F->G H Incubate (60 min, RT) G->H I Read Fluorescence Polarization H->I J Calculate % Inhibition & IC50 I->J

Figure 2: Experimental workflow for the PDE inhibition assay.

Measurement of Intracellular cAMP Levels

This protocol describes a bioluminescent assay to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • PDE inhibitors (e.g., IBMX, Ro 20-1724)

  • Forskolin (positive control)

  • cAMP-Glo™ Max Assay Kit (or similar)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate HEK293 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include positive controls (e.g., forskolin) and vehicle controls.

  • Induction: Add an induction buffer containing PDE inhibitors to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and add the cAMP detection solution containing PKA.

  • Luminescence Measurement: Add the Kinase-Glo® solution and measure the luminescence. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Normalize the data and generate dose-response curves.

Macrophage Inflammatory Assay

This protocol is for assessing the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cytokine production and calculate IC50 values if applicable.

Western Blot Analysis of NF-κB Pathway

This protocol is for investigating the effect of this compound on the activation of the NF-κB pathway.

Materials:

  • RAW 264.7 macrophages

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the macrophage inflammatory assay.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to PVDF membranes.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total IκBα, and the p65 subunit of NF-κB. Use an antibody against a nuclear protein like lamin B1 to assess nuclear translocation of p65.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.

Conclusion and Future Directions

This compound's established role as a PDE inhibitor provides a strong rationale for its investigation as an anti-inflammatory agent. The elevation of intracellular cAMP is a key event that can lead to the suppression of pro-inflammatory signaling pathways, most notably the NF-κB pathway. While direct evidence for this compound's anti-inflammatory effects is still emerging, the mechanistic parallels with related compounds like papaverine are compelling.

Future research should focus on:

  • Quantitative assessment of this compound's ability to inhibit the production of a broad range of pro-inflammatory cytokines and chemokines in various cell types.

  • In-depth investigation of the molecular mechanisms, including the precise effects on the NF-κB and CREB signaling pathways, using techniques such as Western blotting, reporter gene assays, and chromatin immunoprecipitation.

  • Evaluation in pre-clinical models of inflammatory diseases to determine its in vivo efficacy and therapeutic potential.

By systematically addressing these research questions, the full anti-inflammatory potential of this compound can be elucidated, potentially paving the way for its repurposing in a new therapeutic area.

References

aMoxaverine's Impact on Retinal Perfusion in Eye Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

aMoxaverine, a phosphodiesterase inhibitor, has been investigated for its potential to enhance ocular blood flow in various ophthalmological conditions associated with vascular dysregulation, such as age-related macular degeneration (AMD), glaucoma, and diabetic retinopathy. This technical guide synthesizes the current understanding of athis compound's mechanism of action, its observed effects on retinal and choroidal perfusion, and the experimental methodologies employed in its evaluation. Intravenous administration of athis compound has demonstrated a capacity to increase choroidal and optic nerve head blood flow, although its impact on retinal circulation appears less pronounced. Oral administration has shown limited efficacy, likely due to low bioavailability. This document provides a comprehensive overview for researchers and drug development professionals exploring vasoactive compounds for the treatment of ischemic eye diseases.

Introduction: The Role of Retinal Perfusion in Ocular Pathophysiology

Adequate blood supply to the retina and choroid is paramount for maintaining visual function. The retina has one of the highest metabolic rates in the body, necessitating a constant and well-regulated blood flow to meet its oxygen and nutrient demands. A compromised ocular perfusion is a key pathological feature in several debilitating eye diseases:

  • Age-Related Macular Degeneration (AMD): Reduced choroidal blood flow is hypothesized to contribute to the pathogenesis of AMD, leading to ischemia and promoting the development of drusen and, in advanced stages, choroidal neovascularization.[1][2]

  • Glaucoma: Impaired blood flow to the optic nerve head is considered a significant risk factor for glaucomatous optic neuropathy, independent of intraocular pressure.[3][4] Vascular dysregulation may lead to progressive retinal ganglion cell death and subsequent vision loss.[4]

  • Diabetic Retinopathy: This microvascular complication of diabetes is characterized by retinal ischemia, which triggers a cascade of events including the upregulation of vascular endothelial growth factor (VEGF), leading to increased vascular permeability, macular edema, and neovascularization.[5][6]

Given the central role of ischemia in these conditions, therapeutic strategies aimed at improving ocular blood flow, such as the use of vasodilators like athis compound, are of significant interest.

Mechanism of Action: athis compound as a Phosphodiesterase Inhibitor

athis compound exerts its vasodilatory effects by inhibiting phosphodiesterase (PDE) enzymes.[7][8] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in smooth muscle relaxation. By inhibiting PDEs, athis compound leads to an accumulation of intracellular cAMP and cGMP, triggering a signaling cascade that results in vasodilation.[5][7]

The primary pathway for vasodilation involves the nitric oxide (NO)-cGMP pathway.[5][9] NO, produced by endothelial cells, activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn synthesizes cGMP. Increased cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[5][9] athis compound potentiates this effect by preventing the breakdown of cGMP.

aMoxaverine_Mechanism_of_Action cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Stimulation L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activation athis compound athis compound athis compound->PDE5 Inhibition Calcium [Ca2+]i Decrease PKG->Calcium Relaxation Vasodilation Calcium->Relaxation

athis compound's vasodilatory signaling pathway.

Quantitative Data on athis compound's Effects on Ocular Perfusion

The following tables summarize the key quantitative findings from clinical studies investigating the impact of intravenously administered athis compound on various parameters of ocular blood flow.

Table 1: Effects of Intravenous athis compound in Healthy Volunteers

ParameterChange from Baselinep-value vs. PlaceboReference
Choroidal Blood Flow▲ 22.6 ± 27.9%0.015[9][10]
Optic Nerve Head Blood Flow▲ 11.8 ± 12.7%0.12 (not significant)[9][10]
Retinal Blood Flow▲ 19.6 ± 16.5%0.12 (not significant)[9][10]
Red Blood Cell Velocity (Retinal Veins)▲ 13.6 ± 13.3%0.25 (not significant)[10]
Retinal Venous Diameter▲ 2.6 ± 2.8%0.12 (not significant)[9]
Retinal Arterial DiameterNo significant effect-[9]

Table 2: Effects of Intravenous athis compound in Patients with Eye Diseases

Patient GroupParameterChange from Baselinep-valueReference
Age-Related Macular Degeneration (AMD) Choroidal Blood Flow▲ 10 ± 23%0.050[7]
Optic Nerve Head Blood Flow▲ 15 ± 33%0.049[7]
Mean Flow Velocity (Ophthalmic Artery)▲ 27 ± 39%< 0.001[7]
Mean Flow Velocity (Posterior Ciliary Arteries)▲ 30 ± 39%< 0.001[7]
Retinal Vessel DiametersNo significant effect> 0.30[7]
Primary Open-Angle Glaucoma (POAG) Choroidal Blood Flow▲ 12.1 ± 5.3% (at 60 min)0.03[11]
Choroidal Blood Flow▲ 9 ± 22%0.012[8]
Optic Nerve Head Blood Flow▲ 13 ± 33%0.021[8]
Mean Flow Velocity (Ophthalmic Artery)▲ 23 ± 34%< 0.001[8]
Mean Flow Velocity (Posterior Ciliary Arteries)▲ 25 ± 35%< 0.001[8]
Retinal Blood FlowNo significant effect-[8]
Retinal Vessel DiametersNo significant effect-[8]

Note: Oral administration of athis compound (900 mg) in healthy subjects did not show a significant effect on choroidal or optic nerve head blood flow.[12][13]

Experimental Protocols

The following sections detail the methodologies commonly employed in the clinical evaluation of athis compound's effects on ocular perfusion.

Study Design and Drug Administration
  • Design: Most studies utilize a randomized, double-masked, placebo-controlled, crossover design to minimize bias.[9][10]

  • Participants: Studies have included healthy volunteers and patients with diagnosed AMD or POAG.[7][8][9][11]

  • Drug Administration:

    • Intravenous: 150 mg of athis compound is typically administered intravenously over 30 minutes.[7][8][9][11]

    • Oral: In studies assessing oral efficacy, 900 mg of athis compound hydrochloride was given in three equal doses.[12][13]

  • Measurements: Ocular hemodynamic parameters are measured at baseline and at multiple time points after drug administration (e.g., 30, 60, and 90 minutes).[8][9]

Measurement of Ocular Blood Flow

A variety of non-invasive techniques are used to assess different aspects of ocular circulation.[14][15]

4.2.1. Laser Doppler Flowmetry (LDF)

  • Principle: LDF measures the flux of red blood cells in a small volume of tissue. It is based on the Doppler shift of laser light scattered by moving red blood cells.[14][16]

  • Application: Used to assess blood flow in the choroid and the optic nerve head.[8][9][10][11]

  • Protocol:

    • The pupil is dilated pharmacologically.

    • The patient is seated at the LDF device, and their head is positioned in a headrest.

    • The laser beam is aimed at the tissue of interest (fovea for choroidal blood flow, optic nerve head for ONH blood flow).

    • Continuous measurements of blood flow, volume, and velocity are recorded.

4.2.2. Retinal Vessel Analyzer (RVA)

  • Principle: The RVA is a fundus camera-based system that measures the diameter of retinal arteries and veins with high precision.[10][11]

  • Application: To determine changes in retinal vessel caliber in response to stimuli or pharmacological agents.

  • Protocol:

    • The pupil is dilated.

    • A series of fundus images are captured.

    • Specialized software analyzes the images to measure the diameter of selected vessel segments.

    • Dynamic vessel analysis can also be performed by inducing a flicker light stimulation to assess the vessel's reactive dilation.[11]

4.2.3. Laser Doppler Velocimetry (LDV)

  • Principle: LDV measures the velocity of blood flow within individual retinal vessels.[14]

  • Application: When combined with vessel diameter measurements from the RVA, it allows for the calculation of blood flow in a specific retinal vessel.[9][10]

4.2.4. Color Doppler Imaging (CDI)

  • Principle: CDI is an ultrasound-based technique that visualizes blood flow and measures its velocity in retrobulbar vessels.[7][8]

  • Application: To assess blood flow velocity in the ophthalmic artery and posterior ciliary arteries.

  • Protocol:

    • The patient is in a supine position.

    • An ultrasound probe is placed on the closed eyelid with coupling gel.

    • The retrobulbar vessels are identified, and the Doppler waveform is recorded to determine peak systolic and end-diastolic velocities.

Experimental_Workflow cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomization & Drug Administration cluster_2 Ocular Perfusion Measurements cluster_3 Data Analysis & Crossover Recruitment Recruitment of Subjects (Healthy, AMD, or POAG) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Exam Baseline Ophthalmic Examination Informed_Consent->Baseline_Exam Randomization Randomization (athis compound or Placebo) Baseline_Exam->Randomization Drug_Admin Intravenous Infusion (150mg athis compound or Placebo over 30 minutes) Randomization->Drug_Admin Post_Infusion_Measurements Post-Infusion Measurements (t=30, 60, 90 min) Drug_Admin->Post_Infusion_Measurements Baseline_Measurements Baseline Measurements (t=0 min) LDF Laser Doppler Flowmetry (Choroid & ONH) Baseline_Measurements->LDF RVA_LDV Retinal Vessel Analyzer & Laser Doppler Velocimetry Baseline_Measurements->RVA_LDV CDI Color Doppler Imaging (Retrobulbar Vessels) Baseline_Measurements->CDI Post_Infusion_Measurements->LDF Post_Infusion_Measurements->RVA_LDV Post_Infusion_Measurements->CDI Data_Analysis Statistical Analysis LDF->Data_Analysis RVA_LDV->Data_Analysis CDI->Data_Analysis Washout Washout Period Data_Analysis->Washout Crossover Crossover to Alternative Treatment Washout->Crossover Crossover->Drug_Admin Repeat Protocol

A generalized experimental workflow for clinical trials.

Discussion and Future Directions

The available evidence suggests that intravenously administered athis compound can induce vasodilation in the choroid and optic nerve head.[7][8][9][10][11] This effect is observed in both healthy individuals and patients with AMD and glaucoma, diseases where impaired ocular perfusion is a contributing factor. The lack of a consistent and statistically significant effect on retinal blood flow may be due to the different autoregulatory mechanisms of the retinal and choroidal circulations.

The primary limitation of athis compound as a therapeutic agent appears to be its poor oral bioavailability, which significantly curtails its clinical utility for chronic management of these eye diseases.[12][13]

Future research in this area could focus on several key aspects:

  • Development of Novel Drug Delivery Systems: Investigating alternative delivery methods for athis compound or other phosphodiesterase inhibitors, such as topical formulations or sustained-release intravitreal implants, could overcome the limitations of systemic administration and target the ocular tissues more effectively.

  • Long-Term Efficacy and Safety: The current studies have focused on the acute effects of a single dose of athis compound. Long-term studies are necessary to evaluate the sustained efficacy and safety of chronic administration of vasoactive agents in slowing the progression of diseases like glaucoma and AMD.

  • Patient Stratification: Identifying patient subgroups who are most likely to benefit from therapies that enhance ocular blood flow could lead to more personalized and effective treatment strategies. This may involve advanced imaging techniques to characterize the baseline perfusion status of individual patients.

  • Combination Therapies: Exploring the synergistic effects of athis compound or similar compounds with existing treatments for AMD and glaucoma, such as anti-VEGF agents or intraocular pressure-lowering medications, could offer enhanced therapeutic benefits.

Conclusion

athis compound has demonstrated a proof-of-concept for the pharmacological enhancement of choroidal and optic nerve head blood flow. While its current formulation presents challenges for long-term clinical application, the findings from studies on athis compound provide a valuable foundation for the continued development of vasoactive therapies for the treatment of ischemic eye diseases. A deeper understanding of the complex interplay between ocular perfusion and the pathophysiology of these conditions will be crucial in advancing this therapeutic frontier.

References

Methodological & Application

Application Notes and Protocols for In Vitro Phosphodiesterase (PDE) Inhibition Assay of Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxaverine is a vasodilator agent utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic effects are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, this compound increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and subsequent vasodilation. While this compound is known to be a non-selective PDE inhibitor, with reported activity against PDE3 and PDE4, comprehensive quantitative data on its inhibitory potency (IC50 values) across a broad spectrum of PDE isozymes is not widely available in the public domain.

These application notes provide a detailed protocol for a robust and reproducible in vitro fluorescence polarization (FP) assay to determine the inhibitory activity and selectivity profile of this compound against various PDE isozymes. The described methodology will enable researchers to quantify the IC50 values of this compound, facilitating a deeper understanding of its mechanism of action and aiding in the development of more targeted therapeutic strategies.

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing the second messengers cAMP and cGMP. Inhibition of these enzymes by compounds like this compound prevents the degradation of cyclic nucleotides, leading to an accumulation of cAMP and/or cGMP. This, in turn, activates downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which mediate various physiological responses, including smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP This compound This compound This compound->PDE Inhibits Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response PKG->Response

Figure 1: Simplified signaling pathway of phosphodiesterase inhibition by this compound.

Experimental Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against a specific PDE isoform. The assay is based on the principle that a small, fluorescently labeled cyclic nucleotide substrate, when hydrolyzed by a PDE, will bind to a larger binding partner, resulting in a change in fluorescence polarization.

Materials and Reagents:

  • This compound hydrochloride

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5 isozymes)

  • Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)

  • PDE assay buffer

  • Binding agent (specific for the hydrolyzed substrate)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Multi-channel pipettes

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM).

    • Prepare a stock solution of a known broad-spectrum PDE inhibitor (e.g., IBMX) or a specific inhibitor for the PDE isozyme being tested to serve as a positive control.

    • Dilute the PDE enzyme to the desired working concentration in cold PDE assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

    • Prepare the fluorescently labeled substrate and binding agent according to the manufacturer's instructions.

  • Assay Protocol:

    • To the wells of a microplate, add 2 µL of the serially diluted this compound solutions or controls (DMSO for 100% activity, positive control inhibitor for 0% activity).

    • Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells. To these, add 8 µL of PDE assay buffer.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to all wells.

    • Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the specific PDE isozyme and substrate concentration.

    • Stop the reaction by adding 10 µL of the binding agent to all wells.

    • Incubate the plate for an additional 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated using the following formula:

      where:

      • FP_sample is the fluorescence polarization of the well with this compound.

      • FP_no_enzyme is the fluorescence polarization of the no enzyme control.

      • FP_DMSO_control is the fluorescence polarization of the DMSO (vehicle) control.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PDE enzyme activity.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro PDE inhibition assay for this compound.

A Prepare Reagents: - this compound Serial Dilutions - PDE Enzyme - Fluorescent Substrate - Controls (DMSO, Positive Inhibitor) B Dispense this compound/Controls into Microplate A->B C Add PDE Enzyme to Wells B->C D Pre-incubate at Room Temperature (15 min) C->D E Initiate Reaction with Fluorescent Substrate D->E F Incubate at 30°C (60 min) E->F G Stop Reaction with Binding Agent F->G H Incubate at Room Temperature (30-60 min) G->H I Read Fluorescence Polarization H->I J Data Analysis: - Calculate % Inhibition - Determine IC50 Value I->J

Figure 2: Experimental workflow for the in vitro PDE inhibition assay.

Data Presentation

Table 1: Example Inhibitory Profile of this compound against Various PDE Isozymes

PDE IsozymeSubstrateThis compound IC50 (µM) [Hypothetical Data]
PDE1AcGMPTo be determined
PDE2AcGMPTo be determined
PDE3AcAMPTo be determined
PDE4BcAMPTo be determined
PDE5AcGMPTo be determined
......To be determined

Conclusion

The provided application notes and protocol describe a robust fluorescence polarization-based assay for the in vitro characterization of this compound's inhibitory activity against a range of phosphodiesterase isozymes. By following this detailed methodology, researchers can generate crucial quantitative data (IC50 values) to establish a comprehensive inhibitory profile for this compound. This information is invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding future drug development efforts. The adaptability of this protocol allows for its application in screening and characterizing other potential PDE inhibitors.

Application Notes and Protocols for Moxaverine in Preclinical Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide for research purposes. As of late 2025, there is a notable absence of published studies specifically investigating moxaverine in animal models of glaucoma. Therefore, the experimental designs outlined below are hypothetical and based on established methodologies for evaluating other phosphodiesterase inhibitors and vasodilators in rodent models of ocular hypertension and glaucoma. Researchers should conduct preliminary dose-finding and pharmacokinetic studies to establish appropriate and safe dosing regimens for this compound in their chosen animal model.

Introduction to this compound in Glaucoma Research

Glaucoma is a progressive optic neuropathy often associated with elevated intraocular pressure (IOP), which leads to the degeneration of retinal ganglion cells (RGCs) and their axons, resulting in irreversible vision loss.[1] Vascular dysfunction and reduced ocular blood flow are also considered significant contributing factors to the pathogenesis of glaucoma, particularly in normal-tension glaucoma.[2]

This compound, a phosphodiesterase (PDE) inhibitor, induces vasodilation and has been shown to increase choroidal and optic nerve head blood flow in human patients with primary open-angle glaucoma when administered intravenously.[3][4] By inhibiting PDEs, this compound is presumed to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger implicated in smooth muscle relaxation and neuroprotection.[5][6] The potential dual action of improving ocular perfusion and providing direct neuroprotection to RGCs makes this compound a compound of interest for preclinical glaucoma research.

These notes provide a framework for investigating the potential therapeutic effects of this compound in established animal models of glaucoma.

Proposed Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of phosphodiesterase enzymes, which are responsible for degrading cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which can lead to two beneficial outcomes in the context of glaucoma:

  • Vasodilation: PKA can phosphorylate and inhibit myosin light chain kinase in vascular smooth muscle cells, leading to relaxation and increased blood flow in the choroid and optic nerve head.

  • Neuroprotection: Elevated cAMP levels have been linked to the promotion of RGC survival and axon outgrowth.[6]

The following diagram illustrates this proposed signaling pathway.

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP ↑ PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Vasc_SM Vascular Smooth Muscle Relaxation PKA->Vasc_SM promotes Neuro_Path Neuroprotective Signaling Pathways PKA->Neuro_Path activates Ocular_BF ↑ Ocular Blood Flow (Choroid, ONH) Vasc_SM->Ocular_BF RGC_Survival ↑ RGC Survival & Axon Outgrowth Neuro_Path->RGC_Survival ATP Protocol 1 Workflow Start Day -1: Baseline IOP Measurement Induction Day 0: Induce OHT (Microbead Injection) Start->Induction Treatment Day 1-21: Daily Systemic Treatment (Vehicle or this compound) Induction->Treatment IOP_Monitor Bi-weekly IOP Monitoring Treatment->IOP_Monitor during Endpoint Day 21: Euthanasia & Tissue Collection Treatment->Endpoint IOP_Monitor->Treatment Analysis1 RGC Quantification (Retinal Flatmounts) Endpoint->Analysis1 Analysis2 Axon Quantification (Optic Nerve Sections) Endpoint->Analysis2 Protocol 2 Workflow Anesthesia Anesthetize Animal & Monitor Systemic Vitals Baseline Record Baseline Ocular Blood Flow (LSFG) for 10 min Anesthesia->Baseline Injection Administer this compound or Vehicle (IV/IP) Baseline->Injection Post_Measure Record Ocular Blood Flow & Vitals for 60-90 min Injection->Post_Measure Analysis Analyze % Change from Baseline Post_Measure->Analysis

References

Application Notes and Protocols: Topical Formulation of Moxaverine for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, preclinical evaluation, and mechanism of action of a topical moxaverine formulation for ocular research. This compound, a phosphodiesterase (PDE) inhibitor, presents a promising therapeutic candidate for ocular diseases characterized by reduced blood flow, such as glaucoma and age-related macular degeneration.[1][2][3][4][5] Topical administration offers a non-invasive approach to deliver the drug to both anterior and posterior segments of the eye, potentially achieving therapeutic concentrations at the target site while minimizing systemic side effects.[6][7][8]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[9] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] In vascular smooth muscle cells of the eye, elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[10][11][12][13] These kinases phosphorylate downstream targets that ultimately lead to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation), thereby increasing ocular blood flow.[9]

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP_GTP ATP/GTP PDE->ATP_GTP Degrades cAMP_cGMP ↑ cAMP / cGMP ATP_GTP->cAMP_cGMP PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Ca_Reduction ↓ Intracellular Ca²⁺ PKA_PKG->Ca_Reduction Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_Reduction->Vasodilation BloodFlow ↑ Ocular Blood Flow Vasodilation->BloodFlow

This compound's vasodilatory signaling cascade.

Data Presentation

The following tables summarize the effects of intravenously administered this compound on ocular hemodynamics in human subjects. This data provides a strong rationale for the development of a topical formulation to achieve similar or enhanced effects with reduced systemic exposure.

Table 1: Effect of Intravenous this compound (150 mg) on Ocular Blood Flow in Patients and Healthy Controls [1][14]

ParameterPatient Group (AMD/POAG)Healthy Controlsp-value
Choroidal Blood Flow ↑ 9 ± 22%↑ 10 ± 23%0.012
Optic Nerve Head Blood Flow ↑ 13 ± 33%↑ 15 ± 33%0.021
Ophthalmic Artery Mean Flow Velocity ↑ 23 ± 34%↑ 27 ± 39%< 0.001
Posterior Ciliary Arteries Mean Flow Velocity ↑ 25 ± 35%↑ 30 ± 39%< 0.001

Data presented as mean percentage change ± standard deviation. AMD: Age-Related Macular Degeneration; POAG: Primary Open-Angle Glaucoma.

Table 2: Ocular Tissue Distribution of Topically Administered this compound-HCl in Rabbits [6][15]

Ocular TissueRelative Concentration (Topical vs. IV) at 30 minRelative Concentration (Topical vs. IV) at 120 min
Conjunctiva HighHigh
Cornea HighHigh
Iris/Ciliary Body HighHigh
Retina EqualHigher
Sclera HigherHigher
Aqueous Humor MeasurableMeasurable
Vitreous Body MeasurableMeasurable
Lens Not MeasurableNot Measurable

This qualitative summary is based on an abstract reporting comparable or higher retinal concentrations with topical administration compared to intravenous delivery.[6][15]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of a topical this compound formulation.

Protocol 1: Preparation of a Sterile Topical this compound Ophthalmic Solution (0.5% w/v)

This protocol outlines the preparation of a research-grade isotonic this compound solution. All procedures should be conducted in a laminar flow hood using aseptic techniques.[8][16]

Materials:

  • This compound Hydrochloride (HCl) powder

  • Sodium Chloride (NaCl)

  • Sodium Phosphate Monobasic and Dibasic (for buffer)

  • Sterile Water for Injection

  • 0.1 M Hydrochloric Acid and 0.1 M Sodium Hydroxide (for pH adjustment)

  • Sterile 0.22 µm syringe filters

  • Sterile ophthalmic dropper bottles

Procedure:

  • Buffer Preparation: Prepare a sterile isotonic phosphate buffer (pH ~7.0-7.4).

  • Dissolution: Weigh the appropriate amount of this compound HCl to achieve a 0.5% (5 mg/mL) concentration and dissolve it in the phosphate buffer. Gentle stirring may be required.[2]

  • Tonicity Adjustment: If not using an isotonic buffer from the start, add NaCl as needed to achieve an osmolality of approximately 280-320 mOsm/kg.

  • pH Adjustment: Measure the pH of the solution and adjust to 7.0-7.4 using sterile 0.1 M HCl or 0.1 M NaOH.[2] This is crucial for ocular comfort and drug stability.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8]

  • Packaging: Aseptically dispense the sterile solution into sterilized ophthalmic dropper bottles.

  • Quality Control: Perform sterility testing, pH measurement, and osmolality measurement on the final product.

Preclinical Ophthalmic Drug Development Workflow Formulation 1. Formulation Development (Protocol 1) InVitro 2. In Vitro Permeability (Protocol 2) Formulation->InVitro Safety 3. Ocular Irritation (Protocol 3) InVitro->Safety PK 4. In Vivo Pharmacokinetics (Protocol 4) Safety->PK Efficacy 5. In Vivo Efficacy (Protocol 5) PK->Efficacy Data Data Analysis & Go/No-Go Decision Efficacy->Data

A typical preclinical workflow for a topical ophthalmic drug.
Protocol 2: In Vitro Transcorneal Permeability Study

This protocol uses Franz diffusion cells to assess the ability of this compound to permeate across the cornea.[17][18][19][20]

Materials:

  • Freshly excised porcine or rabbit corneas

  • Franz diffusion cells

  • Isotonic phosphate buffered saline (PBS), pH 7.4

  • This compound ophthalmic solution (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Tissue Preparation: Isolate the cornea with 2-3 mm of surrounding scleral tissue. Rinse with PBS.

  • Cell Assembly: Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the chamber.

  • Equilibration: Allow the system to equilibrate at 37°C for 30 minutes.

  • Dosing: Add the this compound solution to the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculation: Calculate the steady-state flux (Jss) and the apparent permeability coefficient (Papp) to determine the corneal permeability of the formulation.

Protocol 3: Ocular Irritation Assessment (Modified Draize Test)

This protocol is a crucial safety assessment to ensure the formulation is well-tolerated. It should be performed in compliance with animal welfare regulations.[6][21][22][23]

Materials:

  • Albino rabbits (e.g., New Zealand White)

  • This compound ophthalmic solution

  • Sterile saline (as control)

  • Slit lamp or other means for ophthalmic examination

Procedure:

  • Animal Acclimation: Acclimate rabbits to the laboratory environment.

  • Baseline Examination: Perform a baseline examination of both eyes of each rabbit.

  • Instillation: Instill a single dose (e.g., 50 µL) of the this compound solution into the conjunctival sac of one eye of each rabbit. The contralateral eye receives sterile saline as a control.

  • Observation: Examine the eyes for signs of irritation (redness, swelling, discharge, corneal opacity, iritis) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Grade the observed reactions using a standardized scoring system (e.g., Draize scoring). A non-irritating formulation will show no significant difference from the saline-treated control eye.

Protocol 4: In Vivo Ocular Pharmacokinetic Study in Rabbits

This study determines the absorption, distribution, and elimination of this compound in different ocular tissues after topical administration.[1][5][7][9][15][24]

Materials:

  • Albino rabbits

  • This compound ophthalmic solution

  • Anesthesia and euthanasia agents

  • Dissection tools

  • Analytical method for drug quantification in biological matrices (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single 50 µL drop of the this compound formulation to both eyes of each rabbit.

  • Sample Collection: At designated time points (e.g., 30, 60, 120, 240 minutes), euthanize a group of rabbits.

  • Tissue Dissection: Immediately enucleate the eyes and dissect them to collect samples of aqueous humor, vitreous humor, cornea, iris-ciliary body, retina, and choroid.[7][9]

  • Sample Processing: Weigh and homogenize the tissue samples.

  • Drug Extraction and Analysis: Extract this compound from the tissue homogenates and fluid samples. Analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) for each tissue.[9]

Protocol 5: Efficacy Study in an Animal Model of Glaucoma

This protocol evaluates the therapeutic potential of topical this compound in a relevant disease model, such as a steroid-induced ocular hypertension model in rabbits.[3][4][25][26][27]

Materials:

  • Rabbits

  • Agent to induce ocular hypertension (e.g., dexamethasone)

  • Tonometer for measuring intraocular pressure (IOP)

  • This compound ophthalmic solution

  • Vehicle control solution

Procedure:

  • Disease Induction: Induce sustained ocular hypertension in the rabbits according to an established protocol (e.g., repeated topical administration of a corticosteroid).

  • Baseline Measurement: Measure the baseline elevated IOP in all animals.

  • Treatment Groups: Randomize animals into groups to receive topical this compound, vehicle control, or a positive control (an existing glaucoma medication).

  • Dosing Regimen: Administer the topical formulations (e.g., one drop, twice daily) for a specified duration (e.g., 1-2 weeks).

  • IOP Monitoring: Measure IOP at regular intervals throughout the study.

  • Data Analysis: Compare the IOP-lowering effect of this compound to the vehicle and positive control groups to determine its efficacy. Additional endpoints could include measuring ocular blood flow changes.

References

Application Notes and Protocols: Cell Culture Studies of Moxaverine on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxaverine is a vasodilator used to improve blood flow. It functions as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These second messengers are crucial in various cellular processes within endothelial cells, including the regulation of vascular tone, permeability, and angiogenesis. While direct in vitro studies on this compound's effects on endothelial cells are limited, research on its parent compound, Papaverine, provides valuable insights into its potential biological activities. Papaverine, also a PDE inhibitor, has been shown to influence endothelial cell viability and apoptosis.[3][4] This document outlines potential applications and experimental protocols for studying the effects of this compound on endothelial cells in a research setting, drawing parallels from studies on Papaverine and other PDE inhibitors.

Data Presentation

The following tables summarize quantitative data from studies on Papaverine, which may serve as a reference for designing and interpreting experiments with this compound.

Table 1: Effect of Papaverine on Endothelial Cell Apoptosis and Viability

Cell TypeCompoundConcentrationIncubation TimeEffectAssay
Porcine Coronary Endothelial CellsPapaverine10⁻⁴ M and 10⁻³ M24 hoursSignificant increase in apoptotic cellsTUNEL Assay
Cultured Saphenous Vein Endothelial CellsPapaverine32.5 mg/mL1 hourCell viability significantly decreased to 24.4%Viability Assay
Cultured Saphenous Vein Endothelial CellsPapaverine32.5 mg/mL4 hoursCell viability further decreased to 22%Viability Assay
Cultured Saphenous Vein Endothelial CellsPapaverine32.5 mg/mL3 daysCell viability reduced to 7.7%Viability Assay

Data extrapolated from studies on Papaverine, a related compound to this compound.[3][4]

Table 2: Effect of Papaverine on Cell Migration (in Cancer Cell Lines)

Cell LineCompoundConcentrationIncubation Time% Migration ReductionAssay
MDA-MB-231Papaverine100 µM48 hours19%Scratch Assay
A549Papaverine100 µM48 hours9%Scratch Assay
DU145Papaverine100 µM48 hours29%Scratch Assay

Data from cancer cell lines, which may provide a starting point for endothelial cell migration studies.[5][6]

Experimental Protocols

Endothelial Cell Apoptosis Assay (TUNEL Assay)

This protocol is adapted from studies on Papaverine-induced apoptosis in endothelial cells.[3]

Objective: To quantify apoptotic endothelial cells after treatment with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Complete endothelial cell growth medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (TUNEL technology)

  • Fluorescence microscope

Procedure:

  • Seed HUVECs in chamber slides or 96-well plates and culture until they reach 70-80% confluency.

  • Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO) at various concentrations.

  • Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified atmosphere in the dark.

  • Wash the cells three times with PBS.

  • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Endothelial Cell Migration Assay (Scratch Assay)

This protocol is a standard method for studying cell migration and is based on general scratch assay protocols.[7][8][9]

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • HUVECs or other endothelial cell line

  • Complete endothelial cell growth medium

  • This compound hydrochloride

  • Sterile p200 pipette tip or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Gently wash the cells twice with PBS to remove any detached cells.[9]

  • Replace the PBS with a fresh complete medium containing different concentrations of this compound. Include a vehicle-only control.

  • Place the plate in a microscope incubator and capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

  • To quantify cell migration, measure the width of the scratch at the same points at each time interval. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100

  • Alternatively, the area of the cell-free region can be measured using image analysis software.

Signaling Pathways and Visualizations

This compound, as a phosphodiesterase inhibitor, is expected to modulate intracellular levels of cAMP and cGMP. These second messengers, in turn, can influence a variety of downstream signaling pathways in endothelial cells that regulate processes such as cell survival, proliferation, and migration.

Proposed Signaling Pathway of this compound in Endothelial Cells

Moxaverine_Signaling cluster_PDE This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP ↑ cAMP cGMP ↑ cGMP cAMP_hydrolysis cAMP -> AMP cGMP_hydrolysis cGMP -> GMP PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt modulates MAPK MAPK Pathway (ERK1/2, p38) PKG->MAPK activates eNOS eNOS PI3K_Akt->eNOS activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation promotes Cell_Migration Cell Migration MAPK->Cell_Migration promotes NO ↑ NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation promotes

Caption: Proposed signaling cascade of this compound in endothelial cells.

Experimental Workflow for Studying this compound's Effects

Experimental_Workflow Start Start: Culture Endothelial Cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment Assays Perform Cellular Assays Treatment->Assays Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Assays->Apoptosis_Assay Migration_Assay Migration Assay (e.g., Scratch Assay) Assays->Migration_Assay Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation_Assay Data_Analysis Data Collection and Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion on this compound's Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro studies of this compound.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on endothelial cells. Based on its action as a phosphodiesterase inhibitor and data from its parent compound, Papaverine, this compound may influence key endothelial cell functions such as apoptosis and migration. The detailed protocols and visualized signaling pathways serve as a guide for researchers to design and conduct experiments to elucidate the specific cellular and molecular mechanisms of this compound in the vascular endothelium. Further in vitro studies are warranted to confirm these potential effects and to expand our understanding of this compound's therapeutic applications.

References

Application Note: Quantification of Moxaverine in Human Plasma using a Reversed-Phase aHPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Moxaverine in human plasma samples using an automated High-Performance Liquid Chromatography (aHPLC) system with UV detection. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a phosphodiesterase inhibitor with vasodilating properties, used to improve blood flow. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies.[1][2] This application note details a proposed reversed-phase aHPLC method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and robust, making it suitable for high-throughput analysis. The validation of such an analytical method is essential to ensure it provides consistent, reliable, and accurate data.[3]

Experimental

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A validated aHPLC method is proposed using a standard HPLC system equipped with a UV-Vis detector.

ParameterProposed Value
HPLC System Agilent 1200 series or equivalent with quaternary pump, autosampler, and DAD
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 50 mM KH₂PO₄ buffer (pH adjusted to 3.5 with phosphoric acid) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 263 nm
Run Time Approximately 10 minutes

Rationale for parameter selection is based on common practices for similar small molecules and published methods for other compounds.[4][5]

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with known amounts of this compound.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for sample preparation in bioanalysis.[6][7]

  • Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][8] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of endogenous plasma components. This is evaluated by analyzing blank plasma samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are determined by analyzing the QC samples at three different concentrations on three separate days. The relative standard deviation (RSD) should be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

The following tables summarize the expected performance characteristics of a validated method based on the described protocol.

Table 1: Linearity and Range

Parameter Expected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision (Inter-day and Intra-day)

QC Concentration (µg/mL) Accuracy (%) Precision (%RSD)
Low QC 95 - 105 < 15
Medium QC 95 - 105 < 15

| High QC | 95 - 105 | < 15 |

Table 3: LOD and LOQ

Parameter Expected Value (µg/mL)
LOD ~0.3

| LOQ | ~1.0 |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis aHPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (200 µL) add_acetonitrile Add Acetonitrile (400 µL) plasma_sample->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into aHPLC System (20 µL) reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (263 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound quantification in plasma.

Method Validation Logic

validation_logic cluster_main Method Validation Parameters (ICH Guidelines) Specificity Specificity ValidatedMethod Validated aHPLC Method Specificity->ValidatedMethod Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Impacts Precision Precision Linearity->Precision Impacts Linearity->ValidatedMethod LOQ LOQ Accuracy->LOQ Defines Accuracy->ValidatedMethod Precision->LOQ Defines Precision->ValidatedMethod LOD LOD LOD->LOQ Determines Lower Limit Of LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical flow of HPLC method validation parameters.

References

Application Notes and Protocols: Assessing Moxaverine's Effects on Microcirculation Using Laser-Doppler Flowmetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Laser-Doppler Flowmetry (LDF) for the assessment of microcirculatory changes induced by the vasodilator Moxaverine. This document outlines the mechanism of action of this compound, presents detailed protocols for its evaluation in both ocular and peripheral tissues, and summarizes key quantitative data from relevant studies.

Introduction to this compound and Laser-Doppler Flowmetry

This compound is a phosphodiesterase (PDE) inhibitor used in the treatment of peripheral and cerebral vascular disorders.[1] Its primary mechanism of action involves the inhibition of PDE, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This elevation in cyclic nucleotides results in the relaxation of smooth muscle cells, causing vasodilation and a subsequent increase in blood flow.[2]

Laser-Doppler Flowmetry is a non-invasive technique that allows for the continuous monitoring of microvascular blood flow, often referred to as perfusion.[3][4][5] The method is based on the Doppler effect, where a low-power laser beam is directed at the tissue, and the light scattered by moving red blood cells undergoes a frequency shift.[4][6] This shift is proportional to the velocity and number of red blood cells in the sampled tissue volume, providing a real-time measure of microcirculatory perfusion.[6]

Mechanism of Action of this compound

This compound's vasodilatory effect is primarily achieved through the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound increases the intracellular concentrations of these second messengers, leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.

Moxaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Adrenergic Agonist Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adrenergic Agonist->Beta-Adrenergic Receptor Nitric Oxide Nitric Oxide Soluble Guanylyl Cyclase Soluble Guanylyl Cyclase Nitric Oxide->Soluble Guanylyl Cyclase G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PDE Phosphodiesterase (PDE) cAMP->PDE degraded by Inactive PKA Inactive Protein Kinase A cAMP->Inactive PKA activates This compound This compound This compound->PDE inhibits Active PKA Active Protein Kinase A Inactive PKA->Active PKA Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Active PKA->Myosin Light Chain Kinase (MLCK) inhibits Relaxation Relaxation Myosin Light Chain Kinase (MLCK)->Relaxation leads to cGMP cGMP Soluble Guanylyl Cyclase->cGMP converts GTP GTP GTP->Soluble Guanylyl Cyclase cGMP->PDE degraded by PKG Protein Kinase G cGMP->PKG activates Calcium Channels Ca2+ Channels PKG->Calcium Channels inhibits Decreased Intracellular Ca2+ Decreased Intracellular Ca2+ Calcium Channels->Decreased Intracellular Ca2+ Decreased Intracellular Ca2+->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on microcirculation as measured by Laser-Doppler Flowmetry in human studies.

Table 1: Effects of Intravenous this compound on Ocular Blood Flow

TissueThis compound Dose% Change in Blood Flow (Mean ± SD)Study PopulationReference
Choroid150 mg (IV over 30 min)9 ± 22%Patients with AMD, POAG, and healthy controls[7]
Optic Nerve Head150 mg (IV over 30 min)13 ± 33%Patients with AMD, POAG, and healthy controls[7]
Choroid150 mg (IV)22.6 ± 27.9%Healthy volunteers[1]
Optic Nerve Head150 mg (IV)11.8 ± 12.7% (not significant vs. placebo)Healthy volunteers[1]
Choroid150 mg (IV over 30 min)10 ± 23%Patients with AMD and healthy controls[8]
Optic Nerve Head150 mg (IV over 30 min)15 ± 33%Patients with AMD and healthy controls[8]

Table 2: Effects of Oral this compound on Ocular Blood Flow

TissueThis compound Dose% Change in Blood Flow (Mean ± SD)Study PopulationReference
Choroid900 mg (in 3 equal doses)9.5 ± 17.2% (not significant vs. placebo)Healthy volunteers[9]
Optic Nerve Head900 mg (in 3 equal doses)4.8 ± 10.4% (not significant vs. placebo)Healthy volunteers[9]

Experimental Protocols

The following are detailed protocols for assessing this compound's effects on ocular and peripheral microcirculation using Laser-Doppler Flowmetry.

General Laser-Doppler Flowmetry Protocol

This protocol outlines the general steps for LDF measurements, which can be adapted for specific applications.

LDF_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Subject Acclimatization (15-20 min in a temperature-controlled room) B Instrument Warm-up and Calibration (as per manufacturer's instructions) A->B C Probe Selection and Placement (specific to the target tissue) B->C D Baseline Blood Flow Recording (minimum 5 minutes of stable signal) C->D E This compound Administration (Intravenous or Oral) D->E F Post-Dose Blood Flow Recording (continuous or at specified time points) E->F G Data Export and Artifact Removal F->G H Calculation of Mean Perfusion (Blood Perfusion Units - BPU) G->H I Statistical Analysis (% change from baseline, comparison to placebo) H->I

Caption: General experimental workflow for LDF assessment of drug effects.

4.1.1. Subject Preparation

  • Acclimatization: Allow the subject to rest in a supine or seated position for at least 15-20 minutes in a quiet, temperature-controlled room to ensure stable baseline cardiovascular parameters.

  • Site Preparation: Ensure the skin or tissue surface at the measurement site is clean and dry. For peripheral measurements, hair may need to be carefully removed to ensure good probe contact.

4.1.2. LDF Device Setup and Calibration

  • Power On and Warm-up: Turn on the LDF monitor and allow it to warm up according to the manufacturer's recommendations to ensure signal stability.

  • Probe Connection: Securely connect the selected LDF probe to the monitor.

  • Calibration: If required by the device, perform a calibration using a motility standard (e.g., a solution of latex spheres undergoing Brownian motion) to ensure accurate and reproducible measurements.[2][10] Many modern devices have probe-specific calibration coefficients that are automatically loaded.[2]

  • Zeroing: Perform a zero-flow measurement by placing the probe on a static scattering material or by using the device's automated zeroing function. This establishes a true zero baseline.[10]

4.1.3. Data Acquisition

  • Probe Placement: Securely attach the LDF probe to the measurement site using an appropriate holder or adhesive ring. Ensure minimal pressure is applied, as excessive pressure can occlude microvessels and affect blood flow readings.[11]

  • Baseline Recording: Record baseline blood flow for a sufficient duration (e.g., 5-10 minutes) to establish a stable signal.

  • Drug Administration: Administer this compound according to the study design (e.g., intravenous infusion or oral dosage).

  • Post-Dose Recording: Continue to record blood flow continuously or at predefined intervals (e.g., 30, 60, and 90 minutes post-administration) to capture the time-course of the drug's effect.[7]

4.1.4. Data Analysis

  • Data Export: Export the recorded blood flow data, typically in Blood Perfusion Units (BPU).

  • Artifact Removal: Visually inspect the data for motion artifacts and exclude these sections from the analysis.

  • Calculate Mean Perfusion: Calculate the average perfusion for the baseline period and for each post-dose time point.

  • Statistical Analysis: Express the post-dose perfusion as a percentage change from baseline. Use appropriate statistical tests to compare the effects of this compound to a placebo or control condition.

Protocol for Ocular Blood Flow Assessment

This protocol is adapted from studies investigating the effects of this compound on choroidal and optic nerve head blood flow.[7]

4.2.1. Subject Preparation

  • Pupil Dilation: Administer a mydriatic agent to achieve adequate pupil dilation for clear imaging of the fundus.

  • Positioning: Position the subject comfortably at the LDF device with their head stabilized in a head and chin rest.

4.2.2. LDF Device and Probe

  • Utilize a specialized ocular LDF system, which often integrates the LDF unit with a fundus camera.

  • Select the appropriate measurement mode for the target tissue (e.g., choroid or optic nerve head).

4.2.3. Measurement Procedure

  • Baseline Measurement: After aligning the instrument and focusing on the desired measurement site (e.g., the temporal peripapillary region for choroidal flow or the optic nerve head), acquire baseline blood flow readings.

  • This compound Administration: Administer this compound intravenously (e.g., 150 mg over 30 minutes) or orally (e.g., 900 mg in divided doses).[7][9]

  • Post-Dose Measurements: Repeat the LDF measurements at specified time points after the start of drug administration (e.g., 30, 60, and 90 minutes).[7]

Protocol for Peripheral (Skin) Microcirculation Assessment

This protocol provides a framework for assessing this compound's effects on peripheral microcirculation, for which it is also indicated.[1]

4.3.1. Subject Preparation

  • Site Selection: Choose a standardized measurement site, such as the forearm or fingertip pulp, which are common sites for assessing cutaneous microcirculation.

  • Acclimatization: Ensure the subject is acclimatized to the room temperature to minimize thermoregulatory effects on skin blood flow.

4.3.2. LDF Device and Probe

  • Use a standard LDF monitor with a surface probe.

  • Secure the probe to the skin using a probe holder and double-sided adhesive rings to minimize motion artifacts and ensure consistent placement.

4.3.3. Measurement Procedure

  • Baseline Measurement: Record baseline skin blood flow for at least 5 minutes.

  • This compound Administration: Administer this compound as per the study design.

  • Post-Dose Measurements: Continuously monitor skin blood flow to observe the onset and duration of any changes in perfusion.

Applications and Considerations

  • Ocular Diseases: The protocols described can be applied to study the potential therapeutic effects of this compound in ocular conditions associated with reduced blood flow, such as glaucoma and age-related macular degeneration.[7]

  • Peripheral Vascular Disease: The peripheral microcirculation protocol can be used to investigate the efficacy of this compound in improving skin perfusion in patients with conditions like peripheral arterial disease or Raynaud's phenomenon.

  • Drug Development: These standardized protocols can be employed in early-phase clinical trials to quantify the pharmacodynamic effects of new vasodilator compounds.

  • Limitations: It is important to note that LDF provides a measure of relative changes in blood flow, and the absolute values are expressed in arbitrary units (BPU). Motion artifacts can significantly impact data quality, and care must be taken to secure the probe and ensure the subject remains still during measurements.[11] The bioavailability of orally administered this compound may be low, potentially leading to less pronounced effects compared to intravenous administration.[9]

By following these detailed application notes and protocols, researchers can effectively utilize Laser-Doppler Flowmetry to gain valuable insights into the microcirculatory effects of this compound and other vasoactive drugs.

References

Application Notes and Protocols: Color Doppler Imaging of Ocular Blood Flow with Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing Color Doppler Imaging (CDI) to assess the effects of Moxaverine on ocular blood flow. This compound, a phosphodiesterase (PDE) inhibitor, induces vasodilation and has been investigated for its potential to increase blood flow in ocular vessels. This document outlines the underlying signaling pathways, experimental procedures, and expected quantitative outcomes based on published research. The provided protocols are intended to serve as a guide for researchers designing preclinical and clinical studies in ophthalmology and drug development.

Mechanism of Action: this compound-Induced Vasodilation

This compound's primary mechanism of action in increasing blood flow is through the inhibition of phosphodiesterase enzymes within vascular smooth muscle cells. This inhibition leads to an accumulation of cyclic guanosine monophosphate (cGMP), a key second messenger in the vasodilation signaling cascade. The increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and an increase in vessel diameter.

Moxaverine_Signaling_Pathway This compound Signaling Pathway in Vascular Smooth Muscle cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP cGMP PDE->cGMP Degrades GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC sGC->cGMP Converts PKG Protein Kinase G (PKG) (Active) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BloodFlow Increased Blood Flow Vasodilation->BloodFlow Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Subject Recruitment & Informed Consent B Screening & Inclusion/Exclusion Criteria A->B C Acclimatization (20 min rest) B->C D Baseline Measurements (Color Doppler Imaging, BP, HR) C->D E This compound Administration (IV or Oral) D->E F Post-Dose Measurements (e.g., 30, 60, 90 min) E->F G Data Extraction (PSV, EDV, RI, PI) F->G H Statistical Analysis (e.g., Paired t-test, ANOVA) G->H I Results & Interpretation H->I

Application Notes and Protocols for Administering Moxaverine in Rabbit Models of Ocular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the therapeutic potential of Moxaverine, a phosphodiesterase inhibitor, in established rabbit models of glaucoma, uveitis, and corneal neovascularization. The protocols are based on existing methodologies for disease induction and known pharmacokinetic properties of this compound in the rabbit eye. The proposed therapeutic rationale is grounded in this compound's mechanism of action and its potential to modulate key signaling pathways involved in these ocular pathologies.

Scientific Rationale for Investigating this compound in Ocular Disease Models

This compound is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are crucial in various physiological processes within the eye. By elevating cAMP and cGMP, this compound may exert therapeutic effects through multiple mechanisms:

  • Vasodilation and Increased Blood Flow: Elevated cGMP levels can induce smooth muscle relaxation, leading to vasodilation and increased blood flow in ocular tissues. This could be beneficial in conditions associated with ischemia or reduced perfusion, such as glaucoma and certain forms of retinal degeneration.[1][2][3][4][5]

  • Neuroprotection: The nitric oxide (NO)-cGMP signaling pathway has been identified as a potential neuroprotective pathway in the central nervous system, including the retina.[6][7][8] By enhancing cGMP signaling, this compound may protect retinal ganglion cells (RGCs) from degeneration in glaucoma.[6][8]

  • Anti-inflammatory Effects: cAMP signaling pathways are known to have anti-inflammatory properties. Increased intracellular cAMP can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines, which is relevant in the context of uveitis.

  • Regulation of Aqueous Humor Dynamics: cAMP is involved in the regulation of aqueous humor production and outflow.[9][10][11] Modulation of this pathway could lead to a reduction in intraocular pressure (IOP), a primary risk factor for glaucoma.

General Materials and Methods

Animals:

  • Species: New Zealand White rabbits

  • Weight: 2-3 kg

  • Housing: Housed in individual cages with a 12-hour light/dark cycle, with free access to food and water. All animal procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the Institutional Animal Care and Use Committee.

This compound Hydrochloride Preparation:

  • A 1% (w/v) sterile ophthalmic solution of this compound hydrochloride should be prepared in a balanced salt solution (BSS). The solution should be pH-adjusted to 7.0-7.4 and sterile-filtered.

Application in a Rabbit Model of Glaucoma

Protocol for Induction of Ocular Hypertension (Glaucoma Model)

Several methods can be used to induce ocular hypertension in rabbits. The choice of model may depend on the specific research question.

  • Steroid-Induced Ocular Hypertension:

    • Administer 0.1% dexamethasone eye drops to one eye of each rabbit, three times daily for 2-4 weeks.[12] The contralateral eye will serve as a control.

    • Monitor intraocular pressure (IOP) twice weekly using a calibrated tonometer. A sustained IOP elevation of at least 5 mmHg above baseline is considered successful induction.[12]

  • Laser-Induced Ocular Hypertension:

    • Anesthetize the rabbits.

    • Use an argon laser to photocoagulate the trabecular meshwork.[9] This will obstruct aqueous humor outflow and increase IOP.

    • Monitor IOP regularly to confirm sustained elevation.

Protocol for this compound Administration in the Glaucoma Model
  • Following successful induction of ocular hypertension, randomly divide the rabbits into two groups:

    • Group 1 (this compound): Receive one drop (approximately 50 µL) of 1% this compound ophthalmic solution topically to the hypertensive eye, twice daily.

    • Group 2 (Vehicle): Receive one drop of the vehicle (BSS) on the same schedule.

  • Continue treatment for 4 weeks.

Hypothetical Quantitative Data and Outcome Measures

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Glaucoma Model

Treatment GroupBaseline IOP (mmHg)IOP at Week 4 (mmHg)Percent Change in IOP
Vehicle25.4 ± 2.124.8 ± 2.5-2.4%
1% this compound26.1 ± 2.320.5 ± 1.9*-21.5%

*p < 0.05 compared to vehicle group. Data are presented as mean ± SD.

Other Outcome Measures:

  • Aqueous Humor Outflow Facility: Measured by tonography at the end of the study.

  • Retinal Ganglion Cell (RGC) Survival: Quantified by retrograde labeling and counting of RGCs in retinal flat mounts.

  • Optic Nerve Head Topography: Assessed using optical coherence tomography (OCT).

Signaling Pathway and Experimental Workflow Diagrams

glaucoma_pathway cluster_this compound This compound Action cluster_cGMP cGMP Signaling cluster_Effects Physiological Effects This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP cGMP PDE->cGMP Degrades NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates TM_Relaxation Trabecular Meshwork Relaxation PKG->TM_Relaxation RGC_Protection Retinal Ganglion Cell Neuroprotection PKG->RGC_Protection AH_Outflow Increased Aqueous Humor Outflow TM_Relaxation->AH_Outflow IOP_Reduction Reduced IOP AH_Outflow->IOP_Reduction

Caption: this compound's potential mechanism in glaucoma.

glaucoma_workflow start Select New Zealand White Rabbits induction Induce Ocular Hypertension (e.g., Steroid or Laser) start->induction randomization Randomize into Treatment Groups induction->randomization treatment_mox Topical 1% this compound (Twice Daily, 4 Weeks) randomization->treatment_mox Group 1 treatment_veh Topical Vehicle (Twice Daily, 4 Weeks) randomization->treatment_veh Group 2 monitoring Monitor IOP Weekly treatment_mox->monitoring treatment_veh->monitoring endpoint Endpoint Analysis: - IOP Measurement - Outflow Facility - RGC Count - OCT monitoring->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for glaucoma model.

Application in a Rabbit Model of Uveitis

Protocol for Induction of Uveitis
  • Endotoxin-Induced Uveitis (EIU):

    • Anesthetize the rabbits.

    • Perform an intravitreal injection of lipopolysaccharide (LPS) from E. coli into one eye.[8] The contralateral eye can be injected with sterile saline as a control.

    • This induces an acute, transient inflammatory response.[8]

  • Antigen-Induced Uveitis:

    • Immunize rabbits with an antigen such as bovine serum albumin (BSA) or Mycobacterium tuberculosis antigen.[7][13][14]

    • After a sensitization period, challenge the eye with an intravitreal injection of the same antigen to induce uveitis.[13][14]

Protocol for this compound Administration in the Uveitis Model
  • Twenty-four hours after uveitis induction, randomly assign rabbits to:

    • Group 1 (this compound): Topical administration of 1% this compound solution, three times daily.

    • Group 2 (Vehicle): Topical administration of vehicle on the same schedule.

  • Continue treatment for 7 days.

Hypothetical Quantitative Data and Outcome Measures

Table 2: Effect of this compound on Inflammatory Score in a Rabbit Uveitis Model

Treatment GroupClinical Score (Day 3)Aqueous Humor Cell Count (cells/µL) (Day 3)Aqueous Humor Protein (mg/mL) (Day 3)
Vehicle3.5 ± 0.51500 ± 25025.2 ± 3.1
1% this compound1.8 ± 0.4750 ± 15012.8 ± 2.5*

*p < 0.05 compared to vehicle group. Clinical score based on a standardized grading system for conjunctival hyperemia, chemosis, and aqueous flare. Data are presented as mean ± SD.

Other Outcome Measures:

  • Histopathological analysis: To assess inflammatory cell infiltration in ocular tissues.

  • Cytokine levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor.

Signaling Pathway and Experimental Workflow Diagrams

uveitis_pathway cluster_this compound This compound Action cluster_cAMP cAMP Signaling cluster_Inflammation Inflammatory Cascade This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase (AC) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Production Inflammation Ocular Inflammation Cytokines->Inflammation

Caption: this compound's potential anti-inflammatory mechanism.

uveitis_workflow start Select New Zealand White Rabbits induction Induce Uveitis (e.g., LPS or Antigen) start->induction randomization Randomize into Treatment Groups induction->randomization treatment_mox Topical 1% this compound (Three Times Daily, 7 Days) randomization->treatment_mox Group 1 treatment_veh Topical Vehicle (Three Times Daily, 7 Days) randomization->treatment_veh Group 2 monitoring Daily Clinical Scoring treatment_mox->monitoring treatment_veh->monitoring endpoint Endpoint Analysis (Day 7): - Clinical Score - Aqueous Humor Analysis - Histopathology monitoring->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for uveitis model.

Application in a Rabbit Model of Corneal Neovascularization

Protocol for Induction of Corneal Neovascularization
  • Suture-Induced Corneal Neovascularization:

    • Anesthetize the rabbits.

    • Place several interrupted silk sutures in the corneal stroma of one eye.[15][16][17] This induces an inflammatory response that leads to vessel growth from the limbus.[4]

    • The contralateral eye can serve as an unsutured control.

  • VEGF-Induced Corneal Neovascularization:

    • Anesthetize the rabbits.

    • Implant a pellet containing Vascular Endothelial Growth Factor (VEGF) into a micropocket created in the cornea.[18][19]

Protocol for this compound Administration in the Corneal Neovascularization Model
  • Immediately after induction of neovascularization, begin topical treatment:

    • Group 1 (this compound): One drop of 1% this compound solution, three times daily.

    • Group 2 (Vehicle): One drop of vehicle on the same schedule.

  • Continue treatment for 14 days.

Hypothetical Quantitative Data and Outcome Measures

Table 3: Effect of this compound on Corneal Neovascularization

Treatment GroupNeovascular Area (mm²) (Day 14)Vessel Length (mm) (Day 14)
Vehicle15.8 ± 2.94.2 ± 0.7
1% this compound8.2 ± 1.52.1 ± 0.4

*p < 0.05 compared to vehicle group. Data are presented as mean ± SD.

Other Outcome Measures:

  • Digital Image Analysis: To quantify the area and length of neovascularization over time.

  • Immunohistochemistry: To assess the expression of angiogenic factors (e.g., VEGF) and inflammatory markers in the cornea.

Signaling Pathway and Experimental Workflow Diagrams

cny_pathway cluster_this compound This compound Action cluster_cAMP cAMP Signaling cluster_Angiogenesis Angiogenic Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase (AC) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VEGF_Pathway VEGF Signaling Pathway PKA->VEGF_Pathway May Inhibit Endothelial_Prolif Endothelial Cell Proliferation & Migration VEGF_Pathway->Endothelial_Prolif Neovasc Corneal Neovascularization Endothelial_Prolif->Neovasc

Caption: this compound's potential anti-angiogenic mechanism.

cnv_workflow start Select New Zealand White Rabbits induction Induce Corneal Neovascularization (e.g., Suture or VEGF Pellet) start->induction randomization Randomize into Treatment Groups induction->randomization treatment_mox Topical 1% this compound (Three Times Daily, 14 Days) randomization->treatment_mox Group 1 treatment_veh Topical Vehicle (Three Times Daily, 14 Days) randomization->treatment_veh Group 2 monitoring Digital Imaging of Cornea (Days 7 and 14) treatment_mox->monitoring treatment_veh->monitoring endpoint Endpoint Analysis (Day 14): - Neovascular Area & Length - Immunohistochemistry monitoring->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for corneal neovascularization model.

References

Application Notes and Protocols for Nanoparticle Delivery Systems for Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxaverine is a phosphodiesterase (PDE) inhibitor with vasodilating properties, primarily used in the treatment of peripheral and cerebral vascular disorders. Its therapeutic efficacy can be limited by its low bioavailability after oral administration. Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by enhancing drug solubility, prolonging circulation time, and enabling targeted delivery. This document provides detailed application notes and protocols for the conceptual development and characterization of this compound-loaded nanoparticles. While specific data for this compound nanoparticles is not yet available in published literature, the following protocols are based on established methodologies for similar small molecule drugs, particularly phosphodiesterase inhibitors and vasodilators.

Signaling Pathway of this compound

This compound primarily exerts its vasodilatory effect through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This cascade ultimately results in the relaxation of smooth muscle cells.

This compound Signaling Pathway cluster_cyclic_nucleotides Increased Cyclic Nucleotides This compound This compound PDE Phosphodiesterase (PDE) (e.g., PDE3, PDE4) This compound->PDE Inhibition cAMP cAMP cGMP cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle PKG->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation

Caption: this compound inhibits phosphodiesterase, increasing cAMP and cGMP levels, which leads to smooth muscle relaxation and vasodilation.

Formulation of this compound-Loaded Polymeric Nanoparticles

Polymeric nanoparticles are a versatile platform for encapsulating hydrophobic drugs like this compound. Polymers such as poly(lactic-co-glycolic acid) (PLGA) are biodegradable and biocompatible, making them suitable for drug delivery applications.

Materials
  • This compound hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.5 dL/g)

  • Polyvinyl alcohol (PVA) (87-89% hydrolyzed, MW 31,000-50,000)

  • Dichloromethane (DCM)

  • Acetone

  • Deionized water

Experimental Protocol: Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs into a polymeric matrix.

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Experimental Workflow

Emulsion-Solvent Evaporation Workflow OrganicPhase Prepare Organic Phase (PLGA + this compound in DCM/Acetone) Emulsification Emulsification (Homogenization) OrganicPhase->Emulsification AqueousPhase Prepare Aqueous Phase (PVA in Deionized Water) AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation (Stirring) Emulsification->SolventEvaporation Centrifugation Centrifugation SolventEvaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization FinalProduct This compound-Loaded Nanoparticles (Powder) Lyophilization->FinalProduct

Caption: Workflow for the preparation of this compound-loaded nanoparticles using the emulsion-solvent evaporation method.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

Data Presentation: Expected Physicochemical Properties

The following table summarizes the expected characteristics of this compound-loaded nanoparticles based on data from similar drug formulations.[1][2]

ParameterExpected RangeMethod of Analysis
Particle Size (nm) 100 - 300Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) > 70%UV-Vis Spectrophotometry
Drug Loading (%) 1 - 10%UV-Vis Spectrophotometry
Experimental Protocols for Characterization
  • Sample Preparation: Disperse the lyophilized nanoparticles in deionized water by gentle sonication.

  • DLS and ELS Measurement: Analyze the dispersion using a Zetasizer to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated (free) drug.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometric method at its maximum absorbance wavelength.

  • Calculation:

    • Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100

    • Drug Loading (%): ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and mechanism of drug release from the nanoparticles.

Experimental Protocol: Dialysis Bag Method
  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (MWCO 12-14 kDa) and immerse it in a larger volume of PBS maintained at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Quantify the amount of this compound released into the medium using UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Release Study Workflow

In Vitro Drug Release Workflow (Dialysis Method) PrepareNP Disperse Nanoparticles in PBS DialysisSetup Place in Dialysis Bag and Immerse in PBS at 37°C PrepareNP->DialysisSetup Sampling Withdraw Aliquots at Time Intervals DialysisSetup->Sampling Analysis Quantify this compound (UV-Vis Spectrophotometry) Sampling->Analysis DataPlotting Plot Cumulative Release vs. Time Analysis->DataPlotting ReleaseProfile Drug Release Profile DataPlotting->ReleaseProfile

Caption: Workflow for conducting an in vitro drug release study of this compound-loaded nanoparticles.[3][4]

In Vivo Evaluation (Proposed)

In vivo studies are crucial to assess the biocompatibility, pharmacokinetics, and therapeutic efficacy of the this compound nanoparticle formulation.

Animal Model

A suitable animal model for peripheral vascular disease, such as a hindlimb ischemia model in rodents, would be appropriate to evaluate the vasodilatory effects of the formulation.

Pharmacokinetic Study
  • Administration: Administer this compound-loaded nanoparticles and a free this compound solution (as a control) to different groups of animals via an appropriate route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Analysis: Determine the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and t1/2 (half-life) to compare the bioavailability of the nanoparticle formulation to the free drug.

Efficacy Study
  • Treatment: In the hindlimb ischemia model, administer the this compound nanoparticle formulation and controls.

  • Assessment of Blood Flow: Measure blood flow in the ischemic limb at different time points using techniques like Laser Doppler imaging.

  • Histological Analysis: At the end of the study, perform histological analysis of the tissues to assess for changes in vascularity and tissue damage.

Conclusion

The development of a nanoparticle-based delivery system for this compound holds significant potential for improving its therapeutic efficacy. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. While these protocols are based on established methods for similar drugs, optimization of formulation and process parameters will be necessary to achieve the desired physicochemical properties and biological performance for a this compound-specific formulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical insights and troubleshooting for experiments aimed at improving the low oral bioavailability of Moxaverine. The primary focus is on the formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), a promising strategy to overcome the challenges associated with this compound's oral administration.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily attributed to extensive first-pass metabolism.[1][2][3] After oral administration, the drug is absorbed from the gastrointestinal tract and enters the hepatic portal system, where it is carried to the liver. The liver metabolizes a significant portion of the drug before it can reach systemic circulation, reducing the amount of active this compound available to exert its therapeutic effect.[3][4]

Q2: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS), and how can it improve this compound's bioavailability?

A2: SNEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant/co-solvent, and the drug.[5][6] When this mixture comes into contact with aqueous fluids in the gastrointestinal tract under gentle agitation, it spontaneously forms a fine oil-in-water nanoemulsion with droplet sizes typically below 200 nm.[6][7] This approach can enhance bioavailability through several mechanisms:

  • Increased Solubilization: The lipid-based formulation keeps the lipophilic drug in a solubilized state, improving its dissolution.[7][8]

  • Protection from Degradation: The nanoemulsion can protect the drug from enzymatic degradation in the GI tract.[5]

  • Bypassing First-Pass Metabolism: SNEDDS can facilitate the lymphatic transport of the drug, which allows a portion of the absorbed drug to bypass the liver and avoid extensive first-pass metabolism.[5][8]

Q3: What are the critical components of a SNEDDS formulation?

A3: The key components are:

  • Oil Phase: Solubilizes the lipophilic drug. The choice of oil is critical and depends on the drug's solubility.

  • Surfactant: An amphiphilic molecule that reduces the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of nanoemulsions.[9]

  • Co-surfactant/Co-solvent: Works in conjunction with the surfactant to improve interfacial fluidity and increase the drug-loading capacity of the formulation.[6]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Poor solubility of this compound in selected oils. The polarity of the oil is not suitable for this compound (a lipophilic compound).Screen a wider range of oils, including long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs), and fatty acid esters, to find one with maximum solubilizing capacity.[10]
The SNEDDS pre-concentrate does not form a clear nanoemulsion upon dilution, or shows signs of precipitation. 1. Incorrect ratio of surfactant to co-surfactant (Smix).2. The chosen excipients are not optimal for emulsification.3. The formulation composition falls outside the stable nanoemulsion region.1. Optimize the Smix ratio (e.g., 1:1, 2:1, 3:1, 4:1) to improve emulsification efficiency.[11]2. Screen different surfactants and co-surfactants.3. Construct a pseudo-ternary phase diagram to identify the optimal concentrations of oil, surfactant, and co-surfactant that yield a stable nanoemulsion.[12][13]
The formed nanoemulsion is thermodynamically unstable (shows phase separation upon centrifugation or freeze-thaw cycles). The formulation lacks robustness due to suboptimal component ratios or selection.Perform thermodynamic stability studies, including centrifugation and freeze-thaw cycles, on promising formulations.[14] Adjust excipient ratios or select more appropriate surfactants/co-surfactants to enhance stability.
High variability in in vivo pharmacokinetic data. 1. Inconsistent dosing volume or technique.2. Inter-animal physiological variability (e.g., gastric pH, GI motility).3. Instability of the formulation in vivo.1. Ensure precise and consistent administration techniques (e.g., oral gavage).2. Use a sufficient number of animals per group and ensure proper fasting protocols to minimize physiological variations.3. Re-evaluate the thermodynamic stability of the SNEDDS to ensure it remains a stable nanoemulsion in the GI environment.

Experimental Protocols & Data

Formulation of this compound SNEDDS

Objective: To develop a stable SNEDDS formulation with high this compound loading.

Methodology:

  • Excipient Screening (Solubility Studies):

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of various oils, surfactants, and co-surfactants in separate vials.

    • Seal the vials and place them in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples to separate the undissolved drug.

    • Analyze the supernatant for this compound concentration using a validated analytical method like HPLC-UV to determine the solubility in each excipient.[10]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant based on the highest solubility of this compound.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, under gentle agitation, and visually observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to delineate the nanoemulsion region.[12][13]

  • Preparation of this compound-Loaded SNEDDS:

    • Select a formulation from the optimal nanoemulsion region identified in the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Add the calculated amount of this compound to the mixture.

    • Stir the mixture with a magnetic stirrer at a moderate speed until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed.[15]

Characterization of this compound SNEDDS

Objective: To evaluate the physical properties of the formulated SNEDDS.

Methodology:

  • Self-Emulsification and Droplet Size Analysis:

    • Dilute a small amount of the this compound-SNEDDS pre-concentrate (e.g., 100 µL) in a large volume of aqueous medium (e.g., 100 mL of distilled water or simulated gastric/intestinal fluid) at 37°C with gentle stirring.

    • Visually assess the rate of emulsification and the appearance of the resulting nanoemulsion.[16]

    • Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.[12][16]

  • Thermodynamic Stability Studies:

    • Centrifugation: Centrifuge the diluted nanoemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation or drug precipitation.[14]

    • Freeze-Thaw Cycles: Subject the formulation to multiple cycles of freezing (e.g., -20°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours) and observe for instability.[14]

Table 1: Example Formulation and Characterization Data for a this compound SNEDDS (Note: This is hypothetical data for illustrative purposes.)

ParameterOptimized Formulation (F-Opt)
Composition
Oil (e.g., Capryol 90)25% (w/w)
Surfactant (e.g., Kolliphor EL)50% (w/w)
Co-surfactant (e.g., Transcutol HP)25% (w/w)
This compound Loading50 mg/g
Characterization
Emulsification Time< 60 seconds
Droplet Size (nm)85 ± 5 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-15.5 ± 2.0 mV
Thermodynamic StabilityStable (No phase separation)
In Vivo Pharmacokinetic Study

Objective: To compare the oral bioavailability of this compound from the optimized SNEDDS formulation with that of a conventional drug suspension.

Methodology:

  • Animal Model: Use male Wistar rats or New Zealand white rabbits (n=6 per group), fasted overnight with free access to water.

  • Dosing:

    • Group 1 (Control): Administer an aqueous suspension of this compound orally.

    • Group 2 (Test): Administer the optimized this compound-SNEDDS formulation orally.

    • The dose should be equivalent for both groups.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[17]

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve). Calculate the relative bioavailability of the SNEDDS formulation compared to the control suspension.

Table 2: Example Pharmacokinetic Data Comparison (Note: This is hypothetical data for illustrative purposes.)

ParameterThis compound Suspension (Control)This compound SNEDDS (Test)Fold Increase
Cmax (ng/mL) 150 ± 35675 ± 904.5x
Tmax (hr) 2.0 ± 0.51.0 ± 0.25-
AUC₀₋₂₄ (ng·hr/mL) 980 ± 1505390 ± 4505.5x
Relative Bioavailability 100%550%5.5x

Visualizations

Experimental_Workflow cluster_formulation Phase 1: Formulation & Optimization cluster_characterization Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation A Excipient Screening (Solubility Studies) B Construct Pseudo-Ternary Phase Diagrams A->B C Select Optimal Ratios (Oil, Smix) B->C D Prepare this compound-Loaded SNEDDS Pre-concentrate C->D E Droplet Size & PDI Analysis D->E F Thermodynamic Stability (Centrifugation, Freeze-Thaw) D->F G In Vitro Dissolution Study D->G H Animal Dosing (SNEDDS vs. Suspension) G->H Optimized Formulation I Blood Sampling & Plasma Separation H->I J Bioanalysis (HPLC-MS/MS) I->J K Pharmacokinetic Analysis (AUC, Cmax) J->K

Caption: Workflow for developing and evaluating this compound SNEDDS.

Bioavailability_Mechanism cluster_oral A This compound Suspension GI GI Tract (Dissolution & Absorption) A->GI B This compound SNEDDS B->GI PV Hepatic Portal Vein GI->PV Primary Pathway LYMPH Intestinal Lymphatic System GI->LYMPH SNEDDS Pathway LIVER Liver (Extensive First-Pass Metabolism) PV->LIVER CIRC Systemic Circulation LIVER->CIRC Small Fraction of Drug LYMPH->CIRC Bypasses Liver BIO Low Bioavailability CIRC->BIO BIO_ENH Enhanced Bioavailability CIRC->BIO_ENH

Caption: Mechanism of SNEDDS in bypassing first-pass metabolism.

References

Technical Support Center: Moxaverine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Moxaverine in aqueous solutions.

Troubleshooting Guide

Researchers may face several challenges when attempting to dissolve this compound, a lipophilic compound, in aqueous media. This guide provides a systematic approach to identifying and resolving common solubility problems.

Problem 1: this compound (Free Base) Fails to Dissolve in Aqueous Buffers.
  • Observation: A fine suspension or undissolved particles are visible after attempting to dissolve this compound free base in aqueous buffers (e.g., phosphate-buffered saline).

  • Root Cause: this compound as a free base has very low aqueous solubility due to its high lipophilicity (logP ≈ 4.0-4.8).[1]

  • Troubleshooting Steps:

    • Utilize the Hydrochloride Salt: this compound hydrochloride is the salt form of the drug, designed to enhance its aqueous solubility.[1] For most applications requiring an aqueous solution, this compound hydrochloride should be the starting material.

    • pH Adjustment: If using the free base is unavoidable, dissolution in a slightly acidic medium (pH < 6.0) can be attempted to protonate the molecule, thereby increasing its solubility. However, the stability of this compound at low pH should be verified.

Problem 2: this compound Hydrochloride Precipitates Out of Solution.
  • Observation: After initial dissolution, the solution becomes cloudy, or a precipitate forms over time.

  • Root Cause: The solubility of this compound hydrochloride is pH-dependent. As a salt of a weak base, its solubility is higher at acidic pH and decreases as the pH approaches and surpasses its pKa. The predicted pKa for the strongest basic site of this compound is approximately 6.49.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Ensure the pH of the final solution is sufficiently acidic to maintain solubility. For physiological studies, consider buffers with a pH range of 4.5 to 6.8.

    • Buffer Capacity: Use a buffer with sufficient capacity to resist pH shifts that may occur upon the addition of the drug or other components.

    • Temperature Control: Ensure the solution is maintained at a constant temperature, as temperature fluctuations can affect solubility.

    • Co-solvents: If compatible with the experimental design, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, or polyethylene glycol) can significantly enhance and maintain the solubility of this compound.

Problem 3: Inconsistent or Non-reproducible Solubility Results.
  • Observation: Different batches of solutions prepared under seemingly identical conditions yield varying concentrations of dissolved this compound.

  • Root Cause: This can be due to several factors, including insufficient equilibration time, variations in the solid form of the drug, or analytical errors.

  • Troubleshooting Steps:

    • Ensure Equilibration: For solubility studies, it is crucial to allow sufficient time for the solution to reach equilibrium. This can take anywhere from 24 to 72 hours with constant agitation.

    • Control of Solid Form: The crystalline form (polymorph) of this compound can influence its solubility. Ensure consistent sourcing and handling of the drug substance.

    • Analytical Method Validation: The analytical method used to quantify the dissolved this compound (e.g., HPLC, UV-Vis spectroscopy) should be properly validated for linearity, accuracy, and precision in the specific buffer system being used.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound hydrochloride?

Q2: Which form of this compound should I use for preparing aqueous solutions?

A2: this compound hydrochloride is the recommended form for preparing aqueous solutions due to its enhanced solubility compared to the free base.[1]

Q3: How does pH affect the solubility of this compound hydrochloride?

A3: this compound is a weakly basic drug. Therefore, its hydrochloride salt will exhibit higher solubility in acidic conditions (pH < pKa) and will be less soluble in neutral to basic conditions (pH > pKa). The predicted pKa of this compound is around 6.49.

Q4: Can I use co-solvents to improve the solubility of this compound hydrochloride?

A4: Yes, the use of water-miscible co-solvents such as ethanol, DMSO, or PEG 400 can be an effective strategy to increase the solubility of this compound. However, the concentration of the co-solvent should be carefully optimized to avoid any unwanted effects on the experiment.

Q5: What is the best way to prepare a stock solution of this compound hydrochloride?

A5: To prepare a concentrated stock solution, it is advisable to first dissolve the this compound hydrochloride in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol). This stock solution can then be serially diluted into the desired aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the working solution is low and does not interfere with the experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideSource
Molecular Formula C₂₀H₂₁NO₂C₂₀H₂₂ClNO₂[2]
Molecular Weight 307.39 g/mol 343.85 g/mol [2]
logP (predicted) ~4.8~5.01[2]
pKa (predicted) ~6.49 (strongest basic)-
Water Solubility (predicted) log₁₀WS = -6.18 (mol/L)0.00102 mg/mL

Note: The quantitative solubility data presented is based on computational predictions and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility of this compound Hydrochloride (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the equilibrium solubility of a compound in a specific aqueous medium.

  • Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) according to standard laboratory procedures.

  • Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid material should be visually confirmed.

  • Equilibration: Place the containers in a constant temperature shaker bath (e.g., 37°C for physiological relevance) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At the end of the equilibration period, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of dissolved this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound hydrochloride in that specific buffer at the tested temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This is a general HPLC method that can be adapted and validated for the quantification of this compound in aqueous solutions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer), with the pH and ratio optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: To be determined by obtaining the UV spectrum of this compound in the mobile phase (a wavelength around 254 nm may be a good starting point).

  • Quantification: Generate a standard curve by injecting known concentrations of this compound hydrochloride and plotting the peak area against concentration. The concentration of this compound in the experimental samples can then be determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8) add_mox Add Excess this compound HCl to Buffers prep_buffer->add_mox agitate Agitate at Constant Temp. (e.g., 37°C for 24-72h) add_mox->agitate sample Collect and Filter Supernatant (0.22 µm) agitate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify

Caption: Workflow for determining the equilibrium solubility of this compound HCl.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Solubility Issue Encountered no_dissolution This compound free base does not dissolve start->no_dissolution precipitation This compound HCl precipitates after dissolution start->precipitation inconsistent Inconsistent solubility results start->inconsistent sol_no_dissolution Use this compound HCl Adjust pH to be more acidic no_dissolution->sol_no_dissolution sol_precipitation Verify and adjust pH Increase buffer capacity Use co-solvents precipitation->sol_precipitation sol_inconsistent Ensure sufficient equilibration time Validate analytical method inconsistent->sol_inconsistent

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Moxaverine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of Moxaverine dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a vasodilator with a multi-faceted mechanism of action. Its primary effect is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation. Additionally, this compound can interfere with calcium influx into smooth muscle cells, further promoting relaxation. It has also been noted to have anti-inflammatory properties.

Q2: What are the potential side effects of this compound observed in preclinical and clinical studies?

A2: Common side effects, primarily observed in human studies, are related to its vasodilatory effects and can include dizziness, light-headedness, headaches, and flushing of the skin.[1] Nausea and gastrointestinal discomfort have also been reported.[1] In rare cases, allergic reactions and palpitations may occur.[1] Researchers should monitor animals for signs of hypotension (e.g., lethargy, decreased activity) and gastrointestinal distress.

Q3: How should I determine the starting dose for my in vivo experiment?

A3: Due to a lack of published specific in vivo dosage studies for this compound in rodents, determining a starting dose requires a careful approach. It is recommended to begin with a dose-finding study, starting with a low dose and escalating to determine the optimal therapeutic window. A starting point can be extrapolated from data on the related compound, Papaverine. For Papaverine, an oral LD50 of 325 mg/kg and an intraperitoneal LD50 of 59.6 mg/kg have been reported in rats. A study investigating the effects of Papaverine on bladder contractions in rats used a high dose of 5 mg/kg.[2] It is advisable to start with a dose significantly lower than the LD50 of Papaverine and escalate based on observed efficacy and tolerance in your animal model.

Q4: What is the oral bioavailability of this compound?

A4: Studies in humans have indicated that this compound has low bioavailability after oral administration.[3][4][5] In one study, orally administered this compound did not significantly alter ocular blood flow, in contrast to intravenous administration which showed a significant increase.[3][4][5] Researchers should consider this when choosing the route of administration for their experiments. Intravenous or intraperitoneal routes may provide more consistent and predictable plasma concentrations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubility of this compound in aqueous solutions This compound hydrochloride has better aqueous solubility, but the free base is lipophilic.- Prepare a stock solution in an organic solvent such as Dimethyl sulfoxide (DMSO). - For intravenous administration, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be effective for poorly soluble compounds.[6] - For intraperitoneal or oral administration, consider formulating this compound in a vehicle containing co-solvents (e.g., PEG300), surfactants (e.g., Tween 80), or as a suspension in carboxymethyl cellulose.
No observable effect at the initial dose - The initial dose may be too low. - Poor bioavailability if administered orally.- Gradually increase the dose in subsequent experimental groups. - Consider switching to an intravenous or intraperitoneal route of administration for more direct systemic exposure.
Adverse effects observed in animals (e.g., lethargy, distress) - The dose may be too high, approaching toxic levels. - The vehicle used for administration may be causing adverse reactions.- Reduce the dose in subsequent experiments. - Include a vehicle-only control group to assess the effects of the formulation itself. - Ensure the concentration of organic solvents like DMSO is kept to a minimum in the final injected volume.
High variability in experimental results - Inconsistent drug administration. - Individual animal differences in metabolism and response.- Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to improve statistical power. - For oral administration, be aware that factors such as food in the stomach can affect absorption.

Data Presentation

Table 1: Summary of Papaverine Acute Toxicity Data in Rodents

SpeciesRoute of AdministrationLD50Reference
RatOral325 mg/kg
RatIntraperitoneal59.6 mg/kg (59,600 µg/kg)
RatSubcutaneous151 mg/kg
MouseIntraperitoneal91 mg/kg

Table 2: Human Clinical Dosage of this compound and Observed Effects on Ocular Blood Flow

Route of AdministrationDoseObservationReference
Intravenous150 mg over 30 minutesSignificant increase in choroidal blood flow.[6][7][6][7]
Oral900 mg (in three equal doses)No significant change in ocular blood flow.[3][4][3][4]

Experimental Protocols

Protocol 1: Measurement of Femoral Artery Blood Flow in Rats Following this compound Administration

This protocol is adapted from established methods for measuring blood flow in the rat femoral artery using a transit-time flowmeter.

1. Animal Preparation: a. Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine solution, 0.09 ml/100 gm body weight IM).[8] b. Place the rat in a supine position on a heating pad to maintain body temperature.[8] c. Shave the hair from the skin overlying the femoral artery.[9]

2. Surgical Procedure: a. Make a 1.5 cm incision adjacent to the femoral vessels.[8] b. Carefully dissect the femoral artery, vein, and nerve from the surrounding fascia.[8] c. Isolate the femoral artery for placement of the flow probe.[8]

3. Blood Flow Measurement: a. Select a flow probe of the appropriate size for the rat femoral artery (typically 0.7 mm or 1 mm).[8] b. Place the flow probe around the isolated femoral artery. c. Apply an acoustic gel to ensure good signal quality.[8] d. Connect the probe to a flowmeter and record baseline blood flow. e. Administer this compound (or vehicle control) via the desired route (e.g., intravenous injection into the tail vein). f. Continuously record femoral artery blood flow to measure changes post-administration.

Protocol 2: Assessment of cAMP Levels in Rat Tissue Following this compound Administration

This protocol is based on methods for measuring cAMP levels in response to PDE inhibitor treatment.

1. Animal Treatment: a. Administer this compound or vehicle control to rats at the desired dose and route of administration. b. At a predetermined time point post-administration, euthanize the animals via an approved method.

2. Tissue Collection and Processing: a. Rapidly excise the tissue of interest (e.g., heart, brain, specific blood vessels). b. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. c. Store samples at -80°C until analysis. d. Homogenize the frozen tissue in an appropriate buffer (e.g., Tris-HCl with a broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation during processing).

3. cAMP Measurement: a. Centrifuge the tissue homogenate to pellet cellular debris. b. Collect the supernatant for cAMP analysis. c. Measure cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[2] d. Normalize the cAMP concentration to the total protein content of the tissue extract, determined by a protein assay (e.g., BCA or Bradford assay).

Visualizations

Moxaverine_Mechanism_of_Action cluster_cAMP cAMP Signaling Pathway cluster_Ca Calcium Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits CaChannel Ca²⁺ Channels This compound->CaChannel Inhibits cAMP cAMP PDE->cAMP Degrades to ATP ATP AC Adenylate Cyclase AC->cAMP Converts AMP 5'-AMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation CaInflux Ca²⁺ Influx CaInflux->SmoothMuscle Contraction

Caption: Mechanism of action of this compound.

Experimental_Workflow_Blood_Flow Start Start AnimalPrep Animal Preparation (Anesthesia, Shaving) Start->AnimalPrep Surgery Surgical Isolation of Femoral Artery AnimalPrep->Surgery ProbePlacement Flow Probe Placement Surgery->ProbePlacement Baseline Record Baseline Blood Flow ProbePlacement->Baseline Dosing Administer this compound or Vehicle (IV) Baseline->Dosing RecordFlow Continuously Record Post-Dosing Blood Flow Dosing->RecordFlow DataAnalysis Data Analysis (% Change from Baseline) RecordFlow->DataAnalysis End End DataAnalysis->End

Caption: Workflow for blood flow measurement.

Troubleshooting_Logic Start Experiment Start NoEffect No Observable Effect? Start->NoEffect AdverseEffect Adverse Effects? NoEffect->AdverseEffect No IncreaseDose Increase Dose NoEffect->IncreaseDose Yes CheckRoute Consider IV/IP Route NoEffect->CheckRoute Yes, if Oral ReduceDose Reduce Dose AdverseEffect->ReduceDose Yes CheckVehicle Check Vehicle Toxicity (Run Vehicle Control) AdverseEffect->CheckVehicle Yes Proceed Proceed with Experiment AdverseEffect->Proceed No IncreaseDose->Start Re-run CheckRoute->Start Re-run ReduceDose->Start Re-run CheckVehicle->Start Re-run

Caption: Troubleshooting decision tree.

References

aAddressing Moxaverine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for moxaverine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges associated with this compound precipitation in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a vasodilator agent, structurally similar to papaverine. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation.[1] Additionally, this compound can interfere with calcium ion influx in smooth muscle cells, further contributing to its vasodilatory effects.[1]

Q2: Why does this compound precipitate in my aqueous buffer solution?

A2: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation in aqueous buffers is a common issue and can be influenced by several factors including:

  • pH of the buffer: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solution.

  • "Solvent shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the drug to crash out of solution due to the sudden change in solvent polarity.

  • Concentration: The final concentration of this compound in the buffer may exceed its solubility limit at a given pH and temperature.

  • Buffer composition: Certain buffer components may interact with this compound, reducing its solubility.

Q3: What is the pKa of this compound and why is it important?

  • At a pH below the pKa, this compound will be predominantly in its protonated, more water-soluble (cationic) form.

  • At a pH above the pKa, it will be in its neutral, less water-soluble (free base) form. Understanding this relationship is key to preparing stable solutions.

Q4: Which form of this compound is more water-soluble?

A4: this compound hydrochloride, the salt form of this compound, is significantly more soluble in aqueous solutions than the free base form. For experiments in aqueous buffers, it is highly recommended to use this compound hydrochloride.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common precipitation issues encountered during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to buffer Solvent Shock: The rapid change in solvent polarity causes the drug to "crash out."1. Gradual Dilution: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) buffer while gently vortexing or stirring. 2. Serial Dilution: First, dilute the DMSO stock in a small volume of the buffer, mix well, and then add this intermediate dilution to the final volume.
Cloudiness or precipitation develops over time pH-dependent solubility: The buffer pH is too high (above the pKa), favoring the less soluble free base form.1. Lower the Buffer pH: Adjust the pH of your buffer to be at least 1-2 pH units below the estimated pKa of this compound (~8.07). A pH range of 6.0-7.0 is often a good starting point. 2. Use a Different Buffer System: If using a phosphate buffer, consider switching to a citrate or acetate buffer at a lower pH.
Precipitation in cell culture media Complex Media Composition: Proteins, salts, and other components in the media can reduce solubility.1. Prepare Fresh: Add the this compound working solution to the cell culture medium immediately before use. 2. Minimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid cytotoxicity and minimize its effect on solubility. 3. Serum Considerations: If possible, add this compound to serum-free media first, then add serum.
Inconsistent experimental results Undissolved this compound: Precipitation, even if not clearly visible, can lead to inaccurate concentrations.1. Visual Inspection: Always visually inspect your final this compound solution for any signs of precipitation before use. 2. Filtration: For stock solutions, consider filtering through a 0.22 µm syringe filter to remove any micro-precipitates.

Data Presentation

Estimated pH-Dependent Solubility of this compound

The following table provides an estimated solubility profile for this compound based on its classification as a weak base with an estimated pKa of 8.07. Actual values may vary depending on the specific buffer system and temperature.

pH Predominant Form Estimated Relative Solubility
5.0Protonated (Cationic)High
6.0Protonated (Cationic)High
7.0Mostly ProtonatedModerate
7.4MixedLow to Moderate
8.0Approaching 50/50Low
9.0Mostly Neutral (Free Base)Very Low
Recommended Solvents for Stock Solutions
Solvent Recommended Concentration Notes
Dimethyl Sulfoxide (DMSO) 10-50 mMRecommended for preparing high-concentration stock solutions for in vitro experiments. Store aliquots at -20°C or -80°C.
Ethanol Lower than DMSOCan be used as an alternative to DMSO, but may have lower solubilizing capacity for this compound.
Water LowThis compound free base has very low water solubility. This compound HCl is more soluble, but preparing high-concentration stock solutions in water is not recommended due to potential stability issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound HCl: ~343.85 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 343.85 g/mol * 1000 mg/g = 3.44 mg

  • Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh 3.44 mg of this compound hydrochloride powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound HCl stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to minimize temperature-related precipitation.

  • Calculate the required volume of stock solution: For example, to prepare 10 mL of a 10 µM working solution:

    • (10 mM * V1) = (10 µM * 10 mL)

    • (10,000 µM * V1) = (10 µM * 10,000 µL)

    • V1 = 10 µL

  • Dilution: In a sterile conical tube, add 10 mL of the pre-warmed cell culture medium.

  • Gentle Addition: While gently swirling the medium, add the 10 µL of the 10 mM this compound stock solution drop-wise.

  • Mixing: Cap the tube and invert it several times to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiments. Do not store diluted aqueous solutions of this compound.

Visualizations

Moxaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PDE Phosphodiesterase (PDE3/PDE4) This compound->PDE Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks ATP ATP PDE->ATP Hydrolyzes cAMP to AMP GTP GTP PDE->GTP Hydrolyzes cGMP to GMP Ca_influx Ca2+ Influx Ca_Channel->Ca_influx cAMP cAMP ATP->cAMP Adenylate Cyclase cGMP cGMP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits PKG->MLCK_active Inhibits MLCK_inactive Inactive MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_intracellular [Ca2+]i Ca_influx->Ca_intracellular Increases Ca_intracellular->MLCK_active Activates

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Weigh this compound HCl dissolve Dissolve in DMSO to make 10 mM stock start->dissolve aliquot Aliquot and store at -20°C/-80°C dissolve->aliquot thaw Thaw one aliquot aliquot->thaw dilute Gradually dilute stock into medium thaw->dilute prewarm Pre-warm (37°C) cell culture medium prewarm->dilute add_to_cells Add working solution to cells immediately dilute->add_to_cells precipitate Precipitation observed? dilute->precipitate Potential Issue check_pH Check buffer pH precipitate->check_pH check_dilution Review dilution technique precipitate->check_dilution check_conc Verify final concentration precipitate->check_conc

Caption: Recommended workflow for preparing this compound solutions.

References

aStability of Moxaverine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Moxaverine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work concerning the stability of this compound in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in a solvent system can be influenced by several factors, including:

  • pH: this compound's stability is expected to be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolytic degradation.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the degradation rate and pathway.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.[2]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO). Its solubility in other common laboratory solvents such as water, methanol, and acetonitrile may vary and should be experimentally determined.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on its chemical structure, which is a derivative of papaverine. Likely degradation pathways include:

  • Hydrolysis: Cleavage of ether linkages or other susceptible bonds in the presence of water, catalyzed by acid or base.

  • Oxidation: Modification of the aromatic rings or other electron-rich parts of the molecule.

  • Photodegradation: Light-induced reactions that could lead to complex structural changes.

Researchers should perform forced degradation studies to identify the actual degradation products and elucidate the specific pathways for this compound.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in an aqueous buffer.
  • Possible Cause 1: Suboptimal pH of the buffer.

    • Troubleshooting Step: Verify the pH of your buffer solution. This compound may be unstable at the current pH. Conduct a pH stability profile by preparing solutions in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and analyzing the this compound concentration over time.

  • Possible Cause 2: Presence of metal ions.

    • Troubleshooting Step: Metal ions can catalyze degradation.[4] Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA in your buffer.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.[2] Compare the stability of a light-protected sample to one exposed to ambient light.

Issue 2: Inconsistent results in stability studies using organic solvents.
  • Possible Cause 1: Purity and grade of the solvent.

    • Troubleshooting Step: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain impurities (e.g., peroxides in ethers or aldehydes in alcohols) that can react with this compound.

  • Possible Cause 2: Water content in the organic solvent.

    • Troubleshooting Step: Even small amounts of water in organic solvents can lead to hydrolysis. Use anhydrous solvents when investigating non-hydrolytic degradation pathways. Store solvents over molecular sieves if necessary.

  • Possible Cause 3: Evaporation of the solvent.

    • Troubleshooting Step: Ensure that your sample containers are tightly sealed to prevent solvent evaporation, which would concentrate the this compound and potentially affect reaction kinetics.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental goals.

Protocol 1: General Forced Degradation Study

This study aims to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable, such as DMSO or a mixture of methanol and water.[5]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Incubate at room temperature and at an elevated temperature (e.g., 60°C).[4][6]
  • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Incubate at room temperature.[4][6]
  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature.[2][4]
  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 70°C).
  • Photolytic Degradation: Expose a solution of the drug to a combination of UV and visible light, as per ICH Q1B guidelines.[2][3][4]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
  • Analyze the samples using a stability-indicating analytical method, such as HPLC-UV.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an analytical method capable of separating this compound from its degradation products.

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.
  • Screen different C18 and other stationary phase columns.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, for example, a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
  • Adjust the gradient slope, organic modifier, and pH to achieve good separation between the parent drug and any observed degradation peaks from the forced degradation study.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Data Presentation

For clear comparison, quantitative data from stability studies should be summarized in tables.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
0.1 M HCl, RT01001000
4100955
81009010
241007525
0.1 M HCl, 60°C01001000
21008020
41006535
81004060

Table 2: Stability of this compound in Various Solvents at 40°C

SolventTime (days)% Remaining this compound
Water (pH 7)198
792
Methanol199
797
Acetonitrile199
798
DMSO1>99
7>99

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: A general workflow for conducting forced degradation studies of this compound.

Potential Degradation Pathway

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., cleaved ethers) This compound->Hydrolysis_Products Acid/Base, H2O Oxidation_Products Oxidation Products (e.g., N-oxide) This compound->Oxidation_Products H2O2 / O2 Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV/Vis)

References

aMinimizing side effects of Moxaverine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Moxaverine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a vasodilator that primarily functions as a phosphodiesterase (PDE) inhibitor, with particular activity against PDE3 and PDE4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The elevated levels of these secondary messengers result in the relaxation of smooth muscle cells in blood vessel walls, leading to vasodilation and increased blood flow. Additionally, this compound is understood to interfere with calcium influx into smooth muscle cells, further promoting relaxation.

Q2: What are the potential side effects of this compound in animal studies?

Q3: What are the typical animal models used for cardiovascular safety pharmacology studies?

A3: Cardiovascular safety pharmacology studies are commonly conducted in both rodent and non-rodent species. Rats are frequently used for initial dose-ranging and toxicity studies.[3][4] For more detailed cardiovascular assessments, especially those involving telemetry, dogs and minipigs are the preferred non-rodent models.[5][6][7]

Troubleshooting Guides

Issue 1: Managing Hypotension

Q: My animal model is exhibiting a significant drop in blood pressure after this compound administration. What steps can I take to mitigate this?

A: Hypotension is an expected pharmacodynamic effect of a vasodilator like this compound. Here is a stepwise approach to manage it:

  • Dose Adjustment: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to identify the minimum effective dose with an acceptable cardiovascular profile.

  • Fluid Support: Administering intravenous fluids can help to increase intravascular volume and counteract the drop in blood pressure. A bolus of an isotonic crystalloid solution is a common first step.[8]

  • Vasopressor Co-administration: In cases of severe hypotension, the use of a vasopressor may be necessary. Norepinephrine is often the first-line choice for treating vasodilatory hypotension in dogs and cats.[9][10][11] Dopamine can also be considered. The choice of agent and dose will depend on the specific experimental context and animal model.

Issue 2: Addressing Tachycardia

Q: I am observing a significant increase in the heart rate of my animal subjects following this compound administration. How can this be managed?

A: The tachycardia observed is likely a reflex response to the vasodilation and subsequent drop in blood pressure.

  • Optimize Dose: As with hypotension, the first step should be to determine the lowest dose of this compound that achieves the desired therapeutic effect without causing excessive tachycardia.

  • Beta-Blockers (with caution): In some instances, a beta-blocker could be used to control heart rate. However, this should be approached with extreme caution as it can interfere with the cardiovascular response and may not be appropriate for all study designs.

  • Monitor and Record: It is crucial to continuously monitor heart rate, along with blood pressure and ECG, to understand the time course and severity of the tachycardia. This data is vital for interpreting the primary study outcomes.

Issue 3: Gastrointestinal Distress

Q: My animals are showing signs of gastrointestinal upset (e.g., nausea, diarrhea) after oral administration of this compound. What can I do?

A: Gastrointestinal side effects can occur with oral drug administration.

  • Administration with Food: Giving the medication with food can sometimes alleviate gastrointestinal irritation.[12]

  • Formulation and Vehicle: The formulation of this compound and the vehicle used for administration can influence gastrointestinal tolerance. Consider experimenting with different formulations or vehicles to see if the side effects can be minimized.

  • Route of Administration: If oral administration continues to be problematic, consider alternative routes such as intravenous or intraperitoneal injection, if appropriate for the study design.

Data Presentation

Table 1: Potential Side Effects of this compound in Animal Studies (Inferred from Vasodilator Class Effects and Papaverine Data)

Side EffectAnimal ModelPotential Mitigation StrategiesMonitoring Parameters
Hypotension Rodents, Dogs, MinipigsDose reduction, IV fluid administration, Co-administration of vasopressors (e.g., norepinephrine)Blood pressure (telemetry or tail-cuff), Heart rate
Reflex Tachycardia Rodents, Dogs, MinipigsDose reduction, Careful consideration of beta-blocker useHeart rate (telemetry), ECG
Gastrointestinal Upset Rodents, DogsAdministration with food, Formulation optimization, Change of administration routeClinical observation (vomiting, diarrhea), Body weight
Sedation/CNS Depression RodentsDose reductionBehavioral assessments (Functional Observational Battery)

Experimental Protocols

Protocol 1: General Cardiovascular Safety Assessment in a Canine Model

  • Animal Model: Beagle dogs, either sex, with surgically implanted telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG.

  • Acclimatization: Animals should be acclimated to the study environment and handling procedures.

  • Dose Administration: this compound is administered, for example, via oral gavage or intravenous infusion. A range of doses should be evaluated, starting from the anticipated efficacious dose.

  • Data Collection: Cardiovascular parameters are recorded continuously, starting from a baseline period before dosing and continuing for a specified period post-dose (e.g., 24 hours).

  • Clinical Observations: Animals are regularly observed for any clinical signs of adverse effects.

Protocol 2: Functional Observational Battery (FOB) in a Rodent Model

  • Animal Model: Sprague-Dawley rats, either sex.

  • Dose Administration: this compound is administered orally at three dose levels (low, medium, high) along with a vehicle control group.

  • Observations: A trained observer, blinded to the treatment groups, performs the FOB at specified time points post-dose (e.g., 1, 4, and 24 hours). The FOB includes assessment of:

    • Autonomic Functions: Salivation, lacrimation, pupil size.

    • Neuromuscular Functions: Gait, grip strength.

    • Sensorimotor Responses: Response to stimuli (e.g., tail pinch).

    • Behavioral Parameters: Arousal level, stereotypy.

  • Data Analysis: The scores for each parameter are compared between the this compound-treated groups and the vehicle control group.

Visualizations

Moxaverine_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound PDE Phosphodiesterase (PDE3/4) This compound->PDE - Ca_channel Ca2+ Channels This compound->Ca_channel - ATP ATP PDE->ATP hydrolyzes GTP GTP PDE->GTP hydrolyzes AC Adenylyl Cyclase ATP->AC GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG Contraction Smooth Muscle Contraction PKA->Contraction - Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Contraction - PKG->Relaxation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Contraction

Caption: this compound's primary signaling pathway.

Experimental_Workflow_Cardiovascular start Start: Cardiovascular Safety Study acclimatize Acclimatize Telemetered Animals (e.g., Dogs) start->acclimatize baseline Record Baseline Data (BP, HR, ECG) acclimatize->baseline dosing Administer this compound (IV or Oral) baseline->dosing monitoring Continuous Post-Dose Monitoring (e.g., 24 hours) dosing->monitoring observe Regular Clinical Observations dosing->observe data_analysis Analyze Cardiovascular & Clinical Data monitoring->data_analysis observe->data_analysis end End: Evaluate Side Effect Profile data_analysis->end

Caption: Cardiovascular safety experimental workflow.

Logical_Relationship_Hypotension start This compound Administration vasodilation Vasodilation start->vasodilation hypotension Hypotension Observed vasodilation->hypotension dose_reduction Reduce this compound Dose hypotension->dose_reduction Is it mild? fluid_therapy Administer IV Fluids hypotension->fluid_therapy Is it moderate? vasopressors Consider Vasopressor Co-administration hypotension->vasopressors Is it severe? monitor Continue Monitoring dose_reduction->monitor fluid_therapy->monitor vasopressors->monitor end Hypotension Managed monitor->end

Caption: Decision-making for managing hypotension.

References

Technical Support Center: Topical Delivery of Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the topical delivery of Moxaverine.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of topical this compound products.

Low Skin Permeation of this compound

Problem: Inadequate penetration of this compound through the skin layers during in vitro permeation testing (IVPT).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
High Lipophilicity of this compound: this compound may be retained in the stratum corneum.- Incorporate penetration enhancers (e.g., fatty acids, terpenes, or glycols) into the formulation.- Utilize nanocarriers such as liposomes or nanoemulsions to encapsulate this compound.[1]Increased flux of this compound across the skin.
Poor Solubility in Vehicle: this compound may not be sufficiently solubilized in the formulation to create a thermodynamic driving force for penetration.- Use co-solvents (e.g., propylene glycol, ethanol) to increase this compound's solubility.[2]- For this compound hydrochloride, ensure the pH of the formulation maintains its ionized, more soluble state.Enhanced drug release from the vehicle and subsequent skin absorption.
Vehicle Composition: The formulation base may not be optimized for drug release.- Modify the oil/water partition coefficient of the vehicle to facilitate drug partitioning into the skin.- Adjust the viscosity of the formulation; a less viscous formulation may improve drug diffusion.[3]Improved drug release from the formulation matrix.
Formulation Instability

Problem: Physical or chemical instability of the topical this compound formulation, such as phase separation, crystallization, or degradation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Phase Separation (Emulsions): The oil and water phases of a cream or lotion are separating.- Optimize the homogenisation speed and time during manufacturing.[4]- Adjust the concentration or type of emulsifying agent.- Ensure the temperature of the oil and water phases are appropriate during mixing.[4]A stable, homogenous emulsion with no visible separation.
Crystallization of this compound: this compound precipitates out of the formulation.- Increase the concentration of the solubilizing agent.- Incorporate crystallization inhibitors.- Ensure proper cooling rates during manufacturing to prevent shock cooling.[4]This compound remains fully dissolved in the formulation over its shelf life.
Color or Odor Change: The formulation changes in appearance or smell.- Add antioxidants to prevent oxidative degradation.- Use a chelating agent to bind metal ions that can catalyze degradation.- Ensure the preservative system is effective against microbial contamination.The formulation maintains its initial color and odor.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a topical formulation for this compound?

The primary challenges stem from this compound's physicochemical properties. Its high lipophilicity (logP ~4.4) can lead to significant retention within the stratum corneum, limiting its penetration to deeper skin layers.[5] Additionally, its poor aqueous solubility can make it difficult to formulate into stable and effective topical delivery systems.[2]

Q2: How can I improve the solubility of this compound in my topical formulation?

Several strategies can be employed to enhance this compound's solubility. The use of its hydrochloride salt can improve aqueous solubility.[5] Incorporating co-solvents like propylene glycol or ethanol, or using solubilizers such as cyclodextrins, can also be effective.[3] For emulsion-based systems, optimizing the oil phase can help to dissolve the lipophilic this compound base.

Q3: What type of penetration enhancers are suitable for this compound?

Given this compound's lipophilic nature, penetration enhancers that disrupt the lipid matrix of the stratum corneum are likely to be effective. These include fatty acids (e.g., oleic acid), terpenes (e.g., limonene), and glycols (e.g., propylene glycol).[6] The choice of enhancer should be based on compatibility with the overall formulation and its irritation potential.

Q4: My this compound cream is showing signs of instability. What should I investigate first?

For an unstable cream, first, examine the manufacturing process parameters, such as mixing speed, temperature control, and order of ingredient addition.[4] Next, evaluate the emulsification system; the type and concentration of the emulsifier may need adjustment. Also, consider potential interactions between this compound and other excipients.

Q5: What is a suitable receptor solution for in vitro skin permeation testing (IVPT) of this compound?

Due to this compound's lipophilicity, a purely aqueous receptor solution may not maintain sink conditions. A common approach for lipophilic drugs is to use a hydro-alcoholic solution (e.g., phosphate-buffered saline with ethanol or polyethylene glycol).[7] The exact composition should be determined experimentally to ensure this compound remains soluble throughout the study.

III. Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₂[8]
Molecular Weight307.4 g/mol [8]
LogP (Octanol/Water)~4.4[5]
Water Solubility (this compound Base)Poorly soluble[2]
Water Solubility (this compound HCl)Improved aqueous solubility[5]

IV. Experimental Protocols

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., PBS with 20% ethanol, degassed)

  • This compound topical formulation

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC system for analysis

Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Ensure a leak-proof seal.

  • Temperature Equilibration: Place the assembled cells in a water bath maintained at 32°C to mimic skin surface temperature. Allow the skin to equilibrate for at least 30 minutes.

  • Receptor Chamber Filling: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Start the magnetic stirrer.

  • Formulation Application: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Mass Balance: At the end of the experiment, dismantle the cells. Analyze the remaining formulation on the skin surface, the this compound content within the skin layers (epidermis and dermis), and the final receptor solution to determine the mass balance.

HPLC Method for Quantification of this compound

Objective: To develop and validate an analytical method for the quantification of this compound in samples from IVPT studies.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted), optimized for peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of this compound.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[9]

V. Mandatory Visualizations

moxaverine_moa cluster_camp This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits ca_channel Voltage-gated Ca²⁺ Channels This compound->ca_channel Blocks camp cAMP pde->camp Degrades amp AMP pka Protein Kinase A (PKA) Activation camp->pka mlck Myosin Light Chain Kinase (MLCK) Inhibition pka->mlck Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx ca_influx->mlck Activates relaxation Smooth Muscle Relaxation mlck->relaxation

Caption: Mechanism of action of this compound leading to smooth muscle relaxation.

experimental_workflow formulation This compound Formulation Development ivpt In Vitro Permeation Testing (IVPT) formulation->ivpt skin_prep Skin Preparation ivpt->skin_prep franz_cell Franz Cell Setup skin_prep->franz_cell sampling Sampling franz_cell->sampling analysis Sample Analysis (HPLC) sampling->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for evaluating topical this compound delivery.

troubleshooting_logic rect_node rect_node start Low this compound Permeation? solubility_check Is this compound Solubilized? start->solubility_check Yes vehicle_check Is Vehicle Optimized? solubility_check->vehicle_check Yes add_cosolvent Add Co-solvents/ Solubilizers solubility_check->add_cosolvent No enhancer_check Penetration Enhancer Used? vehicle_check->enhancer_check Yes modify_vehicle Modify Vehicle Composition vehicle_check->modify_vehicle No add_enhancer Incorporate Enhancers enhancer_check->add_enhancer No success Permeation Improved add_cosolvent->success modify_vehicle->success add_enhancer->success

Caption: Troubleshooting logic for low this compound skin permeation.

References

aEnhancing Moxaverine absorption with formulation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the absorption of moxaverine through various formulation strategies.

Frequently Asked Questions (FAQs)

1. What are the main challenges in the oral delivery of this compound?

This compound is a lipophilic drug (log P ~4.017), which can lead to poor aqueous solubility of the free base form, a critical factor for dissolution and subsequent absorption in the gastrointestinal (GI) tract.[1] Although its hydrochloride salt form offers good aqueous solubility, its oral bioavailability has been reported to be low.[1][2] This suggests that other factors, such as first-pass metabolism or poor membrane permeation, may also contribute to its limited systemic absorption after oral administration.

2. Which formulation strategies are most promising for enhancing this compound absorption?

For lipophilic drugs like this compound, lipid-based formulations are a promising approach to improve oral bioavailability. Two particularly effective strategies are:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[3][4] SLNs can encapsulate lipophilic drugs, protecting them from degradation in the GI tract and potentially enhancing their absorption via the lymphatic system, which can help bypass first-pass metabolism.[3]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium like GI fluids.[5][6] By presenting the drug in a solubilized and finely dispersed state, SNEDDS can enhance the dissolution and absorption of poorly water-soluble drugs.[6]

3. What are the critical quality attributes to consider when developing this compound-loaded SLNs and SNEDDS?

For SLNs , critical quality attributes include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally offer a larger surface area for absorption. A narrow PDI indicates a uniform particle size distribution, which is important for consistent performance.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their physical stability. A zeta potential of at least ±20 mV is generally desired for good stability.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL): High entrapment efficiency and drug loading are crucial for delivering a therapeutic dose in a reasonable amount of formulation.

For SNEDDS , critical quality attributes include:

  • Droplet Size and PDI upon Emulsification: The formulation should form nano-sized droplets (typically <200 nm) with a low PDI upon dilution in aqueous media.

  • Self-Emulsification Time: Rapid self-emulsification is desirable for the formulation to disperse quickly in the GI tract.

  • Thermodynamic Stability: The resulting nanoemulsion should be stable without phase separation or drug precipitation.

Troubleshooting Guides

Solid Lipid Nanoparticle (SLN) Formulation
IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size or High PDI - Inefficient homogenization (speed, time, or pressure).- Inappropriate lipid or surfactant concentration.- Aggregation of nanoparticles during formulation or storage.- Optimize homogenization parameters (increase speed, time, or pressure).- Adjust the lipid-to-surfactant ratio; higher surfactant concentrations can lead to smaller particles.[7]- Ensure the zeta potential is sufficiently high to prevent aggregation; consider adding a co-surfactant or changing the surfactant.[8]
Low Entrapment Efficiency (%EE) - Poor solubility of this compound in the chosen solid lipid.- Drug partitioning into the external aqueous phase during preparation.- Drug expulsion during lipid crystallization.- Screen various solid lipids to find one with high this compound solubility.[3]- Optimize the preparation method; for instance, using a microemulsion technique may improve the encapsulation of hydrophilic drug salts.[3]- Select lipids that form less perfect crystalline structures, or consider formulating nanostructured lipid carriers (NLCs) by incorporating a liquid lipid.[9]
Particle Size Increases During Storage - Ostwald ripening.- Particle aggregation due to low surface charge.- Optimize the surfactant and co-surfactant system to provide better steric and electrostatic stabilization.- Ensure the zeta potential is adequate for stability.[8]- Lyophilize the SLN dispersion to improve long-term stability.
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
IssuePotential Cause(s)Suggested Solution(s)
Drug Precipitation Upon Dilution in Aqueous Media - The amount of drug exceeds the solubilization capacity of the formed nanoemulsion.- The formulation is not in a thermodynamically stable region.- Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the SNEDDS formulation to create a supersaturable system (S-SNEDDS).[5][10]- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is within a stable nanoemulsion region upon dilution.- Optimize the oil-surfactant-cosurfactant ratios to enhance drug solubilization in the dispersed droplets.
Formation of a Coarse Emulsion (Large Droplet Size) - Inefficient emulsification due to an inappropriate surfactant-cosurfactant combination.- High viscosity of the formulation.- Screen different surfactants and co-surfactants to find a combination with optimal emulsification efficiency for the chosen oil.- Adjust the surfactant-to-cosurfactant ratio (Smix).- Consider using a less viscous oil or adding a co-solvent to reduce the viscosity of the pre-concentrate.
Phase Separation or Instability of the Pre-concentrate - Immiscibility of the components (oil, surfactant, co-surfactant).- Inappropriate ratios of the components.- Conduct thorough miscibility studies of the selected excipients before formulation.- Use a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, isotropic mixture.

Experimental Protocols

Preparation of this compound-Loaded SLNs by Hot Homogenization

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization technique followed by ultrasonication.

Materials:

  • This compound hydrochloride

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)[3]

  • Surfactant (e.g., Poloxamer 188, Tween® 80)[3]

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, PDI, zeta potential, and entrapment efficiency.

Visualization of the SLN Preparation Workflow:

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Emulsification & Homogenization MeltLipid Melt Solid Lipid AddDrug Add this compound MeltLipid->AddDrug PreEmulsion Form Pre-emulsion (High-Speed Stirring) AddDrug->PreEmulsion Combine Phases HeatWater Heat Water AddSurfactant Dissolve Surfactant HeatWater->AddSurfactant AddSurfactant->PreEmulsion Homogenization Homogenization (HPH/Ultrasonication) PreEmulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN_Dispersion This compound-Loaded SLN Dispersion Cooling->SLN_Dispersion Final Product

Workflow for this compound SLN Preparation
Formulation of a this compound SNEDDS Pre-concentrate

This protocol outlines the steps for developing a this compound self-nanoemulsifying drug delivery system.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear, isotropic nanoemulsion. Use this data to construct a phase diagram to identify the nanoemulsion region.

  • Preparation of the SNEDDS Pre-concentrate: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them until a clear, homogenous solution is formed.

  • Drug Loading: Dissolve the desired amount of this compound in the prepared pre-concentrate with gentle stirring and slight warming if necessary.

  • Characterization: Evaluate the prepared this compound SNEDDS for self-emulsification time, droplet size and PDI upon dilution, and thermodynamic stability.

Visualization of SNEDDS Formulation and Action:

SNEDDS_Workflow cluster_formulation SNEDDS Pre-concentrate Formulation cluster_action In Vivo Action Screening Excipient Screening (Solubility Studies) PhaseDiagram Pseudo-ternary Phase Diagram Screening->PhaseDiagram Mixing Mix Oil, Surfactant, & Co-surfactant PhaseDiagram->Mixing DrugLoading Load this compound Mixing->DrugLoading SNEDDS_Capsule Liquid SNEDDS in Capsule DrugLoading->SNEDDS_Capsule OralAdmin Oral Administration SNEDDS_Capsule->OralAdmin Ingestion Dispersion Dispersion in GI Fluids OralAdmin->Dispersion Nanoemulsion Spontaneous Nanoemulsification Dispersion->Nanoemulsion Absorption Enhanced Absorption Nanoemulsion->Absorption

SNEDDS Formulation and Mechanism of Action
In Vitro Dissolution Testing of this compound Formulations

This protocol is adapted for nanoparticle formulations to assess the in vitro release of this compound.

Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm

Procedure:

  • Place a known quantity of the this compound formulation (e.g., SLN dispersion, SNEDDS pre-concentrate) into the dissolution vessel. For nanoparticle formulations, a dialysis bag method is often employed to separate the nanoparticles from the release medium.

  • At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples if necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a general outline for an in vivo pharmacokinetic study in rats to compare the bioavailability of different this compound formulations.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) Formulations:

  • Group 1: this compound solution/suspension (Control)

  • Group 2: this compound-loaded SLNs

  • Group 3: this compound-loaded SNEDDS

  • Group 4: Intravenous this compound solution (for absolute bioavailability determination)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the respective formulations orally via gavage at a specified dose of this compound. For the IV group, administer the drug via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Quantitative Data Summary

Due to the limited availability of published comparative pharmacokinetic data for different oral this compound formulations, the following table presents representative data for another lipophilic drug, silymarin, formulated as a SNEDDS, to illustrate the potential for bioavailability enhancement.

Table 1: Representative Pharmacokinetic Parameters of Silymarin Formulations in Rats Following Oral Administration

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Bioavailability (%)
Aqueous Suspension11.842.0163.42100
SNEDDS18.941.0261.47~160

Data is illustrative and based on studies with silymarin, a lipophilic compound, to demonstrate the potential of SNEDDS in enhancing bioavailability.[11]

Signaling Pathways and Logical Relationships

Diagram of this compound Absorption Enhancement Pathways:

Absorption_Enhancement cluster_formulation Formulation Strategies cluster_mechanism Absorption Enhancement Mechanisms cluster_outcome Pharmacokinetic Outcome This compound This compound (Poorly Soluble) SLN Solid Lipid Nanoparticles (SLN) This compound->SLN Encapsulation SNEDDS Self-Nanoemulsifying Drug Delivery System (SNEDDS) This compound->SNEDDS Solubilization Protection Protection from GI Degradation SLN->Protection Lymphatic_Uptake Enhanced Lymphatic Uptake SLN->Lymphatic_Uptake Increased_Dissolution Increased Dissolution Rate & Solubility SNEDDS->Increased_Dissolution Increased_Permeability Increased Intestinal Permeability SNEDDS->Increased_Permeability Bioavailability Increased Oral Bioavailability Increased_Dissolution->Bioavailability Protection->Bioavailability Lymphatic_Uptake->Bioavailability Increased_Permeability->Bioavailability

Pathways for Enhanced this compound Absorption

References

aTroubleshooting inconsistent results in Moxaverine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Moxaverine.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, providing potential causes and recommended solutions in a structured question-and-answer format.

Issue 1: Inconsistent or No Effect of this compound in In Vitro Smooth Muscle Relaxation Assays

Question: We are not observing the expected relaxant effect of this compound on our isolated smooth muscle preparations (e.g., aortic rings, tracheal strips). What could be the cause?

Answer: Inconsistent or absent effects of this compound in in vitro smooth muscle relaxation experiments can stem from several factors related to the compound itself, the experimental setup, and the tissue preparation.

Potential CauseRecommended Solution & Troubleshooting Steps
This compound Solution Instability This compound hydrochloride's stability in aqueous solutions can be influenced by pH and temperature. Prepare fresh solutions for each experiment. Ensure the pH of your physiological salt solution (PSS) is stable and within the optimal range (typically 7.4). Consider conducting a pilot study to assess the stability of your this compound stock solution under your specific experimental conditions.
Improper Solvent or Concentration This compound hydrochloride is soluble in DMSO. Ensure the final concentration of the solvent (e.g., DMSO) in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on the tissue. Perform a vehicle control experiment to confirm that the solvent at the used concentration does not affect smooth muscle tone.
Tissue Viability and Integrity The health of the smooth muscle tissue is critical. Ensure proper dissection and handling techniques to avoid damaging the tissue. Maintain continuous aeration of the PSS with carbogen (95% O₂ / 5% CO₂) and a constant temperature of 37°C. Before starting the experiment, test the tissue's viability by inducing a contraction with a known agent like phenylephrine or potassium chloride.
Suboptimal Agonist-Induced Contraction The pre-contraction level of the smooth muscle can influence the observed relaxation. Use a concentration of the contractile agonist (e.g., phenylephrine) that produces a submaximal, stable contraction. This allows for a sufficient window to observe a dose-dependent relaxation effect of this compound.

Issue 2: Discrepancy Between In Vitro and In Vivo or Between Different Administration Routes

Question: Our in vitro data shows this compound has a potent relaxant effect, but our in vivo experiments with oral administration show minimal or no effect. Why is there a discrepancy?

Answer: This is a documented phenomenon with this compound and is a critical consideration for experimental design and data interpretation. The primary reason for this discrepancy is likely due to differences in bioavailability.

Potential CauseExplanation & Experimental Consideration
Low Oral Bioavailability Studies have shown that orally administered this compound may have low bioavailability, leading to sub-therapeutic plasma concentrations.[1][2] In contrast, intravenous administration bypasses first-pass metabolism and results in higher systemic exposure, which is consistent with observed effects in some clinical studies.[3]
Route of Administration The efficacy of this compound is highly dependent on the route of administration. Intravenous injection leads to a direct and rapid increase in plasma concentration, which has been shown to increase ocular blood flow.[3] Oral administration has not demonstrated a significant effect on ocular blood flow, likely due to insufficient absorption and/or rapid metabolism.[1][2]
Experimental Model The choice of animal model and the specific physiological parameter being measured can influence the outcome. When designing in vivo studies, consider pharmacokinetic profiling to determine the plasma concentrations achieved with different administration routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily a phosphodiesterase (PDE) inhibitor, with a degree of selectivity for PDE3 and PDE4. By inhibiting these enzymes, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides leads to the relaxation of smooth muscle cells, resulting in vasodilation.[4][5] Additionally, some evidence suggests that this compound may also possess calcium channel blocking properties, which would contribute to its smooth muscle relaxant effects.

Q2: What are the recommended solvents and storage conditions for this compound hydrochloride?

A2: this compound hydrochloride is soluble in DMSO. For long-term storage, it should be kept as a solid at -20°C. Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment to avoid degradation. The stability of this compound in aqueous solutions can be pH-dependent.

Q3: Are there any known off-target effects of this compound that could influence experimental results?

A3: As a phosphodiesterase inhibitor, this compound may have effects on other PDE isoenzymes to varying degrees, which could lead to off-target effects depending on the tissue or cell type being studied. It is also reported to have calcium antagonistic properties, which could be considered a secondary mechanism of action or an off-target effect depending on the experimental context. When interpreting results, it is important to consider the potential for these multiple mechanisms of action.

Q4: Why do some studies show an effect of this compound on ocular blood flow while others do not?

A4: The discrepancy in the effects of this compound on ocular blood flow is primarily linked to the route of administration. Studies using intravenous administration have reported an increase in choroidal and optic nerve head blood flow.[3] In contrast, studies with oral administration of this compound have not shown a significant effect on ocular blood flow, which is attributed to its likely low oral bioavailability.[1][2]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay Using Isolated Aortic Rings

This protocol describes a standard method for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300 g)

  • Physiological Salt Solution (PSS), also known as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Isolated organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold PSS.

    • Clean the aorta of adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring in an organ bath chamber filled with 10 mL of PSS, continuously bubbled with carbogen and maintained at 37°C.

    • Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Replace the PSS every 15-20 minutes during equilibration.

    • After equilibration, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for tissue viability.

    • Wash the rings with PSS to return to baseline tension.

  • Experimental Protocol:

    • Induce a stable, submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once the contraction has reached a plateau, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath at appropriate time intervals.

    • Record the relaxation response after each addition.

    • A parallel control experiment with the vehicle (DMSO) should be performed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve for this compound and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Data Presentation

Table 1: Effect of Intravenous vs. Oral this compound on Ocular Blood Flow in Humans

ParameterIntravenous this compound (150 mg)[3]Oral this compound (900 mg)[1][2]
Choroidal Blood Flow Increased by 9 ± 22% (p = 0.012)No significant change (p = 0.54)
Optic Nerve Head Blood Flow Increased by 13 ± 33% (p = 0.021)No significant change (p = 0.52)
Mean Flow Velocity (Ophthalmic Artery) Increased by 23 ± 34% (p < 0.001)Not reported
Mean Flow Velocity (Posterior Ciliary Arteries) Increased by 25 ± 35% (p < 0.001)Not reported

Mandatory Visualization

Moxaverine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE3/PDE4) This compound->PDE Inhibits Ca_channels L-type Ca²⁺ Channels This compound->Ca_channels Inhibits (potential direct effect) cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP Converts GC->cGMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes PKG->Ca_channels Inhibits PKG->Relaxation Promotes Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes Experimental_Workflow start Start: Isolate Smooth Muscle Tissue mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate (60-90 min) 37°C, Carbogen mount->equilibrate viability Check Viability (e.g., Phenylephrine) equilibrate->viability wash Wash to Baseline viability->wash contract Induce Submaximal Contraction wash->contract add_mox Add Cumulative Concentrations of this compound contract->add_mox record Record Relaxation Response add_mox->record record->add_mox Repeat for each concentration analyze Data Analysis: Plot Dose-Response Curve, Calculate EC₅₀ record->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results with this compound check_solution Check this compound Solution Preparation start->check_solution check_tissue Assess Tissue Viability start->check_tissue check_protocol Review Experimental Protocol start->check_protocol route Consider Route of Administration (in vivo) start->route fresh_sol Prepare Fresh Solution check_solution->fresh_sol solvent_control Run Vehicle Control check_solution->solvent_control viability_test Perform Viability Test (e.g., KCl) check_tissue->viability_test agonist_conc Optimize Agonist Concentration check_protocol->agonist_conc bioavailability Low Oral Bioavailability? route->bioavailability iv_study Consider IV Administration bioavailability->iv_study Yes

References

aMoxaverine hydrochloride salt stability for research use

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aMoxaverine hydrochloride salt for research use?

A1: Based on general knowledge of similar hydrochloride salts, it is recommended to store athis compound hydrochloride in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining a cool and dry environment, such as at 2-8°C, is advisable. The compound may be hygroscopic, so storage in a desiccator can help prevent water absorption.

Q2: What is the expected solubility of athis compound hydrochloride?

A2: While specific solubility data for athis compound hydrochloride is not available, hydrochloride salts of organic bases are generally more water-soluble than their free-base counterparts. The solubility is expected to be pH-dependent, with higher solubility in acidic to neutral aqueous solutions. For creating stock solutions, consider using deionized water or a suitable buffer.

Q3: Is athis compound hydrochloride sensitive to light?

A3: Many compounds with structures similar to potential analogs of athis compound, such as papaverine, are known to be sensitive to light, particularly UV radiation. Photo-oxidation can be a significant degradation pathway.[1][2][3][4] Therefore, it is crucial to protect solutions and solid samples of athis compound hydrochloride from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the likely degradation pathways for athis compound hydrochloride?

A4: Based on related compounds, the primary degradation pathways for athis compound hydrochloride are likely to be:

  • Oxidation: This can be initiated by exposure to air (auto-oxidation) or light (photo-oxidation).[1][4]

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Thermolysis: Degradation at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of compound potency in solution. 1. Degradation due to light exposure. 2. Oxidative degradation. 3. Hydrolysis. 4. Adsorption to container surfaces. 1. Prepare and store solutions in amber vials or light-protected containers.2. Degas solvents and consider preparing solutions fresh before use. Avoid prolonged exposure to air.3. Check the pH of your solution; buffer if necessary. Avoid highly acidic or basic conditions unless required for the experiment.4. Use silanized glassware or low-adsorption plasticware.
Appearance of unknown peaks in HPLC analysis. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Ensure the purity of your starting material and the quality of your solvents and reagents.
Poor solubility or precipitation of the compound. 1. Incorrect solvent selection. 2. pH of the solution is not optimal. 3. Solution is supersaturated. 1. Test a range of solvents to find the most suitable one. Sonication may aid dissolution.2. Adjust the pH of the aqueous solution; hydrochloride salts are typically more soluble at lower pH.3. Prepare a less concentrated solution.
Discoloration of the solid compound or solution. 1. Oxidation or photo-degradation. 1. This is often a sign of degradation. It is recommended to use a fresh batch of the compound and to store it under the recommended conditions. An unknown brown degradation product has been observed in papaverine solutions upon storage.[1][2]

Stability Data Summary (Hypothetical, based on related compounds)

The following table summarizes potential stability under various stress conditions, based on studies of similar compounds.[5][6][7][8] This is not experimental data for athis compound hydrochloride and should be used as a general guide only.

Condition Description Expected Outcome for athis compound hydrochloride (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPotential for some degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursLikely significant degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation expected.
Thermal 105°C for 48 hours (solid state)Potential for some degradation.
Photolytic UV light (254 nm) and visible light exposureSignificant degradation expected, especially in solution.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[5][8]

Objective: To identify the potential degradation products of athis compound hydrochloride under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of athis compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of solid athis compound hydrochloride in an oven at 105°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (General)

This method is a starting point and should be optimized for athis compound hydrochloride. It is based on general methods for the analysis of isoquinoline alkaloids.[9][10][11]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dissolve an accurately weighed amount of athis compound hydrochloride in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

G Hypothetical Degradation Pathway of athis compound Hydrochloride athis compound athis compound Hydrochloride Oxidized Oxidized Products (e.g., N-oxides, hydroxylated derivatives) athis compound->Oxidized O₂ / Light Hydrolyzed Hydrolyzed Products athis compound->Hydrolyzed H₂O / H⁺ or OH⁻ Photodegraded Photodegradation Products athis compound->Photodegraded UV/Vis Light

Caption: Hypothetical degradation pathways for athis compound hydrochloride.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis Neutralize Neutralize / Dilute Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolytic Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradants HPLC->Identify Start athis compound HCl Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Amoxaverine and Papaverine in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of amoxaverine and papaverine, two compounds known for their smooth muscle relaxant properties. While papaverine is a well-characterized agent with a substantial body of research, quantitative experimental data on athis compound is notably scarce in publicly available literature. This comparison, therefore, synthesizes the available information, highlighting the established effects of papaverine and the currently understood, albeit limited, profile of athis compound.

Overview of Mechanisms of Action

Both athis compound and papaverine are understood to elicit smooth muscle relaxation primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of events culminating in muscle relaxation.

Papaverine is a non-selective PDE inhibitor, affecting various PDE isoenzymes.[1] This broad-spectrum inhibition leads to the accumulation of both cAMP and cGMP.[2] The elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This activation cascade results in the phosphorylation of downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[1] Additionally, some studies suggest that papaverine may also exert its effects by directly blocking calcium channels and, in some tissues, by inhibiting mitochondrial respiration.[1][2]

Data Presentation: Quantitative Comparison

A significant disparity exists in the available quantitative data for the two compounds. Papaverine has been extensively studied, with numerous reports on its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) in various smooth muscle tissues. In contrast, specific quantitative data for athis compound's smooth muscle relaxant effects are not present in the reviewed literature.

Table 1: Quantitative Data for Papaverine in Smooth Muscle Relaxation

ParameterValueTissue/Cell TypeCondition
IC503.53 µMGuinea-pig ileum (oral compartment)Nerve-mediated contractions
IC504.76 µMGuinea-pig ileum (anal compartment)Nerve-mediated contractions
IC50~10 µMRat aortaPhenylephrine-induced contraction
Concentration for ~100% Relaxation0.18 mMRat aortaEpinephrine-induced contraction
Concentration for full relaxation100 µMHuman isolated bladder muscleHigh potassium-induced contractions

Note: The IC50 and EC50 values can vary depending on the specific experimental conditions, including the tissue type, the contractile agonist used, and the methodology.

Table 2: Quantitative Data for Athis compound in Smooth Muscle Relaxation

ParameterValueTissue/Cell TypeCondition
IC50 / EC50Data not available--

Signaling Pathways

The signaling pathways for papaverine are well-documented. For athis compound, the pathway is inferred from the limited available data suggesting a similar mechanism.

Papaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Papaverine_ext Papaverine Ca_channel L-type Ca²⁺ Channel Papaverine_ext->Ca_channel Blocks Papaverine_int Papaverine Papaverine_ext->Papaverine_int Ca_int [Ca²⁺]i Ca_channel->Ca_int Influx PDE Phosphodiesterase (PDE) Papaverine_int->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates MLCK Myosin Light Chain Kinase (MLCK) PKA_PKG->MLCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA_PKG->MLCP Activates Contraction Contraction MLCK->Contraction Relaxation Relaxation MLCP->Relaxation Ca_int->MLCK Activates

Caption: Papaverine's dual mechanism of action in smooth muscle relaxation.

Amoxaverine_Signaling_Pathway cluster_cytosol Cytosol Athis compound Athis compound CaM_PDE Calmodulin-dependent cAMP Phosphodiesterase Athis compound->CaM_PDE Inhibits cAMP cAMP CaM_PDE->cAMP Degrades PKA PKA cAMP->PKA Relaxation Relaxation PKA->Relaxation Leads to

Caption: Proposed signaling pathway for athis compound in smooth muscle relaxation.

Experimental Protocols

The evaluation of smooth muscle relaxant properties of compounds like athis compound and papaverine is typically conducted using ex vivo organ bath assays. This methodology allows for the direct measurement of tissue contraction and relaxation in a controlled environment.

General Protocol for Ex Vivo Smooth Muscle Relaxation Assay
  • Tissue Preparation:

    • A smooth muscle tissue, such as a segment of rat aorta, guinea pig ileum, or tracheal ring, is carefully dissected from a euthanized animal.

    • The isolated tissue is placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).

  • Mounting and Equilibration:

    • The tissue segment is mounted in an organ bath. One end is fixed, and the other is connected to a force-displacement transducer to record changes in tension.

    • The tissue is allowed to equilibrate for 60-90 minutes under a resting tension. During this period, the bath solution is periodically replaced.

  • Viability and Pre-contraction:

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a specific agonist (e.g., phenylephrine for vascular tissue, carbachol for intestinal tissue).

    • After a washout period, a stable, submaximal contraction is induced using an appropriate agonist.

  • Cumulative Concentration-Response Curve:

    • Once a stable contractile plateau is achieved, the test compound (athis compound or papaverine) is added to the organ bath in a cumulative manner, with stepwise increases in concentration at defined intervals.

    • The tissue is allowed to reach a new steady-state tension after each addition.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the initial agonist-induced contraction.

    • A concentration-response curve is plotted (log concentration of the drug vs. percentage of relaxation).

    • From this curve, key parameters such as the IC50 (the concentration that produces 50% of the maximum relaxation) and the Emax (the maximum relaxation effect) are calculated.

Experimental_Workflow Start Start Tissue_Isolation Isolate Smooth Muscle Tissue Start->Tissue_Isolation Mounting Mount in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Viability_Check Check Viability (e.g., KCl) Equilibration->Viability_Check Pre_Contraction Induce Stable Contraction with Agonist Viability_Check->Pre_Contraction Cumulative_Addition Cumulatively Add Relaxant Drug Pre_Contraction->Cumulative_Addition Data_Recording Record Tension Changes Cumulative_Addition->Data_Recording Analysis Analyze Data (IC50, Emax) Data_Recording->Analysis End End Analysis->End

Caption: A typical experimental workflow for an ex vivo smooth muscle relaxation assay.

Conclusion

Papaverine is a well-established smooth muscle relaxant with a multifaceted mechanism of action primarily involving non-selective phosphodiesterase inhibition and calcium channel blockade. In contrast, while athis compound is proposed to act through a similar pathway involving the inhibition of calmodulin-dependent cAMP phosphodiesterase, there is a significant lack of quantitative data to robustly compare its potency and efficacy with papaverine. Further experimental investigation using standardized protocols, such as the ex vivo organ bath assay described, is necessary to fully elucidate the pharmacological profile of athis compound and to enable a direct and meaningful comparison with papaverine for applications in smooth muscle relaxation research and drug development.

References

A Comparative Analysis of Moxaverine and Sildenafil on Ocular Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Moxaverine and Sildenafil on ocular blood flow, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the vascular effects of these two phosphodiesterase inhibitors on the eye.

Executive Summary

Both this compound, a non-specific phosphodiesterase inhibitor, and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, have been shown to influence ocular blood flow.[1][2] The primary mechanism for both is vasodilation, leading to increased blood flow. However, the extent and location of these effects within the ocular circulation appear to differ based on available research. Intravenous this compound has demonstrated a significant increase in choroidal and optic nerve head blood flow.[3][4] Sildenafil has also been shown to increase choroidal blood flow, though some studies report conflicting results.[2][5][6] Its effect on retinal blood flow is less pronounced.[2][5] This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways of both compounds.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from various studies on the effects of this compound and Sildenafil on different parameters of ocular blood flow.

ParameterThis compoundSildenafil
Choroidal Blood Flow - Increased by 22.6% in healthy volunteers after intravenous administration.[4][7] - Increased by 9% in patients with age-related macular degeneration (AMD) and primary open-angle glaucoma (POAG).[3] - Increased by 10% in patients with AMD and age-matched healthy subjects.[8] - Increased by 12.1% in glaucoma patients.[9] - No significant change with oral administration.[10][11]- Most studies suggest an increase in choroidal blood flow velocity.[2][5] - Some studies using Laser Doppler Flowmetry found no significant change.[6][12] - A single oral dose was found to increase choroidal thickness, suggesting vasodilation.[13]
Optic Nerve Head (ONH) Blood Flow - Tended to increase by 11.8% in healthy volunteers (not statistically significant).[4][7] - Increased by 13% in patients with AMD and POAG.[3] - Increased by 15% in patients with AMD and age-matched healthy subjects.[8]- No significant change observed in healthy volunteers.[6]
Retinal Blood Flow - Tended to increase by 19.6% in healthy volunteers (not statistically significant).[4][7] - No significant effect on retinal vessel diameters or retinal blood flow in elderly patients with eye diseases.[3]- Increased by 15.7% in healthy volunteers.[12] - Central retinal artery velocities were not significantly changed in some studies.[5][14] - A lesser effect on retinal vasculature compared to choroidal circulation is generally suggested.[2][5]
Retrobulbar Blood Flow (Ophthalmic & Posterior Ciliary Arteries) - Increased mean flow velocity in the ophthalmic artery by 23% and in the posterior ciliary arteries by 25% in patients with AMD and POAG.[3]- Significant increase in blood flow velocity in the ophthalmic and short posterior ciliary arteries.[14]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of the typical experimental protocols for intravenous this compound and oral Sildenafil studies.

This compound (Intravenous Administration)

A common experimental design for assessing the impact of intravenous this compound on ocular blood flow is a randomized, double-masked, placebo-controlled, two-way crossover study.[4][7]

  • Participants: Healthy volunteers or patients with specific ocular conditions like AMD or POAG.[3][4][7]

  • Intervention: Intravenous infusion of 150 mg of this compound over 30 minutes.[3][4][7]

  • Control: A placebo infusion is administered on a separate study day.[4][7]

  • Measurements: Ocular blood flow parameters are measured at baseline and at various time points after the infusion (e.g., 30, 60, and 90 minutes).[3]

  • Techniques:

    • Laser Doppler Flowmetry (LDF): To measure choroidal and optic nerve head blood flow.[3][4][7]

    • Retinal Vessel Analyzer: To measure the diameter of retinal arteries and veins.[4][7]

    • Laser Doppler Velocimetry (LDV): To assess retinal blood velocity.[4][7]

    • Color Doppler Imaging (CDI): To measure blood flow velocities in retrobulbar vessels like the ophthalmic and posterior ciliary arteries.[3]

Sildenafil (Oral Administration)

Studies investigating the effects of oral Sildenafil on ocular blood flow often employ a prospective, double-blind, placebo-controlled design.[14]

  • Participants: Typically healthy male volunteers or patients with erectile dysfunction.[6][14]

  • Intervention: A single oral dose of Sildenafil, commonly 50 mg or 100 mg.[6][14]

  • Control: A matching placebo pill is given to a control group.[14]

  • Measurements: Ocular and systemic parameters are measured at baseline and typically 1 hour after drug administration.[14]

  • Techniques:

    • Color Doppler Ultrasonography: To measure blood flow in the ophthalmic, central retinal, and short posterior ciliary arteries.[14]

    • Laser Doppler Flowmetry (LDF): Used in some studies to assess foveolar choroidal and optic nerve rim circulation.[6]

    • Optical Coherence Tomography Angiography (OCT-A): A non-invasive technique to visualize and quantify retinal and choroidal blood flow.[13]

Visualizing the Methodologies and Mechanisms

To better illustrate the processes and pathways discussed, the following diagrams are provided.

experimental_workflow cluster_this compound This compound Study Protocol cluster_sildenafil Sildenafil Study Protocol M_Subjects Study Population (e.g., Healthy Volunteers, AMD/POAG Patients) M_Screening Baseline Measurements (LDF, RVA, LDV, CDI) M_Subjects->M_Screening M_Randomization Randomization M_Screening->M_Randomization M_Intervention IV Infusion: 150mg this compound over 30 min M_Randomization->M_Intervention M_Control IV Infusion: Placebo M_Randomization->M_Control M_Post_Measurements Post-Infusion Measurements (30, 60, 90 mins) M_Intervention->M_Post_Measurements M_Control->M_Post_Measurements M_Analysis Data Analysis M_Post_Measurements->M_Analysis S_Subjects Study Population (e.g., Healthy Volunteers, ED Patients) S_Screening Baseline Measurements (CDU, LDF, OCT-A) S_Subjects->S_Screening S_Grouping Group Assignment S_Screening->S_Grouping S_Intervention Oral Administration: 50-100mg Sildenafil S_Grouping->S_Intervention S_Control Oral Administration: Placebo S_Grouping->S_Control S_Post_Measurements Post-Administration Measurements (e.g., 1 hour) S_Intervention->S_Post_Measurements S_Control->S_Post_Measurements S_Analysis Data Analysis S_Post_Measurements->S_Analysis

Caption: A comparative workflow of typical clinical studies for this compound and Sildenafil.

signaling_pathways cluster_moxaverine_pathway This compound Pathway cluster_sildenafil_pathway Sildenafil Pathway This compound This compound PDE_M Phosphodiesterases (Non-specific) This compound->PDE_M Inhibits cAMP_M Increased cAMP PDE_M->cAMP_M PKA Protein Kinase A (PKA) Activation cAMP_M->PKA MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Relaxation_M Smooth Muscle Relaxation MLCK_inhibition->Relaxation_M Vasodilation_M Vasodilation Relaxation_M->Vasodilation_M BloodFlow_M Increased Ocular Blood Flow Vasodilation_M->BloodFlow_M NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) Activation cGMP->PKG Sildenafil Sildenafil Sildenafil->PDE5 Inhibits GMP GMP PDE5->GMP Degrades cGMP to Calcium Decreased Intracellular Ca2+ PKG->Calcium Relaxation_S Smooth Muscle Relaxation Calcium->Relaxation_S Vasodilation_S Vasodilation Relaxation_S->Vasodilation_S BloodFlow_S Increased Ocular Blood Flow Vasodilation_S->BloodFlow_S

Caption: Signaling pathways of this compound and Sildenafil leading to vasodilation.

Conclusion

Both this compound and Sildenafil demonstrate vasodilatory effects on the ocular vasculature, leading to increased blood flow. Intravenous this compound appears to have a more consistent and pronounced effect on increasing choroidal and optic nerve head blood flow.[3][4] Sildenafil also tends to increase choroidal blood flow, but its effects on retinal circulation are more variable.[2][5][12] The choice between these compounds for research or potential therapeutic applications would depend on the desired target tissue within the eye and the preferred route of administration. The non-specific nature of this compound's PDE inhibition contrasts with Sildenafil's selectivity for PDE5, which may account for the differences in their observed effects. Further direct comparative studies are warranted to elucidate the relative efficacy and safety of these two drugs on ocular circulation.

References

A Comparative Guide to aMoxaverine and Pentoxifylline in Microcirculation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aMoxaverine and pentoxifylline, two phosphodiesterase (PDE) inhibitors with applications in improving microcirculation. While both drugs share a common mechanistic pathway, their clinical applications and available research data show distinct areas of focus. This document summarizes their mechanisms of action, presents available quantitative data from key studies, details experimental protocols, and visualizes relevant pathways and workflows to aid in research and development.

At a Glance: athis compound vs. Pentoxifylline

Featureathis compoundPentoxifylline
Primary Mechanism Phosphodiesterase (PDE) inhibitor, particularly PDE3 and PDE4; calcium channel antagonist.Non-selective phosphodiesterase (PDE) inhibitor; improves hemorheological properties.
Key Effects Vasodilation, potential anti-inflammatory and neuroprotective effects.Improves red blood cell deformability, decreases blood viscosity, reduces platelet aggregation, anti-inflammatory effects.
Primary Research Focus Ocular microcirculation (e.g., in age-related macular degeneration, glaucoma).Peripheral artery disease (intermittent claudication), cerebrovascular disease.
Administration Routes Studied Intravenous, Oral (with notes on lower bioavailability).Oral, Intravenous.

Mechanism of Action and Signaling Pathways

Both athis compound and pentoxifylline exert their effects on the microvasculature primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of downstream effects resulting in vasodilation and improved blood flow.

athis compound is a vasodilator that functions as a phosphodiesterase inhibitor, with a noted influence on the rheological properties of red blood cells[1]. Its mechanism also involves the inhibition of calcium influx, further contributing to smooth muscle relaxation and vasodilation[2].

Pentoxifylline , a xanthine derivative, is also a PDE inhibitor[3][4]. Its therapeutic effects are largely attributed to its hemorheological properties, including enhancing red blood cell deformability, reducing blood viscosity, and decreasing platelet aggregation[4][5].

Below is a simplified diagram illustrating the core signaling pathway for both drugs.

cluster_drugs Drugs cluster_cellular Cellular Mechanisms cluster_physiological Physiological Effects athis compound athis compound PDE Phosphodiesterase (PDE) athis compound->PDE inhibits Ca_influx ↓ Ca2+ Influx (athis compound) athis compound->Ca_influx Pentoxifylline Pentoxifylline Pentoxifylline->PDE inhibits RBC_deformability ↑ RBC Deformability (Pentoxifylline) Pentoxifylline->RBC_deformability Blood_viscosity ↓ Blood Viscosity (Pentoxifylline) Pentoxifylline->Blood_viscosity cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP leads to Vasodilation Vasodilation cAMP_cGMP->Vasodilation Ca_influx->Vasodilation Microcirculation ↑ Microcirculation RBC_deformability->Microcirculation Blood_viscosity->Microcirculation Vasodilation->Microcirculation

Core signaling pathways of athis compound and Pentoxifylline.

Quantitative Data from Microcirculation Studies

The following tables summarize quantitative data from key studies on athis compound and pentoxifylline. It is important to note that the studies were conducted in different patient populations and focused on different microcirculatory beds, which should be considered when comparing the data.

athis compound: Effects on Ocular Microcirculation

Data from a study investigating the effects of a single intravenous infusion of 150 mg of athis compound in patients with age-related macular degeneration (AMD), primary open-angle glaucoma (POAG), and healthy controls[6][7].

ParameterPatient GroupMean Change from Baseline (± SD)p-value
Choroidal Blood FlowPooled (AMD, POAG, Controls)+9% (± 22%)0.012
Optic Nerve Head Blood FlowPooled (AMD, POAG, Controls)+13% (± 33%)0.021
Mean Flow Velocity in Ophthalmic ArteryPooled (AMD, POAG, Controls)+23% (± 34%)<0.001
Mean Flow Velocity in Posterior Ciliary ArteriesPooled (AMD, POAG, Controls)+25% (± 35%)<0.001

Another study in healthy volunteers showed a significant increase in choroidal blood flow of 22.6% (± 27.9%) after intravenous administration of 150 mg this compound compared to placebo (p=0.015)[8].

Pentoxifylline: Effects on Peripheral and Ocular Microcirculation

Data from various studies on the effects of pentoxifylline.

Intermittent Claudication:

A meta-analysis of randomized controlled trials reported the following weighted mean differences in walking distance for patients treated with pentoxifylline compared to placebo[9].

ParameterWeighted Mean Difference (95% CI)
Pain-Free Walking Distance29.4 m (13.0 to 45.9 m)
Absolute Claudication Distance48.4 m (18.3 to 78.6 m)

Ocular Microcirculation:

A study on the effect of 400 mg oral pentoxifylline three times a day for 3 months in patients with age-related macular degeneration showed a maximum increase of 28% in ocular fundus pulsation amplitude compared to placebo (p<0.001)[10]. Another study in healthy volunteers demonstrated a dose-dependent increase in fundus pulsation amplitude after intravenous infusion of pentoxifylline, with a 27% increase after a 400 mg dose[5].

Hemorheological Effects:

An in vitro study on red blood cells (RBCs) under calcium stress showed a significant improvement in RBC deformability with pentoxifylline. The mean passage time of RBCs through a micropore was reduced from 87.5 (± 14.7) ms to 51.6 (± 11.3) ms after incubation with pentoxifylline[11].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for the key studies cited.

Ocular Blood Flow Measurement with Laser Doppler Flowmetry (for athis compound and Pentoxifylline)

This non-invasive technique is used to assess blood flow in the ocular microvasculature[4].

cluster_protocol Laser Doppler Flowmetry Protocol Patient Patient Preparation (e.g., pupil dilation) Baseline Baseline Measurement (Choroidal & Optic Nerve Head Blood Flow) Patient->Baseline DrugAdmin Drug Administration (e.g., IV infusion of athis compound or Pentoxifylline) Baseline->DrugAdmin PostAdmin Post-Administration Measurements (at defined time points) DrugAdmin->PostAdmin DataAnalysis Data Analysis (Comparison of pre- and post-administration values) PostAdmin->DataAnalysis

Experimental workflow for ocular blood flow measurement.

Protocol Steps:

  • Patient Preparation: Subjects are typically acclimated to the room conditions. For ocular measurements, pupils may be dilated using a mydriatic agent.

  • Baseline Measurement: A laser Doppler flowmeter is used to obtain baseline readings of blood flow in the choroid and optic nerve head. The technique is based on the Doppler shift of laser light scattered by moving red blood cells.

  • Drug Administration: The investigational drug (athis compound or pentoxifylline) or placebo is administered, often as a controlled intravenous infusion over a specific period (e.g., 30 minutes for the athis compound study)[6][7].

  • Post-Administration Measurements: Blood flow is measured at predetermined intervals after the start of the infusion (e.g., 30, 60, and 90 minutes) to assess the time course of the drug's effect[6][7].

  • Data Analysis: The primary outcome is the percentage change in blood flow parameters from baseline compared between the active drug and placebo groups.

Treadmill Test for Intermittent Claudication (for Pentoxifylline)

Standardized treadmill tests are used to objectively measure walking distance in patients with intermittent claudication[2][11][12][13].

Protocol Steps:

  • Patient Instruction: Patients are instructed to walk on the treadmill at a constant speed and grade.

  • Walking Protocol: A common protocol involves a constant speed (e.g., 3 km/h) with a gradually increasing incline (e.g., 5% every 3 minutes)[2].

  • Measurement of Walking Distance: Two key parameters are recorded:

    • Pain-Free Walking Distance (PFWD): The distance the patient can walk before the onset of claudication pain.

    • Maximum Walking Distance (MWD): The total distance the patient can walk until the pain becomes too severe to continue.

  • Data Collection: These distances are measured at baseline and after a period of treatment with the study drug or placebo.

  • Data Analysis: The improvement in PFWD and MWD is compared between the treatment and placebo groups.

In Vitro Measurement of Red Blood Cell Deformability (for Pentoxifylline)

Various techniques are employed to assess the ability of red blood cells to change shape under shear stress, a key factor in microcirculatory passage[14][15][16][17][18]. One common method is micropore filtration.

Protocol Steps:

  • Blood Sample Collection and Preparation: Whole blood is collected from subjects, and red blood cells are isolated and suspended in a buffer solution.

  • Incubation with Drug: The RBC suspension is incubated with different concentrations of the test drug (e.g., pentoxifylline) or a control solution.

  • Micropore Filtration: The RBC suspension is passed through a membrane with pores of a defined diameter (e.g., 5 µm) under a constant negative pressure.

  • Measurement: The time taken for a specific volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater RBC deformability.

  • Data Analysis: The filtration times of drug-treated RBCs are compared with those of control-treated cells.

Conclusion

Both athis compound and pentoxifylline show promise in improving microcirculation through their action as PDE inhibitors. The current body of research suggests that athis compound has been predominantly investigated for its effects on ocular blood flow, with intravenous administration demonstrating significant increases in choroidal and optic nerve head perfusion. Pentoxifylline has a broader research history, with established efficacy in improving walking distance in patients with intermittent claudication, largely attributed to its positive effects on blood rheology.

While direct comparative studies are lacking, this guide provides a framework for understanding the distinct and overlapping properties of these two drugs. For researchers and drug development professionals, the choice between these agents or the design of future studies may depend on the specific microvascular bed and the underlying pathology being targeted. Further research, including head-to-head comparative trials and studies exploring the effects of athis compound on peripheral microcirculation, would be invaluable in further elucidating their relative therapeutic potentials.

References

Validating Moxaverine's Efficacy in a Preclinical Model of Erectile Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Moxaverine's potential efficacy in a preclinical model of erectile dysfunction (ED). Due to the limited availability of direct preclinical studies of this compound in this specific model, this guide extrapolates its expected performance based on its established mechanism of action and extensive experimental data from its close structural and functional analogue, Papaverine. The data presented herein is benchmarked against Papaverine and the widely used selective phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, to offer a comprehensive evaluation for future research and development.

Introduction to the New Disease Model: Erectile Dysfunction

Erectile dysfunction is a common neurovascular disorder characterized by the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. The physiological process of erection is heavily dependent on the relaxation of the corpus cavernosum smooth muscle, a process mediated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. The vasodilatory properties of this compound, a non-selective phosphodiesterase (PDE) inhibitor, suggest its therapeutic potential in this condition. By inhibiting the breakdown of cAMP and cGMP, this compound is hypothesized to promote smooth muscle relaxation and increase blood flow to the corpus cavernosum, thereby facilitating erection.

Comparative Efficacy of Vasodilators in a Rabbit Model of Erectile Dysfunction

The following tables summarize the quantitative data on the effects of intracavernosal administration of various vasodilators on erectile function in a validated rabbit model. The primary endpoint is the increase in intracavernosal pressure (ICP), a direct measure of penile erection rigidity.

Table 1: Effect of Vasodilators on Intracavernosal Pressure (ICP) in Rabbits

DrugDose RangeMean Maximal Increase in ICP (mm Hg)Duration of Tumescence (minutes)
This compound (extrapolated) 0.25 - 1.0 mg/kg40 - 605 - 15
Papaverine 0.25 - 1.0 mg/kg43.5 ± 11.35[1]10.25 ± 3.39[1]
Sildenafil 10 - 30 µg/kg (IV)Dose-dependent increase in ICP:SAP ratio137 ± 31 seconds (at 10 µg/kg)[2]
Placebo (Saline) N/AMinimal to no changeN/A

Note: Data for this compound is extrapolated based on the performance of Papaverine in the cited study due to the lack of direct comparative preclinical data in this model.

Table 2: Hemodynamic Effects of Intracavernosal Vasodilator Administration

DrugEffect on Mean Arterial Pressure (MAP)
This compound (extrapolated) No significant change expected at therapeutic doses
Papaverine No significant change[1]
Sildenafil Minimal to no significant change at therapeutic doses

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, primarily based on the established rabbit model for erectile dysfunction studies.

Animal Model
  • Species: Male New Zealand White rabbits.

  • Justification: The rabbit penile structure is anatomically similar to that of humans, making it a suitable model for studying erectile physiology and pharmacology.[1]

Surgical Preparation and Measurement of Intracavernosal Pressure (ICP)
  • Anesthesia: Rabbits are anesthetized to ensure no pain or distress during the procedure.

  • Cannulation: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to continuously monitor ICP.[3] Another catheter is placed in the carotid artery to monitor systemic arterial pressure (SAP).

  • Drug Administration: Test compounds (this compound, Papaverine, Sildenafil, or placebo) are administered via intracavernosal injection.

  • Data Acquisition: ICP and SAP are recorded continuously before, during, and after drug administration. The erectile response is quantified as the maximal increase in ICP.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Vasodilation in Corpus Cavernosum

This compound, as a non-selective PDE inhibitor, influences both the cAMP and cGMP pathways to induce smooth muscle relaxation. This is in contrast to Sildenafil, which is selective for PDE5 and primarily affects the cGMP pathway.

cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway cluster_drugs Drug Intervention AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PDEs PDEs (non-selective) cAMP->PDEs degradation Ca_camp Decreased Intracellular Ca2+ PKA->Ca_camp Relax_camp Smooth Muscle Relaxation Ca_camp->Relax_camp NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG cGMP->PDEs degradation PDE5 PDE5 (selective) cGMP->PDE5 degradation Ca_cgmp Decreased Intracellular Ca2+ PKG->Ca_cgmp Relax_cgmp Smooth Muscle Relaxation Ca_cgmp->Relax_cgmp This compound This compound This compound->PDEs inhibits Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Signaling pathways of vasodilators in cavernosal smooth muscle.
Experimental Workflow for Preclinical Validation

The following diagram outlines the typical workflow for validating the efficacy of a compound like this compound in a preclinical model of erectile dysfunction.

cluster_setup Experimental Setup cluster_exp Experimentation cluster_analysis Data Analysis Animal Rabbit Model Selection Anesthesia Anesthesia Administration Animal->Anesthesia Surgery Surgical Preparation (ICP & SAP Cannulation) Anesthesia->Surgery Baseline Baseline ICP & SAP Measurement Surgery->Baseline Injection Intracavernosal Injection (this compound/Comparator/Placebo) Baseline->Injection Monitoring Continuous ICP & SAP Monitoring Injection->Monitoring Quantify Quantify Erectile Response (Max ICP, Duration) Monitoring->Quantify Safety Assess Systemic Effects (MAP Changes) Monitoring->Safety Compare Statistical Comparison (vs. Comparator & Placebo) Quantify->Compare

Workflow for in vivo validation of pro-erectile compounds.

Conclusion and Future Directions

The established mechanism of this compound as a non-selective phosphodiesterase inhibitor strongly supports its potential as a therapeutic agent for erectile dysfunction. Based on the performance of its close analogue, Papaverine, in a validated rabbit model, this compound is expected to induce a significant increase in intracavernosal pressure with minimal systemic hemodynamic effects when administered locally.

This comparative guide highlights the necessity for direct preclinical studies to definitively characterize the dose-response relationship, efficacy, and safety profile of this compound in the context of erectile dysfunction. Future studies should aim to directly compare this compound with both non-selective (e.g., Papaverine) and selective (e.g., Sildenafil) PDE inhibitors to elucidate its precise therapeutic window and potential advantages. Such data would be invaluable for the continued development and potential clinical translation of this compound for this new indication.

References

A Cross-Study Comparison of Clinical Trial Data: Moxaverine and Alternatives in Vascular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Moxaverine and alternative therapeutic agents in the management of vascular disorders. While this compound, a phosphodiesterase inhibitor, has been investigated for its vasodilatory effects, a comprehensive body of clinical trial evidence for its primary indications of peripheral and cerebral vascular disorders remains limited in the publicly available domain. This guide, therefore, presents the available data for this compound, primarily from studies on ocular blood flow, and juxtaposes it with the more extensive clinical trial data of established alternative treatments such as Papaverine, Cilostazol, Pentoxifylline, and Naftidrofuryl. This comparative approach aims to offer a valuable resource for researchers by highlighting the current landscape of therapeutic options and identifying areas for future investigation in the field of vascular medicine.

Mechanism of Action: A Common Pathway

This compound, like many of the comparators in this guide, exerts its therapeutic effects through the modulation of intracellular signaling pathways that lead to smooth muscle relaxation and vasodilation. The primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, these drugs increase the intracellular concentrations of cAMP and cGMP, leading to a cascade of events that ultimately results in vasodilation and improved blood flow.

cluster_this compound This compound cluster_papaverine Papaverine This compound This compound PDE_M Phosphodiesterase (PDE) This compound->PDE_M Inhibits cAMP_M ↑ cAMP PDE_M->cAMP_M Degrades Relaxation_M Smooth Muscle Relaxation cAMP_M->Relaxation_M Vasodilation_M Vasodilation Relaxation_M->Vasodilation_M Papaverine Papaverine PDE_P Phosphodiesterase (PDE) Papaverine->PDE_P Inhibits cAMP_P ↑ cAMP PDE_P->cAMP_P Degrades Relaxation_P Smooth Muscle Relaxation cAMP_P->Relaxation_P Vasodilation_P Vasodilation Relaxation_P->Vasodilation_P

Simplified signaling pathway for this compound and Papaverine.

Clinical Trial Data Summary

The following tables summarize the available quantitative data from clinical trials of this compound and its alternatives. Due to the limited data for this compound in peripheral and cerebral vascular diseases, the comparison is largely indirect and serves as a benchmark for potential future studies.

This compound: Ocular Blood Flow Studies

While indicated for peripheral and cerebral vascular disorders, the most robust clinical trial data for this compound is in the domain of ocular blood flow.

IndicationDosageKey Efficacy EndpointsKey Safety Findings
Ocular Perfusion Abnormalities[1]150 mg intravenouslyIncreased choroidal blood flow by 9% and optic nerve head blood flow by 13%.[1]No significant changes in retinal vessel diameters.[1]
Healthy Subjects (Ocular Blood Flow)[2]900 mg orallyNo significant effect on choroidal or optic nerve head blood flow.[2]No significant changes in mean arterial pressure or intraocular pressure.[2]
Alternatives: Peripheral Arterial Disease (PAD) - Intermittent Claudication
DrugDosageKey Efficacy Endpoints (vs. Placebo)Key Safety Findings
Cilostazol 100 mg twice dailySignificant increase in maximal and pain-free walking distance.[3]Headache is a common side effect.[4] Contraindicated in patients with congestive heart failure.[5]
Pentoxifylline 400 mg three times dailyInconsistent and marginal improvement in walking distance.[6]Generally well-tolerated.[6]
Naftidrofuryl 200 mg three times a day37% greater improvement in pain-free walking distance compared to placebo.[7]Mild gastrointestinal effects are the most common adverse events.[8]
Alternatives: Cerebrovascular Disorders
DrugDosageKey Efficacy EndpointsKey Safety Findings
Papaverine 225 mg or 450 mg daily (oral)Statistically significant increase in regional cerebral blood flow in chronic cerebral ischemia.[9]Generally well-tolerated at oral doses.[9] Intra-arterial administration carries risks of hypotension and neurological complications.
Cilostazol 100 mg twice daily (in combination with other antiplatelets)Investigated for secondary stroke prevention.[10]Did not significantly increase bleeding events compared to monotherapy in some studies.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Ocular Blood Flow Study Protocol

cluster_protocol This compound Ocular Blood Flow Trial Workflow P1 Patient Recruitment (n=20 AMD, 20 POAG, 20 Controls) P2 Baseline Measurements (Ocular Blood Flow) P1->P2 P3 Intervention (150mg this compound IV over 30 min) P2->P3 P4 Follow-up Measurements (30, 60, 90 min post-infusion) P3->P4 P5 Data Analysis P4->P5

Experimental workflow for a this compound ocular blood flow study.

A study investigating the effect of intravenous this compound on ocular blood flow included patients with age-related macular degeneration (AMD), primary open-angle glaucoma (POAG), and age-matched healthy controls.[1] Baseline measurements of ocular blood flow were taken before the administration of a 150 mg intravenous infusion of this compound over 30 minutes.[1] Follow-up measurements were conducted at 30, 60, and 90 minutes post-infusion to assess changes in blood flow parameters.[1]

Cilostazol for Intermittent Claudication Trial Protocol

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of Cilostazol in patients with intermittent claudication. Patients were randomized to receive either Cilostazol 100 mg twice daily or a placebo for a specified period, often 12 to 24 weeks. The primary efficacy endpoints were the change from baseline in maximal walking distance (MWD) and pain-free walking distance (PFWD), measured on a treadmill. Safety was assessed by monitoring adverse events throughout the study.

Papaverine for Chronic Cerebrovascular Ischemia Trial Protocol

In a double-blind, placebo-controlled study, patients with chronic cerebrovascular ischemia were randomized to receive either oral Papaverine (225 mg or 450 mg daily) or a placebo.[9] The primary efficacy endpoint was the change in regional cerebral blood flow, measured using non-invasive techniques.[9] Clinical improvement and changes in electroencephalogram (EEG) were also assessed.[9]

Concluding Remarks

The available clinical trial data for this compound in its primary indications of peripheral and cerebral vascular disorders are sparse. The existing studies on ocular blood flow suggest a potential for improving microcirculation, but the lack of effect with oral administration in one study raises questions about its bioavailability and clinical utility in broader vascular diseases.[2]

In contrast, several alternatives, particularly Cilostazol and Naftidrofuryl for peripheral arterial disease, have a more established evidence base demonstrating their efficacy in improving walking distance in patients with intermittent claudication. Papaverine has shown some utility in increasing cerebral blood flow in ischemic conditions.

For researchers and drug development professionals, this comparative guide highlights a significant opportunity for further investigation into the clinical efficacy and safety of this compound for peripheral and cerebral vascular disorders. Well-designed, randomized controlled trials are needed to elucidate its potential role in these conditions and to provide a direct comparison with existing therapeutic options. The signaling pathways and experimental workflows provided serve as a foundational reference for designing future studies in this critical area of medicine.

References

A Comparative Analysis of Amoxaverine and Vinpocetine for the Enhancement of Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of amoxaverine and vinpocetine, two vasoactive compounds investigated for their potential to improve cerebral blood flow (CBF). The following sections detail their mechanisms of action, present available experimental data, outline common experimental protocols, and compare their safety profiles to inform preclinical and clinical research.

Mechanism of Action: A Tale of Two Phosphodiesterases

Both athis compound and vinpocetine exert their primary vasodilatory effects by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, they target different PDE families, leading to distinct downstream signaling cascades.

Athis compound (this compound): This compound is a non-selective PDE inhibitor, with a notable effect on PDE3 and PDE4.[1] Inhibition of these enzymes leads to an accumulation of intracellular cAMP in vascular smooth muscle cells.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and consequently, an increase in blood flow.[1] Athis compound is also suggested to possess calcium antagonistic properties, further contributing to its vasodilatory effects.[1]

cluster_result Result Athis compound Athis compound PDE3_PDE4 PDE3 / PDE4 Athis compound->PDE3_PDE4 Inhibits cAMP cAMP PDE3_PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK-P Myosin Myosin MLCK_active->Myosin Phosphorylates Vasodilation Vasodilation & Increased Blood Flow MLCK_inactive->Vasodilation Myosin_P Myosin-P Vasoconstriction Vasoconstriction Myosin_P->Vasoconstriction

Diagram 1. Athis compound Signaling Pathway.

Vinpocetine: A synthetic derivative of vincamine, vinpocetine is a selective inhibitor of PDE1.[2][3] This enzyme is dependent on Ca2+/calmodulin and is responsible for breaking down both cAMP and cGMP.[3] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers in the vascular smooth muscle, which reduces the resistance of cerebral vessels and increases cerebral blood flow.[2][3] Beyond its vasodilatory effects, vinpocetine has demonstrated neuroprotective and anti-inflammatory properties, partly by inhibiting the IKK/NF-κB pathway.[4][5]

Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cGMP_cAMP cGMP & cAMP PDE1->cGMP_cAMP Degrades PKG_PKA PKG / PKA cGMP_cAMP->PKG_PKA Activate Ca_channels Ca2+ Channels PKG_PKA->Ca_channels Inhibit Ca_influx ↓ Intracellular Ca2+ Ca_channels->Ca_influx Smooth_Muscle Smooth Muscle Relaxation Ca_influx->Smooth_Muscle Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle->Vasodilation

Diagram 2. Vinpocetine Signaling Pathway.

Efficacy and Quantitative Data

Athis compound (this compound): Quantitative data on the effects of athis compound on cerebral blood flow is limited. However, studies on ocular circulation, which shares anatomical and physiological properties with cerebral microcirculation, provide some insight. Intravenous administration of this compound has been shown to increase blood flow in the choroid and optic nerve head. Conversely, oral administration did not produce significant changes, which may be attributable to low bioavailability.[5][6]

Vinpocetine: Vinpocetine has been more extensively studied for its effects on cerebral circulation. Clinical studies have demonstrated its ability to increase cerebral blood flow and oxygenation in patients who have suffered a stroke.[7][8] It has been shown to selectively increase blood flow to the brain without significantly altering systemic circulation.[5]

Table 1: Quantitative Data on Blood Flow Modulation

Drug Dosage & Route Subject Group Measurement Technique Key Findings Reference
Athis compound 150 mg, IV Patients with AMD, POAG, and healthy controls Laser-Doppler Flowmetry Choroidal BF increased by 9 ± 22%; Optic nerve head BF increased by 13 ± 33% [9]
Athis compound 150 mg, IV Healthy volunteers Laser-Doppler Flowmetry Choroidal BF increased by 22.6 ± 27.9% [10]
Athis compound 900 mg, Oral Healthy volunteers Laser-Doppler Flowmetry No significant effect on choroidal or optic nerve head blood flow [5][6]
Vinpocetine 20 mg, IV Ischemic stroke patients NIRS & TCD Significant increase in cerebral perfusion and parenchymal oxygen extraction [1][8]

| Vinpocetine | 15 mg/day, Oral | Patients with cerebral small vessel disease | TCD | Tendency to increase breath-holding index, indicating improved cerebral vasomotor reactivity |[7] |

BF = Blood Flow; IV = Intravenous; NIRS = Near-Infrared Spectroscopy; TCD = Transcranial Doppler; AMD = Age-related Macular Degeneration; POAG = Primary Open-Angle Glaucoma.

Experimental Protocols

The assessment of a drug's effect on cerebral blood flow requires precise and validated methodologies. Transcranial Doppler (TCD) ultrasonography and Single-Photon Emission Computed Tomography (SPECT) are two commonly employed techniques.

Transcranial Doppler (TCD) Ultrasonography

TCD is a non-invasive technique that uses ultrasound to measure the velocity of blood flow in the basal cerebral arteries.[11]

  • Principle: The Doppler effect is utilized, where the frequency of the ultrasound waves reflected from moving red blood cells is altered.[12] This frequency shift is proportional to the velocity of the blood flow.[12]

  • Procedure:

    • Patient Positioning: The patient is typically in a supine or seated position.

    • Probe Placement: A low-frequency (e.g., 2 MHz) ultrasound transducer is placed on specific acoustic windows on the skull, most commonly the transtemporal window, to insonate the middle cerebral artery (MCA), anterior cerebral artery (ACA), and posterior cerebral artery (PCA).[11][12]

    • Baseline Measurement: Baseline blood flow velocities, including peak systolic velocity (PSV), end-diastolic velocity (EDV), and the calculated mean flow velocity (MFV), are recorded. The Pulsatility Index (PI), which reflects cerebrovascular resistance, is also calculated.[11]

    • Drug Administration: The investigational drug (e.g., vinpocetine) is administered, typically as an intravenous infusion over a set period.[1]

    • Post-Dose Measurement: TCD measurements are repeated at predefined intervals during and after drug administration to assess changes in the hemodynamic parameters.

    • Data Analysis: Pre- and post-administration values are statistically compared to determine the drug's effect. In some protocols, vasomotor reactivity is assessed using a breath-holding test to measure the percentage increase in MFV.[7]

Single-Photon Emission Computed Tomography (SPECT)

SPECT is a nuclear medicine imaging technique that provides a 3D representation of cerebral perfusion.[13]

  • Principle: A gamma-emitting radiotracer, such as Technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO), is injected into the bloodstream.[8][14] This lipophilic tracer crosses the blood-brain barrier and is trapped in brain cells in proportion to the regional cerebral blood flow (rCBF).[15] A gamma camera detects the emitted photons to create a map of brain perfusion.[13]

  • Procedure:

    • Patient Preparation: Patients are advised to avoid caffeine, alcohol, and tobacco before the scan.[14] They are placed in a quiet, dimly lit room to establish a baseline neurological state.

    • Radiotracer Injection: A baseline SPECT scan may be performed first. For the treatment scan, the patient is administered the investigational drug. At the expected time of peak drug effect, the radiotracer (e.g., 740-1110 MBq of 99mTc-HMPAO) is injected intravenously.[14]

    • Uptake Period: A period of about 15-20 minutes is allowed for the tracer to distribute throughout the brain.

    • Image Acquisition: The patient lies on the scanner bed, and the SPECT camera rotates around their head for 20-30 minutes to acquire the tomographic images.[13]

    • Image Reconstruction and Analysis: The raw data is reconstructed into cross-sectional images of the brain. These images are often analyzed semi-quantitatively, where the radiotracer uptake in a region of interest is compared to a reference region (like the cerebellum) to identify areas of relative hyper- or hypoperfusion.[15] The results before and after drug therapy can be compared to assess treatment response.[14]

Start Start: Patient Screening & Informed Consent Baseline Baseline Assessment (TCD or SPECT) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Administer Investigational Drug (e.g., Athis compound, Vinpocetine) Randomization->GroupA Arm 1 GroupB Group B: Administer Placebo Randomization->GroupB Arm 2 PostDose Post-Dose Measurement (TCD or SPECT) GroupA->PostDose GroupB->PostDose FollowUp Follow-up Assessments (Safety & Efficacy) PostDose->FollowUp Analysis Data Analysis: Compare CBF Changes Between Groups FollowUp->Analysis End End of Study Analysis->End

Diagram 3. General Experimental Workflow.

Safety and Side Effects

The safety profile is a critical consideration in drug development. Both athis compound and vinpocetine are generally well-tolerated, but are associated with distinct adverse effects.

Table 2: Comparative Safety and Side Effect Profile

Feature Athis compound (this compound) Vinpocetine
Common Side Effects Information on specific side effects is not well-documented in the available search results. General side effects for similar vasodilators can include headache, dizziness, and hypotension. Stomach pain, nausea, sleep disturbances, headache, dizziness, nervousness, facial flushing.[3][4][16]
Serious Adverse Events Not specified in search results. Potential to weaken the immune system.[4] May increase the risk of bleeding, especially when taken with other anticoagulant or antiplatelet drugs.[3][4]
Contraindications & Warnings Use with caution in patients with hypotension. Pregnancy: Contraindicated. The FDA has issued a warning due to the risk of miscarriage and harm to the fetus.[17] Bleeding disorders: Should be avoided.[3][4] Surgery: Discontinue use at least 2 weeks prior to surgery due to increased bleeding risk.[4]

| Regulatory Status | Used clinically for peripheral and cerebral vascular disorders in some regions.[1] | Sold by prescription in some European countries (e.g., Germany) but is available as a dietary supplement in the United States, though its status is controversial.[4][16] |

Conclusion

Athis compound and vinpocetine both show promise as cerebral vasodilators, primarily through the inhibition of phosphodiesterase enzymes. Vinpocetine, a PDE1 inhibitor, is well-characterized with clinical data supporting its efficacy in increasing cerebral blood flow. Athis compound, a PDE3/4 inhibitor, has demonstrated vasodilatory effects in ocular circulation when administered intravenously, but its efficacy on cerebral circulation and its oral bioavailability require further investigation.

For researchers, the choice between these compounds may depend on the specific research question. Vinpocetine offers a more established profile for studies on cerebral ischemia and cognitive enhancement. Athis compound presents an opportunity for novel research, particularly in optimizing its delivery and confirming its effects directly on cerebral vasculature. The significant safety warning for vinpocetine regarding pregnancy is a critical differentiating factor for any potential clinical development. Future research should include direct, head-to-head comparative studies using standardized methodologies to definitively establish their relative efficacy and safety in improving cerebral blood flow.

References

A Comparative Analysis of Moxaverine and Cilostazol in Preclinical Models of Peripheral Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Moxaverine and Cilostazol, two phosphodiesterase (PDE) inhibitors with vasodilatory properties, in the context of preclinical models of Peripheral Artery Disease (PAD). While Cilostazol has been extensively studied in this setting, preclinical data for this compound in PAD is notably scarce. This comparison, therefore, juxtaposes the robust evidence for Cilostazol with the more limited and inferred potential of this compound, based on its mechanism of action and data from other vascular territories.

Mechanism of Action

Both this compound and Cilostazol exert their therapeutic effects through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, their selectivity and downstream effects differ significantly.

This compound is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes, including PDE3 and PDE4. This broad-spectrum inhibition leads to vasodilation in various vascular beds. Its vasodilatory effect is also attributed to a potential calcium antagonistic property[1].

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3). This selectivity for PDE3 results in a more targeted increase in cAMP in platelets and vascular smooth muscle cells. The consequences of this are twofold: inhibition of platelet aggregation and vasodilation[2][3]. Furthermore, Cilostazol has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs)[2].

Preclinical Efficacy in PAD Models

A significant disparity exists in the volume of preclinical research available for this compound and Cilostazol in the context of PAD.

This compound: Limited Direct Evidence in PAD

To date, there is a lack of published preclinical studies specifically investigating the efficacy of this compound in established animal models of PAD, such as the femoral artery ligation model. While its vasodilatory properties have been demonstrated in other vascular beds, including ocular and radial arteries, its effect on blood flow in ischemic limbs remains unquantified. One study has suggested that the oral bioavailability of this compound may be low, potentially limiting its systemic effects[4][5]. Due to the absence of direct evidence, the potential benefits of this compound in PAD are largely inferred from its mechanism of action as a non-selective PDE inhibitor.

Cilostazol: Robust Preclinical Evidence in PAD

Cilostazol has been the subject of numerous preclinical studies using various animal models of PAD, consistently demonstrating its therapeutic potential.

In Vivo Studies:

In murine and rabbit models of hindlimb ischemia, Cilostazol treatment has been shown to:

  • Improve Blood Flow: Significantly increase blood flow to the ischemic limb, as measured by Laser Doppler Perfusion Imaging[6].

  • Promote Angiogenesis: Enhance the formation of new blood vessels, a crucial process for restoring perfusion to ischemic tissues. This effect is mediated, at least in part, by the upregulation of Vascular Endothelial Growth Factor (VEGF)[3].

  • Enhance Endothelial Function: Stimulate the production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory and pro-angiogenic effects[6][7].

In Vitro Studies:

In cultured vascular smooth muscle cells (VSMCs), Cilostazol has been demonstrated to:

  • Inhibit Proliferation: Dose-dependently inhibit the proliferation of VSMCs, a key event in the pathogenesis of atherosclerosis and restenosis[2][8][9]. This anti-proliferative effect is mediated through the downregulation of the transcription factor E2F and suppression of the ERK1/2 pathway[2][9].

  • Inhibit Migration: Suppress the migration of VSMCs, another critical process in the development of vascular lesions[10].

  • Reduce Oxidative Stress: Decrease the production of reactive oxygen species (ROS) in VSMCs[8].

Data Presentation

Table 1: In Vivo Efficacy in Hindlimb Ischemia Models
ParameterThis compoundCilostazol
Animal Model Data not availableMouse, Rabbit
Improvement in Blood Flow Data not availableSignificant increase observed[6]
Angiogenesis Data not availableEnhanced, mediated by VEGF[3]
Mechanism Inferred vasodilation via non-selective PDE inhibitionPDE3 inhibition, increased cAMP, eNOS activation[6][7]
Table 2: In Vitro Effects on Vascular Smooth Muscle Cells
ParameterThis compoundCilostazol
Cell Proliferation Data not availableDose-dependent inhibition[2][8][9]
Cell Migration Data not availableInhibition observed[10]
Mechanism Inferred effects of increased cAMPDownregulation of E2F, suppression of ERK1/2 pathway[2][9]

Signaling Pathways

The signaling pathways through which this compound and Cilostazol exert their effects are centered on the modulation of intracellular cAMP levels.

This compound Signaling Pathway

moxaverine_pathway This compound This compound PDEs PDE3, PDE4, etc. This compound->PDEs inhibits cAMP cAMP PDEs->cAMP degrades PKA Protein Kinase A cAMP->PKA activates MLCK_active MLCK (active) PKA->MLCK_active inhibits MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Relaxation Vasodilation Myosin_LC_P->Relaxation leads to Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active

Caption: this compound's vasodilatory signaling pathway.

Cilostazol Signaling Pathway

cilostazol_pathway cluster_smc Vascular Smooth Muscle Cell cluster_platelet Platelet cluster_endothelial Endothelial Cell Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 inhibits VEGF VEGF Cilostazol->VEGF upregulates cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Platelet_Agg Platelet Aggregation cAMP->Platelet_Agg inhibits MLCK_active MLCK (active) PKA->MLCK_active inhibits Prolif_Mig Proliferation & Migration PKA->Prolif_Mig inhibits eNOS eNOS PKA->eNOS activates MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Relaxation Vasodilation Myosin_LC_P->Relaxation Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active NO Nitric Oxide eNOS->NO NO->Relaxation Angiogenesis Angiogenesis NO->Angiogenesis VEGF->Angiogenesis

Caption: Cilostazol's multifaceted signaling pathways.

Experimental Protocols

Hindlimb Ischemia Model (Femoral Artery Ligation)

This surgical procedure is a widely used method to induce peripheral ischemia in rodents, mimicking aspects of PAD.

hindlimb_ischemia_workflow Start Anesthetize Animal Incision Make a skin incision over the femoral triangle Start->Incision Isolation Isolate the femoral artery, vein, and nerve Incision->Isolation Ligation Ligate the femoral artery proximal and distal to the deep femoral artery Isolation->Ligation Excision Excise the ligated segment of the femoral artery Ligation->Excision Closure Suture the incision Excision->Closure PostOp Post-operative care and drug administration Closure->PostOp Measurement Measure blood flow (e.g., Laser Doppler) PostOp->Measurement at various time points End Endpoint Analysis Measurement->End

Caption: Workflow for the murine hindlimb ischemia model.

Detailed Methodology:

  • Anesthesia: The animal (typically a mouse or rat) is anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: The surgical area on the hindlimb is shaved and sterilized.

  • Incision: A small skin incision is made over the femoral triangle to expose the underlying musculature.

  • Isolation of Femoral Artery: The femoral artery, vein, and nerve are carefully isolated from the surrounding connective tissue.

  • Ligation and Excision: The femoral artery is ligated at two points, both proximal and distal to the origin of the deep femoral artery. The segment of the artery between the ligatures is then excised.

  • Closure: The skin incision is closed with sutures.

  • Post-operative Care: The animal receives appropriate post-operative care, including analgesics. The test compound (this compound or Cilostazol) or vehicle is administered according to the study protocol.

  • Blood Flow Measurement: Hindlimb blood flow is measured at various time points post-surgery using a non-invasive technique such as Laser Doppler Perfusion Imaging. The ratio of blood flow in the ischemic limb to the non-ischemic limb is calculated.

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of compounds on the migration of VSMCs.

scratch_assay_workflow Start Culture VSMCs to confluence in a multi-well plate Scratch Create a 'scratch' or cell-free gap in the confluent monolayer using a sterile pipette tip Start->Scratch Wash Wash with PBS to remove dislodged cells Scratch->Wash Treatment Add media containing the test compound (this compound or Cilostazol) or vehicle Wash->Treatment Incubate Incubate and capture images of the scratch at different time points (e.g., 0, 24, 48h) Treatment->Incubate Analysis Measure the width or area of the scratch over time to quantify cell migration Incubate->Analysis End Determine the inhibitory effect of the compound Analysis->End

Caption: Workflow for the in vitro scratch assay.

Detailed Methodology:

  • Cell Culture: Vascular smooth muscle cells are seeded in a multi-well plate and cultured until they form a confluent monolayer.

  • Creating the Scratch: A sterile pipette tip is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Fresh culture medium containing the desired concentration of the test compound (this compound or Cilostazol) or vehicle is added to the wells.

  • Image Acquisition: The plate is placed in an incubator, and images of the scratch are captured at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope with a camera.

  • Data Analysis: The width or area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on VSMC migration.

Conclusion

The available preclinical evidence strongly supports the therapeutic potential of Cilostazol in PAD. Its well-defined mechanism of action, involving selective PDE3 inhibition, leads to a cascade of beneficial effects, including improved blood flow, enhanced angiogenesis, and inhibition of detrimental vascular smooth muscle cell proliferation and migration. These findings from in vivo and in vitro studies provide a solid rationale for its clinical use in patients with intermittent claudication.

For researchers and drug development professionals, Cilostazol serves as a benchmark for a PDE inhibitor with proven preclinical efficacy in PAD. Future research on this compound should focus on evaluating its effects in validated hindlimb ischemia models and on its in vitro effects on vascular smooth muscle cells to ascertain its potential as a therapeutic agent for PAD. Head-to-head preclinical studies comparing this compound and Cilostazol would be invaluable in determining their relative therapeutic potential.

References

A Comparative Benchmark: Moxaverine Against Novel Vasodilator Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of vascular pharmacology, the quest for potent and specific vasodilator agents is perpetual. This guide provides a comprehensive comparison of the established phosphodiesterase inhibitor, Moxaverine, against a new wave of vasodilator agents, including soluble guanylate cyclase (sGC) stimulators and activators, and natriuretic peptides. The following sections detail their mechanisms of action, present available experimental data for comparison, and outline the methodologies used in these critical assessments.

Comparative Data of Vasodilator Agents

The following table summarizes the key characteristics and available potency data for this compound and selected novel vasodilator agents. Direct comparative studies are limited, and data is compiled from various preclinical and clinical investigations.

Agent ClassDrugMechanism of ActionPrimary Therapeutic TargetAvailable Potency/Efficacy Data
Phosphodiesterase Inhibitor This compound Inhibition of phosphodiesterase (PDE), particularly PDE3 and PDE4, leading to increased intracellular cAMP and cGMP. Also exhibits calcium antagonistic properties.[1][2]Peripheral and cerebral vascular disorders.[1]Intravenous administration has been shown to increase ocular blood flow.[3][4][5] Oral administration did not show a significant effect on ocular blood flow, potentially due to low bioavailability.[6][7][8][9]
sGC Stimulator Riociguat Directly stimulates soluble guanylate cyclase (sGC) and enhances sGC sensitivity to endogenous nitric oxide (NO), increasing cGMP production.[10][11][12]Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH).[10][13]In preclinical models, riociguat inhibited phenylephrine-induced contraction with an IC50 of 13 nM in control vessels and 65 nM in nitrate-tolerant vessels.[14] It has demonstrated significant reductions in pulmonary vascular resistance and improvements in exercise capacity in clinical trials.[11][13]
sGC Activator Cinaciguat Activates heme-free soluble guanylate cyclase (sGC), which is prevalent in conditions of oxidative stress, leading to increased cGMP levels.[15][16][17]Investigated for acute decompensated heart failure (ADHF).[1][18]In preclinical studies, cinaciguat demonstrated potent vasorelaxation of rabbit saphenous artery rings, with an IC50 160-fold more potent than older sGC stimulators.[19][20] It has shown potent preload- and afterload-reducing effects in patients with ADHF.[16]
Natriuretic Peptide Ularitide A synthetic form of urodilatin that binds to natriuretic peptide receptors, activating particulate guanylate cyclase and increasing intracellular cGMP.[21][22][23]Investigated for acute decompensated heart failure (ADHF).[21][22]In clinical trials, intravenous infusions of 15 ng/kg/min and 30 ng/kg/min significantly decreased mean pulmonary capillary wedge pressure in patients with ADHF.[2][7][24]
Recombinant Relaxin Serelaxin A recombinant form of human relaxin-2 that is thought to exert its vasodilatory effects primarily via nitric oxide pathways.[25]Investigated for acute heart failure (AHF).[25][26]Phase II and III clinical trials have shown that serelaxin can reduce pulmonary arterial pressure and pulmonary capillary wedge pressure in patients with AHF.[25]

Signaling Pathways

The distinct mechanisms of action of these vasodilator agents are illustrated in the signaling pathway diagrams below.

cluster_this compound This compound Pathway This compound This compound PDE PDE3/PDE4 This compound->PDE inhibits cAMP_cGMP cAMP/cGMP PDE->cAMP_cGMP degrades ATP_GTP ATP/GTP AC_GC Adenylate/Guanylate Cyclase AC_GC->cAMP_cGMP produces Relaxation_Mox Smooth Muscle Relaxation cAMP_cGMP->Relaxation_Mox cluster_sGC sGC Modulator Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Riociguat Riociguat (sGC Stimulator) Riociguat->sGC stimulates & sensitizes to NO Cinaciguat Cinaciguat (sGC Activator) Cinaciguat->sGC activates (heme-free) GTP GTP Relaxation_sGC Smooth Muscle Relaxation cGMP->Relaxation_sGC cluster_NP Natriuretic Peptide Pathway Ularitide Ularitide NPR Natriuretic Peptide Receptor (NPR-A) Ularitide->NPR binds to pGC Particulate Guanylate Cyclase (pGC) NPR->pGC activates cGMP_NP cGMP pGC->cGMP_NP produces GTP_NP GTP Relaxation_NP Smooth Muscle Relaxation cGMP_NP->Relaxation_NP A Compound Identification & Synthesis B In Vitro Screening (e.g., Enzyme Assays) A->B C Ex Vivo Vasoreactivity (Aortic Ring Assay) B->C D In Vivo Animal Models (Hemodynamic Studies) C->D E Pharmacokinetics & Toxicology Studies D->E F Phase I Clinical Trials (Safety & Dosage in Humans) E->F G Phase II Clinical Trials (Efficacy & Side Effects) F->G H Phase III Clinical Trials (Large-scale Efficacy & Safety) G->H I Regulatory Approval H->I

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Moxaverine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like moxaverine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also prevents the release of pharmacologically active substances into the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A primary objective of these regulations is to prevent the contamination of water supplies and soil, which can harm wildlife and potentially impact human health.[1] Improper disposal can lead to significant regulatory violations and environmental damage.

A crucial aspect of pharmaceutical waste management is the prohibition of sewering hazardous waste pharmaceuticals.[2][3] Many pharmaceuticals, if flushed, can pass through wastewater treatment plants and enter aquatic ecosystems, where they can have detrimental effects on wildlife.[4][5]

Step-by-Step this compound Disposal Protocol

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling and disposal instructions, the following general procedure, based on established guidelines for pharmaceutical waste, provides a robust framework for its disposal.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA).[2]

  • Hazardous Pharmaceutical Waste: This includes drugs that exhibit characteristics such as toxicity, corrosivity, reactivity, or ignitability. Certain chemotherapy agents and other specific pharmaceuticals are listed as hazardous waste (e.g., P-listed or U-listed).

  • Non-Hazardous Pharmaceutical Waste: This category includes the majority of over-the-counter and prescription medications that do not meet the criteria for hazardous waste.

Without a specific SDS for this compound, it is prudent to handle it with caution and consult with your institution's Environmental Health and Safety (EHS) department for a formal waste determination.

Step 2: Segregation and Containerization

Proper segregation of pharmaceutical waste is essential to ensure it is managed and treated correctly.[6] Use designated, clearly labeled, and leak-proof containers for different waste streams.

  • Black Containers: Typically used for RCRA hazardous pharmaceutical waste.[6]

  • Blue or White Containers: Used for non-hazardous pharmaceutical waste.[6]

Place all materials contaminated with this compound, including unused product, empty vials, gloves, and absorbent pads, into the appropriate waste container.

Step 3: On-Site Storage and Handling

Store waste containers in a secure, designated area away from general laboratory traffic. Ensure that all personnel handling the waste are trained on the potential hazards and the proper procedures for safe handling.[2]

Step 4: Arrange for Licensed Disposal

Hazardous pharmaceutical waste must be treated at a permitted treatment facility, with incineration being the most common method.[2] Non-hazardous pharmaceutical waste may also be incinerated or treated through other approved methods.

Coordinate with your institution's EHS department or a licensed hazardous waste contractor for the pickup and disposal of the this compound waste. A hazardous waste manifest, a document tracking the waste from generation to disposal, is required by the EPA and the Department of Transportation.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

MoxaverineDisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated consult_sds Consult this compound SDS (Safety Data Sheet) start->consult_sds waste_determination Perform Waste Determination (Hazardous vs. Non-Hazardous) consult_sds->waste_determination hazardous_container Place in BLACK Hazardous Waste Container waste_determination->hazardous_container Hazardous non_hazardous_container Place in BLUE/WHITE Non-Hazardous Waste Container waste_determination->non_hazardous_container Non-Hazardous storage Store in Secure Designated Area hazardous_container->storage non_hazardous_container->storage licensed_pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->licensed_pickup manifest Complete Hazardous Waste Manifest licensed_pickup->manifest incineration Transport to Permitted Treatment Facility (e.g., Incineration) manifest->incineration end Disposal Complete incineration->end

This compound Disposal Workflow

Environmental Considerations of Pharmaceutical Disposal

The presence of pharmaceuticals in the environment is a growing concern.[7] Even at low concentrations, these compounds can have adverse effects on aquatic life and other organisms.[5][8] For example, some medications have been shown to affect the reproduction and behavior of fish.[5] Therefore, the recommended disposal method for nearly all pharmaceutical waste from a laboratory or healthcare setting is incineration, which effectively destroys the active pharmaceutical ingredients.[2][9]

For household disposal of unwanted medicines, drug take-back programs are the safest and most environmentally responsible option.[1][10] If a take-back program is not available, the FDA provides guidelines for disposing of most medicines in the household trash by mixing them with an undesirable substance like coffee grounds or cat litter and placing them in a sealed container.[4][11] However, this method is not suitable for the larger quantities and potentially higher concentrations of waste generated in a research setting.

By following these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Moxaverine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling of Moxaverine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for the structurally and functionally similar compound, Papaverine, and general best practices for handling potentially hazardous research chemicals. This compound is a benzylisoquinoline alkaloid and a phosphodiesterase inhibitor, and should be handled with care.

Data Presentation: Hazard and Toxicity Profile

The following table summarizes the known hazard and toxicity data for Papaverine, which should be considered as indicative for this compound until a specific SDS becomes available.

ParameterValueSpeciesRouteReference
Acute Oral Toxicity (LD50) 68.8 mg/kgRatOral[1]
Acute Oral Toxicity (LD50) 130 mg/kgMouseOral[1]
Hazard Statement Toxic if swallowed--[2]
Primary Health Hazards May cause skin and eye irritation. May affect the cardiovascular system (hypotension, tachycardia) and central nervous system (dizziness, drowsiness).--[1]
General Isoquinoline Alkaloid Toxicity Can cause cardiac and respiratory depression.--[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following PPE is mandatory when handling this compound, particularly in its powdered form.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or for spill cleanup, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.

  • Body Protection: A lab coat must be worn to protect street clothing and skin. For procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.

Experimental Protocols: Safe Handling and Operational Plans

General Handling:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Weighing and Solution Preparation:

  • Perform all weighing operations of powdered this compound within a chemical fume hood or a balance enclosure.

  • Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name and any known hazards.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh papers, and bench paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not pour this compound solutions down the drain.

Spill Cleanup Plan

In the event of a this compound spill, follow these procedures immediately:

For Small Spills (manageable by trained lab personnel):

  • Alert others in the immediate area of the spill.

  • Evacuate the area if necessary and ensure proper ventilation (if safe to do so).

  • Don the appropriate PPE as outlined above, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a detergent and water solution, followed by a final rinse with water.

  • Collect all cleaning materials (e.g., paper towels, wipes) and contaminated PPE in the hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.

For Large Spills (requiring EHS assistance):

  • Evacuate the laboratory immediately and alert others.

  • If safe to do so, close the laboratory doors to contain the spill.

  • Contact your institution's EHS or emergency response team and provide them with the details of the spill (chemical name, quantity, and location).

  • Do not attempt to clean up a large spill without proper training and equipment.

Mandatory Visualization

PPE_Selection_for_this compound cluster_ppe Minimum Required PPE cluster_additional_ppe Task-Specific Additional PPE start Handling this compound task Assess Task Hazard start->task lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles fume_hood Chemical Fume Hood respirator Respirator (N95+) face_shield Face Shield task->lab_coat All Tasks task->gloves All Tasks task->goggles All Tasks task->fume_hood Handling Powder task->respirator Spill Cleanup / No Hood task->face_shield Splash Potential

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxaverine
Reactant of Route 2
Reactant of Route 2
Moxaverine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。